Cadmium myristate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10196-67-5 |
|---|---|
Molecular Formula |
C28H54CdO4 |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
cadmium(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
KADXVMUKRHQBGS-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Other CAS No. |
10196-67-5 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Physicochemical Properties of Cadmium Myristate
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of cadmium myristate (cadmium tetradecanoate). Primarily utilized as a critical precursor in the colloidal synthesis of cadmium-based semiconductor nanocrystals, such as CdSe and CdS, its distinct chemical characteristics are fundamental to controlling nanoparticle nucleation and growth. This document details its coordination chemistry, summarizes key quantitative data, and presents standardized experimental protocols for its preparation. Furthermore, it visualizes key synthesis workflows, offering a valuable resource for researchers, scientists, and professionals in materials science and drug development who may encounter cadmium-based compounds.
Molecular Structure and Bonding
This compound is a metal carboxylate salt consisting of a central cadmium cation (Cd²⁺) and two myristate anions. The myristate is the conjugate base of myristic acid, a saturated fatty acid with 14 carbon atoms.
-
IUPAC Name: cadmium(2+);tetradecanoate[1]
-
SMILES: CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2][1][4]
-
InChI: InChI=1S/2C14H28O2.Cd/c21-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h22-13H2,1H3,(H,15,16);/q;;+2/p-2[1][3]
Coordination Chemistry
The cadmium(II) ion possesses a d¹⁰ electron configuration, which allows for flexible coordination geometries, with coordination numbers ranging from 2 to 8.[5] In the structure of this compound, the cadmium ion is coordinated with four oxygen atoms originating from the carboxylate groups of the two myristate ligands.[1] This arrangement results in a tetrahedral geometry around the central metal ion.[1] The long, nonpolar C₁₃H₂₇ hydrocarbon chains of the myristate ligands extend outwards, imparting an amphiphilic character to the molecule.[1] This dual nature—an ionic, polar head and long, nonpolar tails—governs its solubility in organic solvents and its function as a stabilizing agent in nanoparticle synthesis.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its properties are critical for its application in high-temperature colloidal synthesis, where it serves as both the cadmium source and a stabilizing ligand. A key thermal property is its dissolution in common organic solvents like 1-octadecene (B91540) at approximately 100°C, a temperature well below the typical nucleation point for CdSe nanoparticles.[1][6] This ensures a homogeneous reaction medium prior to nanocrystal formation.
| Property | Value | Reference(s) |
| CAS Number | 10196-67-5 | [1][2][3][7][8] |
| Molecular Weight | 567.14 g/mol | [1][2][3][7][8] |
| Boiling Point | 319.6°C at 760 mmHg | [1][2][8] |
| Flash Point | 144.8°C | [1][2][8] |
| Vapor Pressure | 0.000139 mmHg at 25°C | [1][2][8] |
| LogP | 6.87230 | [1][8] |
| Topological Polar Surface Area (PSA) | 80.26 Ų | [1][8] |
| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol at 374.7 K (101.55 °C) | [4][9] |
| Entropy of Fusion (ΔfusS) | 115.00 J/(mol·K) at 374.7 K (101.55 °C) | [4][9] |
Experimental Protocols
The preparation of this compound can be achieved through several methods, with ex situ and in situ synthesis being the most common. The ex situ method produces a pure, isolable precursor, offering greater control and reproducibility.[1]
Ex Situ Synthesis Protocol
This method involves a precipitation reaction between a soluble cadmium salt and sodium myristate in a methanolic solution.[1]
-
Preparation of Sodium Myristate Solution: In a 1000 mL round-bottom flask, dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol (B129727). Use sonication and vigorous stirring to ensure complete dissolution. An alternative starting point is to dissolve 0.240 g of sodium hydroxide (B78521) and 1.370 g of myristic acid in 240 mL of methanol.[1]
-
Preparation of Cadmium Salt Solution: In a separate 500 mL flask, dissolve 3 g (10 mmol) of cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) in 40-50 mL of methanol.[1]
-
Precipitation: Add the cadmium nitrate solution dropwise to the stirring sodium myristate solution at room temperature. A white precipitate of this compound will form immediately.
-
Stirring: Continue to stir the resulting mixture for a minimum of 2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Filter the white precipitate from the solution using a Büchner funnel.
-
Washing: Wash the collected solid precipitate three times with 20 mL portions of fresh methanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the final white solid product under vacuum at 40°C overnight. The typical yield is around 79-80%.
-
Characterization (Optional): Thermo-gravimetric analysis (TGA) can be performed to confirm the absence of water or solvent in the final product.
Role in Nanomaterial Synthesis
This compound is a cornerstone precursor for the synthesis of cadmium chalcogenide nanocrystals.[1] Its primary functions are:
-
Cadmium Source: It provides the Cd²⁺ ions required for the formation of the nanocrystal lattice.
-
Steric Stabilization: The long myristate ligands adsorb to the nanocrystal surface during growth, providing steric hindrance that prevents particle aggregation and allows for control over size and shape.[1]
In the widely used synthesis of CdSe nanoplatelets, this compound is heated with a selenium source in 1-octadecene.[6][10] The subsequent injection of a short-chain carboxylate, typically cadmium acetate (B1210297), is critical. In situ X-ray spectroscopy studies have revealed that the myristate and acetate ligands act synergistically.[6] The long-chain myristate ligands facilitate the initial nucleation of quantum dots and some "mini-nanoplatelets," while the addition of the short-chain acetate triggers rapid, anisotropic growth along the lateral dimensions of these mini-platelets, leading to the formation of mature, two-dimensional structures.[6][10] This disproves an earlier theory that this compound forms a lamellar template phase for growth.[1][6]
Biological Considerations and Toxicity
For professionals in drug development, any compound containing cadmium warrants careful consideration due to the element's known toxicity. The biological effects are primarily attributed to the free cadmium ion (Cd²⁺) rather than the intact this compound molecule.
Cadmium is a non-essential heavy metal and a cumulative toxin with a long biological half-life (10-30 years in humans).[11][12] It primarily accumulates in the kidney and liver.[12] The mechanisms of cadmium toxicity are multifaceted and include:
-
Oxidative Stress: Cadmium can generate reactive oxygen species (ROS) and inhibit antioxidant enzymes, leading to cellular damage.[11][12]
-
Ionic Mimicry: The Cd²⁺ ion can displace essential divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺) from metalloenzymes and proteins, disrupting their normal function.[13]
-
Thiol Binding: As a soft acid, Cd²⁺ has a very high affinity for soft bases, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins like metallothionein, which is involved in its sequestration.[14]
There are no known biological signaling pathways that specifically involve this compound. Its relevance to drug development is more likely to be indirect, for instance, in the synthesis of quantum dots for bioimaging applications, where understanding the precursor chemistry and potential for heavy metal leaching is critical for safety and efficacy.
References
- 1. This compound (10196-67-5) for sale [vulcanchem.com]
- 2. This compound | 10196-67-5 [chemnet.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of myricetin against cadmium-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanisms of Cadmium Toxicity in Living Organisms [mdpi.com]
- 13. Biological Effects of Human Exposure to Environmental Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chelation of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Synthesis of Cadmium Myristate for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis method for cadmium myristate, a key precursor in various scientific applications, including the synthesis of cadmium-containing nanoparticles. This document details the experimental protocol for the widely used precipitation method, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Core Synthesis Method: Precipitation
The most common and well-documented method for synthesizing this compound is through a precipitation reaction. This technique involves the reaction of a soluble cadmium salt with a soluble myristate salt in a suitable solvent, typically methanol (B129727). The resulting this compound, being insoluble in the reaction medium, precipitates out of the solution and can be isolated through filtration.
Experimental Protocol
This protocol is a compilation of methodologies reported in the scientific literature.[1]
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium myristate (NaC₁₄H₂₇O₂) or Myristic acid (C₁₄H₂₈O₂) and Sodium hydroxide (B78521) (NaOH)
-
Anhydrous Methanol (CH₃OH)
Equipment:
-
1000 mL round-bottom flask
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonication bath (optional, for dissolving sodium myristate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Preparation of Sodium Myristate Solution:
-
If starting from sodium myristate: Dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol in a 1000 mL round-bottom flask. Use sonication and vigorous stirring to aid dissolution.
-
If starting from myristic acid: A sodium myristate solution can be prepared by dissolving 3.420 g (15 mmol) of myristic acid and 0.600 g (15 mmol) of sodium hydroxide in 500 mL of anhydrous methanol.[1]
-
-
Preparation of Cadmium Nitrate Solution: In a separate 500 mL round-bottom flask, dissolve 3 g (10 mmol) of cadmium nitrate tetrahydrate in methanol. Another reported procedure uses 1.542 g (5 mmol) of cadmium nitrate tetrahydrate dissolved in 50 mL of anhydrous methanol.[1]
-
Reaction: Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring vigorously at room temperature.[1] A white precipitate of this compound will form.
-
Stirring: Continue to stir the mixture for a specified duration to ensure the reaction goes to completion. Reported stirring times are typically around 2 hours at room temperature. Another protocol suggests continuing the reaction for 30 minutes after the addition of the cadmium nitrate solution is complete.[1]
-
Isolation: Filter the white precipitate using a filtration apparatus.
-
Washing: Wash the collected precipitate with 20 mL of methanol three times to remove any unreacted precursors and byproducts.
-
Drying: Dry the resulting white solid in a vacuum oven overnight at 40 °C or 65 °C[1].
-
Storage: The final product, this compound, should be stored in the dark at 4°C.
Quantitative Data Summary
The following table summarizes the quantitative data from the described precipitation method for synthesizing this compound.
| Parameter | Value (Source 1) | Value (Source 2)[1] |
| Reactants | ||
| Cadmium Salt | Cadmium nitrate tetrahydrate | Cadmium nitrate tetrahydrate |
| Cadmium Salt Amount | 3 g (10 mmol) | 1.542 g (5 mmol) |
| Myristate Salt | Sodium myristate | Sodium myristate (prepared in situ) |
| Myristate Salt Amount | 5 g (20 mmol) | 15 mmol (from myristic acid and NaOH) |
| Reaction Conditions | ||
| Solvent | Methanol | Anhydrous Methanol |
| Solvent Volume | 250 mL + volume for Cd salt | 500 mL + 50 mL |
| Temperature | Room Temperature | Not specified, likely room temperature |
| Reaction Time | 2 hours | 30 minutes post-addition |
| Product Information | ||
| Product | This compound | This compound |
| Yield | 4.5 g (7.9 mmol, 79%) | Not specified |
| Drying Temperature | 40 °C (vacuum) | 65 °C (vacuum) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the precipitation synthesis of this compound.
Caption: Workflow for the precipitation synthesis of this compound.
Other Potential Synthesis Routes
While precipitation is the most detailed method in the available literature for producing this compound, other general methods for synthesizing metal carboxylates could potentially be adapted. These include:
-
Thermal Decomposition: This would involve the decomposition of a cadmium precursor in the presence of myristic acid at elevated temperatures. While this method is used to synthesize cadmium chalcogenide nanoparticles using cadmium carboxylates, its direct application for synthesizing this compound itself is not well-documented in the reviewed sources.[2][3]
-
Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel at temperatures above the boiling point of the solvent.[4][5][6] Similar to thermal decomposition, this route is more commonly reported for the synthesis of nanoparticles from this compound rather than the synthesis of the salt itself.
Further research and developmental studies would be required to establish detailed and reliable protocols for these alternative synthesis methods for this compound.
Characterization
Thermo-gravimetric analysis (TGA) can be used to assess the water content of the synthesized this compound. The absence of significant weight loss below 100 °C indicates that the product is free of water.
Conclusion
The precipitation method stands as a robust and reproducible technique for the synthesis of this compound. The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and scientists to produce high-quality this compound for their specific applications. While alternative synthesis routes may exist, they are less documented and would require further investigation for optimization.
References
- 1. rsc.org [rsc.org]
- 2. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Influence of Ball Milling on CdO Nanoparticles Prepared by Thermal Decomposition – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Solvothermal Synthesis and Characterization Studies of Pure and Lead-doped Cadmium Sulfide Nanoparticles for Potential Photovoltaic Applications | Journal of Environmental Nanotechnology [nanoient.org]
An In-depth Technical Guide to the Physical Properties of Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium myristate, the cadmium salt of myristic acid, is a metal carboxylate that serves as a key precursor in the synthesis of cadmium-based nanomaterials, particularly quantum dots (QDs). Its physical and chemical properties are critical determinants of its utility in these applications, influencing reaction kinetics, nanoparticle morphology, and stability. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the cellular signaling pathways impacted by cadmium, a crucial consideration for drug development professionals.
Core Physical and Chemical Properties
This compound is a white solid at room temperature.[1] Its properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 10196-67-5 | [2][3][4] |
| Molecular Formula | C₂₈H₅₄CdO₄ | [2][3][4] |
| Molecular Weight | 567.137 g/mol | [2][3][4] |
| Appearance | White solid/precipitate | [1] |
| EINECS Number | 233-489-6 | [3] |
Thermal Properties
| Property | Value | Reference |
| Boiling Point | 319.6 °C at 760 mmHg | [3][5] |
| Flash Point | 144.8 °C | [3][5] |
| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol at 374.70 K | [6] |
| Entropy of Fusion (ΔfusS) | 115.00 J/mol·K at 374.70 K | [6] |
Vapor Pressure
| Temperature | Vapor Pressure | Reference |
| 25 °C | 0.000139 mmHg | [3][5] |
Solubility
| Solvent Type | Solubility | Notes | Reference |
| Non-polar organic solvents | Soluble (especially upon heating) | Dissolves in 1-octadecene (B91540) at approximately 100 °C. Soluble in hot toluene. | [7][8] |
| Polar protic solvents | Insoluble | Insoluble in water, ethanol, and methanol (B129727). | [9] |
Spectroscopic Data
Detailed experimental FT-IR and NMR spectra for pure this compound are not widely reported in the available literature. Characterization is often performed in the context of its application as a precursor, where it is part of a mixture.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via a precipitation reaction.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Myristic acid (C₁₄H₂₈O₂)
-
Methanol (CH₃OH)
-
Round-bottom flasks
-
Stirring apparatus
-
Addition funnel
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Preparation of Sodium Myristate Solution: Dissolve 0.240 g of sodium hydroxide and 1.370 g of myristic acid in 240 ml of methanol in a round-bottom flask with stirring to form sodium myristate.[1]
-
Preparation of Cadmium Nitrate Solution: In a separate flask, dissolve 0.617 g of cadmium nitrate tetrahydrate in 40 ml of methanol.[1]
-
Precipitation: Add the cadmium nitrate solution dropwise (approximately 1 drop per second) to the stirring sodium myristate solution using an addition funnel. A white precipitate of this compound will form.[1]
-
Washing: Filter the solution to collect the white precipitate. Wash the precipitate with methanol three times to remove any unreacted starting materials and byproducts.[1]
-
Drying: Dry the purified this compound precipitate under vacuum overnight.[1]
Thermal Analysis
Objective: To characterize the thermal stability and decomposition of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Typical Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) or Oxidizing (e.g., Air)
-
Heating Rate: A controlled rate, typically 5-20 °C/min
-
Temperature Range: From ambient temperature to a temperature sufficient for complete decomposition.
Data Acquired:
-
TGA: Mass loss as a function of temperature, indicating decomposition steps.
-
DSC: Heat flow as a function of temperature, indicating phase transitions (e.g., melting) and decomposition events (exothermic or endothermic).
Biological Considerations for Drug Development
While this compound itself is not directly implicated in biological signaling pathways, its potential dissociation in biological systems to release cadmium ions (Cd²⁺) is a significant concern for drug development professionals. Cadmium is a known toxic heavy metal that can interfere with numerous cellular processes.
Cellular Uptake of Cadmium
Cadmium ions can enter cells through various transport mechanisms, often competing with essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺).
Cadmium-Induced Cellular Signaling Pathways
Once inside the cell, cadmium ions can disrupt critical signaling pathways, leading to cellular stress, apoptosis, and carcinogenesis. Key pathways affected by cadmium include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Cadmium can activate various MAPK pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and stress responses.[10]
-
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Cadmium can induce the activation of NF-κB, a key regulator of inflammatory and immune responses.[10]
-
Tumor Protein 53 (p53) Pathway: Cadmium can interfere with the p53 tumor suppressor pathway, which is crucial for cell cycle control and apoptosis in response to DNA damage.[10]
Conclusion
This compound is a crucial precursor in materials science, with its physical properties dictating its performance in the synthesis of nanomaterials. This guide has summarized the available data on its physical characteristics and provided detailed experimental protocols. For professionals in drug development, while this compound itself may not be a direct therapeutic agent, the potential for cadmium ion release necessitates a thorough understanding of cadmium's cellular uptake mechanisms and its disruptive effects on key signaling pathways. Further research is warranted to obtain more precise quantitative data on the physical properties of this compound, particularly its density and solubility in a wider range of solvents, and to elucidate its full spectroscopic profile.
References
- 1. This compound (10196-67-5) for sale [vulcanchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 10196-67-5 [chemnet.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cadmium Myristate (CAS: 10196-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium myristate, with the CAS number 10196-67-5, is a cadmium salt of myristic acid. It is a key precursor in the synthesis of advanced nanomaterials, particularly cadmium-containing quantum dots (QDs). While not used as a direct therapeutic agent, its role in the production of QDs for biomedical imaging and potential drug delivery applications makes it a compound of significant interest to researchers in materials science and nanomedicine. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the fabrication of nanoparticles.
Physicochemical Properties
This compound is a white solid that is insoluble in water. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10196-67-5 | [1][2][3][4] |
| Molecular Formula | C28H54CdO4 | [3][4] |
| Molecular Weight | 567.137 g/mol | [3][4] |
| Boiling Point | 319.6°C at 760 mmHg | [2][3] |
| Flash Point | 144.8°C | [2][3] |
| Vapor Pressure | 0.000139 mmHg at 25°C | [3][5] |
| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol at 374.70 K | [6] |
| Entropy of Fusion (ΔfusS) | 115.00 J/mol·K at 374.70 K | [6] |
| Topological Polar Surface Area | 80.3 Ų | [1] |
| EC Number | 233-489-6 | [1][2][3] |
| Synonyms | Cadmium tetradecanoate, Tetradecanoic acid, cadmium salt (2:1), cadmium ditetradecanoate | [1][3] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below. Both methods yield a white precipitate of this compound that can be isolated and dried.
Method 1: From Sodium Myristate and Cadmium Nitrate (B79036)
This protocol involves the reaction of sodium myristate with cadmium nitrate in methanol (B129727).[7]
-
Materials:
-
Sodium myristate
-
Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O)
-
Methanol
-
-
Procedure:
-
Dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol in a 1000 mL round-bottom flask. Use sonication and vigorous stirring to aid dissolution.
-
In a separate 500 mL round-bottom flask, dissolve 3 g (10 mmol) of Cd(NO3)2·4H2O in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.
-
Continue stirring the mixture for 2 hours at room temperature. A white precipitate will form.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid under vacuum at 40°C overnight.
-
Method 2: From Myristic Acid, Sodium Hydroxide (B78521), and Cadmium Nitrate
This protocol first generates sodium myristate in situ, which then reacts with cadmium nitrate.[8]
-
Materials:
-
Myristic acid
-
Sodium hydroxide (NaOH)
-
Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O)
-
Methanol
-
-
Procedure:
-
Dissolve 0.240 g of sodium hydroxide and 1.370 g of myristic acid in 240 mL of methanol.
-
In a separate flask, dissolve 0.617 g of cadmium nitrate tetrahydrate in 40 mL of methanol.
-
Add the cadmium nitrate solution dropwise (approximately 1 drop/second) to the stirring (800 rpm) sodium myristate solution.
-
After the appearance of a white precipitate, filter the solution to collect the precipitate on filter paper.
-
Wash the precipitate with methanol three times.
-
Dry the collected solid under vacuum overnight.
-
Synthesis of Cadmium Selenide (CdSe) Nanoplatelets using this compound
This compound is a crucial precursor in the synthesis of CdSe nanoplatelets, acting as a cadmium source and a ligand to control nanocrystal growth.[9]
-
Materials:
-
This compound
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Cadmium acetate (B1210297)
-
-
Procedure:
-
In a reaction flask, combine this compound and elemental selenium in 1-octadecene.
-
Heat the mixture to a specific temperature (e.g., 240°C).
-
At a designated temperature (e.g., 190°C, 220°C, or 240°C), introduce cadmium acetate to the reaction mixture.[9] The addition of cadmium acetate triggers the anisotropic growth of the nanoplatelets.[9]
-
The reaction time and temperature will influence the size and properties of the resulting CdSe nanoplatelets.
-
The final product is a mixture of CdSe quantum dots and nanoplatelets, which can be separated by size-selective precipitation.[9]
-
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
General Workflow for Nanoparticle Synthesis using this compound
Caption: General workflow for nanoparticle synthesis.
Applications in Research and Drug Development
The primary application of this compound is as a precursor in the synthesis of cadmium-containing quantum dots (QDs), such as CdSe and CdS.[9][10][11] These QDs have unique optical properties that make them valuable in various biomedical applications, including:
-
Bioimaging: The bright and stable fluorescence of QDs allows for their use as probes in cellular and in vivo imaging.[12][13]
-
Drug Delivery: QDs can be functionalized to act as nanocarriers for targeted drug delivery to specific cells or tissues, such as cancer cells.[12][13][14]
It is important to note that this compound itself is not used as a therapeutic agent. Its relevance to drug development is indirect, through its essential role in creating the QD nanostructures that can be used in drug delivery systems.
Toxicity and Safety Considerations
The toxicity of cadmium-containing QDs is a significant area of research. The potential for cadmium ion leakage from the QD core is a major concern for their clinical application.[13][14]
Conclusion
This compound (CAS 10196-67-5) is a vital chemical precursor in the field of nanotechnology. Its primary role is in the controlled synthesis of cadmium-containing quantum dots, which have promising applications in biomedical imaging and as potential platforms for targeted drug delivery. While the inherent toxicity of cadmium necessitates careful handling and further research into the long-term safety of QD-based technologies, the unique properties of the nanomaterials derived from this compound ensure its continued importance in advanced materials research and development.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Buy this compound, 10196-67-5, 233-489-6 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 3. This compound | 10196-67-5 [chemnet.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. rsc.org [rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
- 11. nnci.net [nnci.net]
- 12. Cadmium nanocluster as a safe nanocarrier: biodistribution in BALB/c mice and application to carry crocin to breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cadmium-containing Quantum Dots: Current Perspectives on Their Application as Nanomedicine and Toxicity Concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of myricetin against cadmium-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of Cadmium Toxicity [mdpi.com]
- 17. Mitigative action of mono isoamyl 2, 3-dimercaptosuccinate (MiADMS) against cadmium-induced damage in cultured rat normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
An In-depth Technical Guide on the Thermal Decomposition of Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of cadmium myristate. This compound, a metal carboxylate, serves as a precursor in the synthesis of various cadmium-containing nanomaterials and has applications in diverse fields. A thorough understanding of its thermal behavior is paramount for controlling reaction kinetics, ensuring product purity, and establishing safe handling protocols. This document details the quantitative data from thermal analysis, comprehensive experimental methodologies, and the underlying chemical pathways of its decomposition.
Quantitative Thermal Analysis
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA monitors the mass loss of a sample as a function of temperature, providing insights into the stoichiometry of decomposition reactions. DSC measures the heat flow associated with thermal transitions, indicating whether a process is endothermic or exothermic.
The thermal decomposition of long-chain cadmium carboxylates, such as this compound, generally occurs in two principal stages when conducted in an inert atmosphere. The initial step involves the decomposition of the this compound to form a cadmium oxycarboxylate intermediate and a corresponding ketone. The subsequent step is the breakdown of the oxycarboxylate to yield cadmium oxide.
The quantitative data for the thermal decomposition of this compound in a nitrogen atmosphere is summarized in the following tables.
Table 1: Thermal Decomposition Stages of this compound
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| Step 1 | 210 - 380 | 32.8 |
| Step 2 | 380 - 460 | 16.5 |
Data sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" by S.S. Tomar, Suleman, and S. Verghese P.
Table 2: Kinetic Parameters for the Thermal Decomposition of this compound
| Decomposition Step | Activation Energy (Ea) (kcal/mol) |
| Step 1 | 6.5 |
| Step 2 | 7.3 |
Data sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" by S.S. Tomar, Suleman, and S. Verghese P.
Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere follows a sequential reaction pathway. The initial decomposition yields an intermediate species, which then further decomposes at a higher temperature to the final solid product.
Caption: Proposed decomposition pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent thermal analysis.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a soluble cadmium salt with a myristate salt.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium myristate (NaC₁₄H₂₇O₂)
-
Methanol (B129727) (CH₃OH)
Procedure:
-
In a 1000 mL round-bottom flask, dissolve 20 mmol of sodium myristate in 250 mL of methanol with the aid of sonication and vigorous stirring.
-
In a separate 500 mL round-bottom flask, dissolve 10 mmol of cadmium nitrate tetrahydrate in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution.
-
Stir the resulting mixture for 2 hours at room temperature. A white precipitate of this compound will form.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting solid under vacuum at 40 °C overnight.
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis
This protocol is for the thermal analysis of this compound using a simultaneous thermal analyzer (STA).
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.
-
Analytical balance with microgram sensitivity.
-
Aluminum or platinum crucibles.
-
High-purity nitrogen gas.
Procedure:
-
Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's guidelines using standard reference materials for mass, temperature, and heat flow.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound powder into a tared TGA/DSC crucible. Ensure an even distribution of the sample at the bottom of the crucible.
-
Experimental Setup: Place the sample crucible and an empty reference crucible into the instrument. To ensure an inert atmosphere, purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to starting the experiment.
-
Thermal Program:
-
Heating Rate: Set a linear heating rate of 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C. This range will encompass the complete decomposition of the organic components.
-
-
Data Acquisition: Record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Post-Analysis: After the experiment, allow the furnace to cool to room temperature. Carefully remove the crucible and weigh it to determine the mass of the final residue.
Experimental Workflow Visualization
The logical flow of the experimental procedure for the thermal analysis of this compound is depicted in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
Solubility of Cadmium Myristate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium myristate, the cadmium salt of myristic acid, is a metal carboxylate with significant applications in materials science, particularly as a precursor in the synthesis of cadmium-containing nanoparticles such as cadmium selenide (B1212193) (CdSe) quantum dots and nanoplatelets.[1][2] Its solubility in organic solvents is a critical parameter for these solution-based synthetic routes, influencing precursor concentration, reaction kinetics, and the morphology of the resulting nanomaterials. This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents, based on available literature. While specific quantitative solubility data is scarce, this document outlines the general principles governing its solubility, presents qualitative solubility information, and provides a detailed experimental protocol for its determination.
This compound is a white solid at room temperature.[3] Structurally, it consists of a cadmium ion coordinated to two myristate ligands. The long hydrocarbon chains of the myristate groups impart a significant nonpolar character to the molecule, making it amphiphilic.[3] This amphiphilic nature is a key determinant of its solubility behavior.[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10196-67-5 | [3][4][5][6] |
| Molecular Formula | C₂₈H₅₄CdO₄ | [3][6] |
| Molecular Weight | 567.14 g/mol | [3][7] |
| Boiling Point | 319.6°C at 760 mmHg | [3][4] |
| Flash Point | 144.8°C | [3][4] |
| Vapor Pressure | 0.000139 mmHg at 25°C | [3][4] |
Solubility of this compound in Organic Solvents
The following table summarizes the expected qualitative solubility of this compound in different classes of organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale and Citations |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, 1-Octadecene | Moderate to High (with heating) | The long alkyl chains of this compound interact favorably with these nonpolar solvents. Heating is often required to overcome the crystal lattice energy and achieve dissolution. 1-Octadecene is a common solvent for the synthesis of CdSe nanoparticles from this compound, where it is heated to temperatures around 100°C or higher to dissolve the precursor.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High (with heating) | Toluene is another frequently used solvent for dissolving this compound, particularly in the synthesis of CdSe nanocrystals.[2] Similar to aliphatic hydrocarbons, heating to temperatures above 60°C is typically employed to achieve a clear solution.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen can potentially coordinate with the cadmium center, which may enhance solubility to some extent. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity that may offer a balance for solvating both the nonpolar tails and the polar head of the molecule. |
| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Low to Insoluble | The high polarity of these solvents is generally not compatible with the long, nonpolar alkyl chains of this compound. |
| Polar Protic Solvents | Methanol (B129727), Ethanol | Insoluble | The synthesis of this compound often involves its precipitation from methanol, indicating its low solubility in this solvent at room temperature.[8] The strong hydrogen bonding network of alcohols does not favorably interact with the nonpolar part of the molecule. |
Experimental Protocols
Given the lack of readily available quantitative solubility data, researchers may need to determine the solubility of this compound in a specific solvent for their application. Below are detailed methodologies for the synthesis of this compound and a general protocol for determining its solubility.
Synthesis of this compound
This protocol is adapted from a literature procedure for the preparation of this compound for nanoparticle synthesis.[8]
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Myristic acid (C₁₄H₂₈O₂)
-
Anhydrous methanol
Procedure:
-
Prepare Sodium Myristate Solution: In a large flask, dissolve sodium hydroxide and myristic acid in anhydrous methanol. For example, 0.600 g of NaOH and 3.420 g of myristic acid can be dissolved in 500 mL of anhydrous methanol.[8]
-
Prepare Cadmium Nitrate Solution: In a separate flask, dissolve cadmium nitrate tetrahydrate in anhydrous methanol. For example, 1.542 g of Cd(NO₃)₂·4H₂O can be dissolved in 50 mL of anhydrous methanol.[8]
-
Precipitation: Slowly add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring vigorously. A white precipitate of this compound will form.
-
Washing: After the addition is complete, continue stirring for a period to ensure complete reaction. Then, collect the white precipitate by filtration. Wash the precipitate several times with anhydrous methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the collected this compound under vacuum to remove residual solvent.
Determination of Solubility
This is a general protocol for determining the solubility of a solid in a liquid solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with tight-fitting caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Carefully evaporate the solvent in an oven or vacuum oven at a temperature below the decomposition point of this compound until a constant weight is achieved.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 g solvent) = [(Weight of dish + solid) - (Weight of dish)] / [(Weight of dish + solution) - (Weight of dish + solid)] * 100
Solubility (g/L) = (Weight of solid / Volume of aliquot)
Visualization of this compound in Nanoparticle Synthesis
This compound is a key precursor in the synthesis of CdSe nanoplatelets. The following diagram illustrates the logical workflow of a typical synthesis process where this compound is used.
Caption: Workflow for CdSe Nanoplatelet Synthesis.
This diagram illustrates the role of this compound as a cadmium precursor, which is first dissolved in a high-boiling point organic solvent with heating to form a homogeneous solution. Subsequently, a selenium precursor is introduced at a higher temperature to initiate the nucleation and growth of CdSe nanoplatelets.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not extensively documented in readily accessible literature, its chemical nature as a metal carboxylate with long alkyl chains provides a strong basis for predicting its solubility behavior. It exhibits favorable solubility in nonpolar organic solvents, particularly at elevated temperatures, which is a property extensively utilized in the synthesis of nanomaterials. For applications requiring precise knowledge of its solubility, the experimental protocol provided in this guide can be employed for its determination. The continued use of this compound in advanced materials synthesis underscores the importance of understanding its fundamental physicochemical properties, including its interactions with organic solvents.
References
- 1. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. This compound | 10196-67-5 [chemnet.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 10196-67-5 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. rsc.org [rsc.org]
Unraveling the Crystalline Nature of Cadmium Myristate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of cadmium myristate. While a complete single-crystal X-ray diffraction study of this compound is not publicly available, this document details established synthesis protocols and explores characterization techniques, using cadmium stearate (B1226849) as a representative analog for long-chain cadmium carboxylates. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the properties and applications of metallic soaps.
Introduction to this compound
This compound, the cadmium salt of myristic acid (tetradecanoic acid), is a metal carboxylate with a range of applications, notably as a precursor in the synthesis of cadmium-based quantum dots and other nanoparticles. Its amphiphilic nature, arising from the combination of a polar carboxylate head and a long nonpolar hydrocarbon tail, dictates its self-assembly properties and its utility in controlling nanocrystal growth. Understanding the crystalline structure of this compound is crucial for elucidating its role in these synthetic processes and for developing new applications.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main approaches: ex situ and in situ methods.
Ex Situ Synthesis
In the ex situ method, this compound is prepared as a stable, isolable powder. A common and straightforward approach is through a precipitation reaction.
Experimental Protocol: Precipitation Method
-
Preparation of Sodium Myristate: A methanolic solution of sodium myristate is prepared by reacting myristic acid with a stoichiometric amount of sodium hydroxide (B78521) in methanol (B129727).
-
Preparation of Cadmium Salt Solution: A solution of a soluble cadmium salt, such as cadmium nitrate (B79036) tetrahydrate, is prepared in methanol.
-
Precipitation: The cadmium salt solution is added dropwise to the stirred sodium myristate solution at room temperature. This results in the immediate precipitation of white this compound.
-
Isolation and Purification: The precipitate is collected by filtration, washed multiple times with methanol to remove any unreacted precursors and byproducts, and then dried under vacuum.
In Situ Synthesis
For many applications, particularly in nanoparticle synthesis, this compound is generated in situ. This method avoids the need to isolate the precursor, simplifying the overall process.
Experimental Protocol: Reaction with Cadmium Oxide
-
Reaction Mixture: Cadmium oxide (CdO) and myristic acid are combined in a high-boiling point solvent, such as 1-octadecene (B91540) (ODE).
-
Heating: The mixture is heated to a high temperature (typically around 200-250 °C) under an inert atmosphere with vigorous stirring.
-
Formation of this compound: The cadmium oxide reacts with myristic acid to form this compound, which is soluble in the hot solvent. The completion of the reaction is often indicated by a color change of the solution.
-
Direct Use: The resulting solution containing this compound is then used directly for the subsequent steps of the nanoparticle synthesis.
Crystal Structure Analysis: Insights from Analogs
As of the latest literature review, a complete single-crystal X-ray diffraction structure of this compound has not been reported. However, studies on other long-chain cadmium carboxylates, such as cadmium stearate, confirm their crystalline nature. These compounds typically form lamellar structures, characterized by bilayers of interdigitated hydrocarbon chains separated by planes of cadmium ions coordinated to the carboxylate head groups.
Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature and lamellar spacing of such materials.
Representative Data for Long-Chain Cadmium Carboxylates
While specific crystallographic data for this compound is unavailable, the following table presents the kind of information that would be obtained from a full crystal structure analysis, using cadmium stearate as a placeholder to illustrate the expected parameters.
| Parameter | Representative Value (for a hypothetical long-chain Cadmium Carboxylate) | Description |
| Crystal System | Monoclinic or Triclinic | The likely crystal systems for such long-chain molecules. |
| Space Group | P2₁/c or P-1 | Common space groups for centrosymmetric structures. |
| Unit Cell Parameters | ||
| a (Å) | ~5-10 | Dimensions of the unit cell. |
| b (Å) | ~8-12 | |
| c (Å) | > 50 | The long axis, corresponding to the bilayer thickness. |
| α (°) | 90 | Angles of the unit cell. |
| β (°) | > 90 | |
| γ (°) | 90 | |
| Z | 2 or 4 | Number of formula units per unit cell. |
| Key Bond Lengths | ||
| Cd-O (Å) | ~2.2 - 2.5 | Distance between cadmium and oxygen atoms of the carboxylate group. |
| C-O (Å) | ~1.2 - 1.3 | Carbon-oxygen bond lengths in the carboxylate group. |
| C-C (Å) | ~1.54 | Standard single bond length in the alkyl chain. |
Note: The values in this table are illustrative and based on general knowledge of similar structures. They are not experimental data for this compound.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A fine powder of the synthesized this compound is carefully packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the d-spacings (interplanar distances) according to Bragg's Law (nλ = 2d sinθ). For lamellar structures, a series of low-angle peaks corresponding to the (00l) reflections are expected, from which the lamellar repeat distance can be calculated.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and concepts discussed in this guide.
Conclusion
While a definitive crystal structure of this compound remains to be elucidated through single-crystal X-ray diffraction, this guide provides a solid foundation for its synthesis and characterization. The provided protocols for ex situ and in situ synthesis are well-established, and the use of Powder X-ray Diffraction offers a reliable method for confirming the crystalline, lamellar nature of this and related long-chain metal carboxylates. Further research, potentially involving advanced diffraction techniques or computational modeling, will be necessary to fully resolve the atomic-level structure of this compound and to more deeply understand its role in the controlled synthesis of advanced nanomaterials.
The Role of Cadmium Myristate as a Precursor in Nanoparticle Synthesis: A Technical Guide
Introduction
Cadmium myristate, the cadmium salt of myristic acid, serves as a critical and versatile precursor in the colloidal synthesis of various cadmium-based semiconductor nanostructures, including cadmium selenide (B1212193) (CdSe), cadmium sulfide (B99878) (CdS), and cadmium telluride (CdTe) quantum dots and nanoplatelets.[1] Its unique chemical properties allow it to play multiple roles in the synthesis process, acting not only as a primary source of cadmium ions but also as a crucial agent for controlling particle nucleation, growth, and stabilization.[1] This technical guide provides an in-depth exploration of the functions of this compound, detailed experimental protocols for its preparation and use, and quantitative data to support the understanding of its role in creating high-quality, monodisperse nanoparticles for researchers, scientists, and drug development professionals.
Core Functions of this compound in Nanoparticle Synthesis
The efficacy of this compound as a precursor stems from its well-defined chemical structure and behavior in the high-temperature organic solvents used in nanoparticle synthesis. Its role can be categorized into three primary functions:
-
Cadmium Ion Source: The fundamental role of this compound is to provide cadmium (Cd²⁺) ions for the formation of the nanocrystal lattice. Upon thermal decomposition in a high-boiling point solvent, it releases cadmium ions that can react with a chalcogen source (e.g., selenium, sulfur, or tellurium).
-
Control of Nucleation and Growth: The kinetics of this compound's decomposition and its interaction with other species in the reaction mixture are pivotal for controlling the size, shape, and uniformity of the resulting nanoparticles. Research has shown that it dissolves around 100°C, which is well below the typical nucleation temperatures, ensuring a homogeneous reaction environment that facilitates a controlled formation process.[1] The rate of precursor conversion to monomers dictates the separation between the nucleation and growth stages, a key factor in achieving monodispersity.[2][3] Furthermore, this compound can form lamellar mesophases in solution, which may act as soft templates to direct the anisotropic, two-dimensional growth of nanoplatelets.[4][5]
-
Steric Stabilization: The long (C14) hydrocarbon chains of the myristate ligands dynamically bind to the surface of the growing nanoparticles. This surface capping provides steric hindrance, which prevents the nanoparticles from aggregating and fusing, thereby ensuring colloidal stability at high temperatures.[1]
Experimental Protocols
The preparation of the this compound precursor can be performed either ex situ, where it is synthesized and isolated before use, or in situ, where it is formed directly within the reaction flask.
Table 1: Reagents for this compound Preparation
| Preparation Method | Cadmium Source | Myristate Source | Solvent | Typical Scale | Reference |
| Ex-situ | Cadmium nitrate (B79036) tetrahydrate (1.23 g) | Sodium myristate (3.13 g) | Methanol (B129727) (110 mL total) | ~1.5 g yield | [4][6] |
| In-situ | Cadmium oxide (39 mg) | Myristic acid (0.137 g) | 1-Octadecene (B91540) (5 mL) | For direct use | [6] |
Protocol 1: Ex-situ Synthesis of this compound [4][6]
-
Solution A: Dissolve cadmium nitrate tetrahydrate (1.23 g) in 10 mL of methanol.
-
Solution B: Dissolve sodium myristate (3.13 g) in 100 mL of methanol with stirring and sonication until the solution is transparent.
-
Mixing: Add Solution A to Solution B and stir the mixture vigorously for 30 minutes at room temperature. A white precipitate of this compound will form.
-
Isolation: Filter the white precipitate from the solution using a Büchner funnel.
-
Washing: Rinse the precipitate three times with fresh methanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product under vacuum overnight to yield pure this compound as a white powder.
Protocol 2: In-situ Synthesis of this compound [6]
-
Combine Reagents: In a three-neck flask, combine cadmium oxide (CdO), myristic acid, and 1-octadecene (ODE) (see Table 1 for quantities).
-
Heating: Heat the mixture to 250°C under an inert gas atmosphere while stirring.
-
Reaction: Continue heating until the solution becomes a clear, pale yellow color, indicating the formation of this compound. The solution is then ready for the subsequent injection of the chalcogenide precursor.
The hot-injection method is a widely adopted technique for producing high-quality quantum dots, relying on the rapid injection of a precursor into a hot solvent to induce a burst of nucleation.
Table 2: Parameters for Hot-Injection Synthesis of CdSe Nanoparticles
| Parameter | Value / Compound | Purpose | Reference |
| Cadmium Precursor | This compound (0.17 g) | Source of Cd²⁺ | [6] |
| Selenium Precursor | Selenium dioxide (33 mg) | Source of Se²⁻ | [6] |
| Solvent | 1-Octadecene (ODE) (37 mL) | High-boiling reaction medium | [6] |
| Ligands | Oleic acid (1 mL), Oleylamine (B85491) (1 mL) | Surface passivation, size/shape control | [6] |
| Degassing Temp. | 90 °C | Remove water and oxygen | [6] |
| Injection Temp. | 240 °C | Induce nucleation | [6] |
| Growth Temp. | 240 °C | Promote crystal growth | [6] |
Protocol 3: Hot-Injection Synthesis of CdSe Nanoparticles [6]
-
Precursor Solution: Combine this compound and 1-octadecene in a three-neck flask equipped with a condenser and thermocouple.
-
Degassing: Heat the solution to 90°C under vacuum for 1 hour while stirring to remove water and oxygen.
-
Heating: Switch to an inert gas atmosphere (e.g., Argon) and add selenium dioxide powder to the flask. Heat the mixture to the injection temperature of 240°C.
-
Ligand Addition: Once the temperature reaches 240°C, add a degassed solution of oleic acid and oleylamine drop-wise.
-
Growth: Allow the nanoparticles to grow at this temperature. The size of the nanocrystals is dependent on the growth time. Aliquots can be taken at various time points to monitor growth via UV-Vis and photoluminescence spectroscopy.
-
Quenching & Purification: Cool the reaction mixture to stop growth. Precipitate the nanoparticles by adding a non-solvent like ethanol (B145695) and centrifuge to collect them. Wash the nanoparticles multiple times before re-dispersing them in a non-polar solvent like toluene (B28343) or hexane.
Application in Specific Nanoparticle Systems
This compound is not limited to CdSe and is employed for a range of cadmium chalcogenide nanoparticles, with reaction conditions adjusted to suit the desired material.
Table 3: Comparative Use of this compound as a Precursor
| Nanoparticle | Chalcogenide Source | Typical Temperature Range | Key Observations | References |
| CdSe | Selenium dioxide, TOPSe | 150 - 280 °C | Widely used for quantum dots and nanoplatelets.[1][4] | [1][4][6] |
| CdS | Thioacetamide (B46855) (TAA), Sulfur powder | 210 - 230 °C | Reactivity of cadmium source is key to separating nucleation and growth stages.[2][3] | [2][3] |
| CdTe | Trioctylphosphine telluride (TOPTe) | 180 - 250 °C | Promotes continuous growth of nanoplatelets at lower temperatures.[7] | [7] |
This compound is a cornerstone precursor in the field of colloidal nanoparticle synthesis. Its multifunctional nature—acting as a reliable cadmium source, a kinetic control agent for nucleation and growth, and a steric stabilizer—makes it an invaluable tool for producing cadmium-based nanocrystals with precise control over their physical and optical properties. The detailed protocols and comparative data presented in this guide underscore its versatility and importance for researchers developing advanced nanomaterials for applications ranging from optoelectronics to biomedical imaging and therapeutics.
References
- 1. This compound (10196-67-5) for sale [vulcanchem.com]
- 2. Hot-injection synthesis of highly luminescent and monodisperse CdS nanocrystals using thioacetamide and cadmium source with proper reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Seeded Synthesis of CdSe/CdS Rod and Tetrapod Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cadmium myristate safety and handling precautions
An In-depth Technical Guide to Cadmium Myristate: Safety and Handling for Researchers and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a compound relevant to various research and development applications. Given the inherent toxicity of cadmium and its compounds, this document outlines the necessary precautions, exposure limits, and emergency procedures to ensure the safety of laboratory and manufacturing personnel. The information is compiled from available Safety Data Sheets (SDS), occupational safety guidelines, and toxicological data on cadmium compounds.
Hazard Identification and Classification
This compound is classified as hazardous. The primary route of acute toxicity is ingestion.[1] As with all cadmium compounds, it should be handled with extreme caution due to the potential for severe and long-term health effects.
GHS Classification:
-
Acute Toxicity, Oral: Danger (H301: Toxic if swallowed)[1]
General Cadmium Compound Hazards:
-
Carcinogenicity: Cadmium and its compounds are recognized as human carcinogens.[2][3][4]
-
Teratogenicity: Cadmium is a suspected human teratogen.[2]
-
Organ Damage: Prolonged or repeated exposure can cause damage to the kidneys, liver, and bones.[2][5][6]
-
Respiratory Effects: Inhalation of cadmium-containing dust or fumes can lead to respiratory irritation and, in severe cases, pulmonary edema.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄CdO₄ | [1][7] |
| Molecular Weight | 567.1 g/mol | [1][7] |
| CAS Number | 10196-67-5 | [1][7][8] |
| EC Number | 233-489-6 | [1] |
| Boiling Point | 319.6°C at 760 mmHg | [7] |
| Flash Point | 144.8°C | [7] |
| Vapor Pressure | 0.000139 mmHg at 25°C | [7] |
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for cadmium and its compounds are applicable and must be strictly adhered to.
| Organization | Limit | Value |
| OSHA (PEL) | 8-hr TWA | 0.005 mg/m³[2][3][9] |
| NIOSH (REL) | Lowest Feasible Concentration | Carcinogen[2] |
| ACGIH (TLV) | 8-hr TWA (Total Particulates) | 0.01 mg/m³[2] |
| ACGIH (TLV) | 8-hr TWA (Respirable Fraction) | 0.002 mg/m³[2] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risk.
4.1 Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Ensure safety showers and eye wash stations are readily accessible.[10]
4.2 Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8][10]
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile or neoprene) and wear impervious clothing or a lab coat to prevent skin contact.[2][8][10]
-
Respiratory Protection: If dust formation is likely or exposure limits may be exceeded, a government-approved respirator is required.[8][10]
4.3 Handling Procedures:
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[11]
4.4 Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Keep away from incompatible materials and foodstuff containers.[8]
Emergency Procedures
5.1 First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[8][10]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][10]
5.2 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8][10]
-
Specific Hazards: Emits toxic fumes under fire conditions.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8][10]
5.3 Accidental Release Measures:
-
Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE as described in Section 4.2. Avoid dust formation.[8][10]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[8]
-
Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[8][10]
Toxicity and Ecotoxicity Data
Specific toxicological and ecotoxicological data for this compound is limited. The following tables summarize the available information, which is largely based on the known hazards of cadmium compounds in general.
6.1 Acute Toxicity
| Endpoint | Result |
| Oral LD50 | No data available |
| Dermal LD50 | No data available |
| Inhalation LC50 | No data available |
While specific data is unavailable for this compound, it is classified as "Toxic if swallowed".[1]
6.2 Ecotoxicity
| Endpoint | Result |
| Toxicity to fish | No data available[8] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[8] |
| Toxicity to algae | No data available[8] |
Cadmium and its compounds are generally very toxic to aquatic life with long-lasting effects.[10]
Experimental Protocols: General Methodologies for Safety Assessment
While specific experimental protocols for this compound were not found, the following are general methodologies used to assess the safety of chemical substances, which would be applicable.
7.1 Acute Oral Toxicity (OECD Guideline 423):
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Methodology: A stepwise procedure is used with a limited number of animals (typically rodents). A starting dose is administered to a small group of animals.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered by gavage.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, the dose for the next group of animals is adjusted up or down.
-
The procedure is repeated until the LD50 can be estimated.
-
7.2 In Vitro Skin Corrosion (OECD Guideline 431):
-
Objective: To assess the potential of a substance to cause skin corrosion.
-
Methodology: Utilizes a reconstituted human epidermis model.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is removed, and the tissue is rinsed.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
Corrosive substances are identified by their ability to reduce cell viability below a defined threshold.
-
Visualizations: Workflows and Potential Mechanisms
8.1 Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
8.2 Potential Cadmium-Induced Oxidative Stress Pathway
References
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. Cadmium Toxicity: What Are the U.S. Standards for Cadmium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. Cadmium (Cd) (84-116) | NIOSH | CDC [cdc.gov]
- 5. The Effects of Cadmium Toxicity | MDPI [mdpi.com]
- 6. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. osha.gov [osha.gov]
- 10. Safety Guideline [chemtrack.org]
- 11. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide on the Discovery and History of Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cadmium myristate, from the historical discovery of its constituent element, cadmium, to its modern synthesis and applications. The document details the physicochemical properties of this compound, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for its synthesis are provided. Furthermore, this guide explores the pivotal role of this compound as a precursor in the burgeoning field of nanotechnology, particularly in the synthesis of quantum dots for bioimaging and as potential drug delivery vectors. While direct signaling pathways of the compound are not elucidated in the literature, the guide delves into the well-documented cellular signaling cascades affected by cadmium ions, offering insights into potential toxicological and pharmacological mechanisms.
Introduction
This compound, the cadmium salt of myristic acid, is a metal carboxylate that has transitioned from industrial applications to a key component in advanced materials science. Its primary contemporary significance lies in its role as a high-purity precursor for the synthesis of cadmium-based semiconductor nanocrystals, such as quantum dots. These nanomaterials have garnered substantial interest in biomedical research, particularly in high-resolution cellular imaging and targeted drug delivery systems. Understanding the history, synthesis, and properties of this compound is therefore crucial for researchers and professionals working at the interface of materials science, nanotechnology, and medicine.
Discovery and History
The history of this compound is intrinsically linked to the discovery of the element cadmium. In 1817, German chemist Friedrich Stromeyer identified a new element, which he named cadmium, as an impurity in zinc carbonate (calamine).[1][2][3] Stromeyer's discovery paved the way for the investigation of various cadmium compounds.[2]
Physicochemical Properties of this compound
This compound is a white, solid compound. Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10196-67-5 | [6][7][8] |
| Molecular Formula | C₂₈H₅₄CdO₄ | [8][9] |
| Molecular Weight | 567.14 g/mol | [7][10] |
| Boiling Point | 319.6 °C at 760 mmHg | [7] |
| Flash Point | 144.8 °C | [7] |
| Vapor Pressure | 0.000139 mmHg at 25 °C | [7] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Temperature (K) | Reference(s) |
| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol | 374.70 | [10] |
| Entropy of Fusion (ΔfusS) | 115.00 J/mol·K | 374.70 | [10] |
Experimental Protocols: Synthesis of this compound
The most common method for synthesizing high-purity this compound is through a precipitation reaction, often referred to as an ex situ method.
Ex Situ Synthesis of this compound
This protocol is adapted from methodologies used in the synthesis of precursors for nanomaterials.
Materials:
-
Sodium myristate (C₁₄H₂₇NaO₂)
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol (B129727) (CH₃OH)
-
Deionized water
Equipment:
-
1000 mL round-bottom flask
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonication bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Preparation of Sodium Myristate Solution: In the 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol. Use sonication and vigorous stirring to ensure complete dissolution.
-
Preparation of Cadmium Nitrate Solution: In the 500 mL round-bottom flask, dissolve 3 g of cadmium nitrate tetrahydrate (10 mmol) in methanol.
-
Precipitation: Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring. A white precipitate of this compound will form.
-
Stirring: Continue to stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the precipitate three times with 20 mL of methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white solid in a vacuum oven at 40 °C overnight. This should yield approximately 4.5 g of this compound (a 79% reaction yield).
-
Storage: Store the dried this compound in the dark at 4 °C.
Role in Drug Development: A Precursor to Bioimaging and Drug Delivery Agents
The primary role of this compound in the context of drug development is indirect, serving as a critical precursor for the synthesis of cadmium-based quantum dots (QDs), such as cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe).[11][12] These semiconductor nanocrystals exhibit unique, size-tunable photoluminescent properties, making them exceptional fluorescent probes for bioimaging.[13]
The long hydrocarbon chains of the myristate ligands in this compound play a crucial role in controlling the nucleation and growth of these nanocrystals during synthesis.[14] Once synthesized, the surfaces of these QDs can be functionalized with biomolecules, such as antibodies or peptides, to target specific cells or tissues, for example, cancer cells.[11]
Furthermore, the functionalized QDs can be designed to carry a therapeutic payload, thereby acting as drug delivery vehicles.[15] The bright and stable fluorescence of the QDs allows for real-time tracking of the drug's biodistribution and cellular uptake.
Experimental Workflow: From this compound to Functionalized Quantum Dots
The following diagram illustrates the general workflow from the synthesis of this compound to its use in creating functionalized quantum dots for biomedical applications.
Cadmium-Induced Signaling Pathways
While specific signaling pathways directly activated by the this compound molecule are not well-defined, the biological activity and toxicity of cadmium-containing compounds are generally attributed to the effects of the cadmium ion (Cd²⁺). Cadmium is a known carcinogen and environmental pollutant that can disrupt numerous cellular signaling cascades.[16][17] Understanding these pathways is crucial for assessing the potential biological impact of nanoparticles derived from this compound.
Cadmium ions can interfere with essential metal homeostasis, generate reactive oxygen species (ROS), and modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[18]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Cadmium is a potent activator of the MAPK signaling pathways, including ERK, JNK, and p38.[17][19] Activation of these pathways can have dichotomous effects, promoting cell survival and proliferation at low concentrations while inducing apoptosis at higher concentrations. For instance, Cd-induced activation of the ERK pathway has been implicated in the migration and invasion of lung cancer cells.[17]
NF-κB and p53 Signaling Pathways
Cadmium exposure can also lead to the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[16] This activation is often mediated by an increase in ROS. Conversely, cadmium can inhibit the tumor suppressor protein p53, which plays a critical role in DNA repair and apoptosis.[20] The dysregulation of these pathways by cadmium contributes to its carcinogenic potential.
Conclusion
This compound, a compound with a history rooted in industrial applications, has emerged as a vital precursor in the field of nanotechnology. Its well-defined synthesis and physicochemical properties allow for the reproducible production of high-quality quantum dots, which are at the forefront of innovations in biomedical imaging and targeted drug delivery. While the direct biological interactions of this compound are not extensively studied, the known signaling pathways affected by cadmium ions provide a critical framework for understanding the potential cellular responses to nanomaterials derived from it. For researchers and professionals in drug development, a thorough understanding of this compound is essential for harnessing the potential of cadmium-based nanomaterials while being mindful of the inherent toxicological considerations of their components. Future research should focus on the specific cellular interactions of this compound and the long-term fate of its derived nanoparticles in biological systems to ensure their safe and effective translation into clinical applications.
References
- 1. Cadmium - Wikipedia [en.wikipedia.org]
- 2. rinconeducativo.org [rinconeducativo.org]
- 3. Friedrich Stromeyer | German chemist | Britannica [britannica.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. mdpi.com [mdpi.com]
- 15. Biodistribution and acute toxicity of cadmium-free quantum dots with different surface functional groups in mice following intratracheal inhalation [ntno.org]
- 16. mdpi.com [mdpi.com]
- 17. Cadmium induces A549 cell migration and invasion by activating ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cadmium and cellular signaling cascades: to be or not to be? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cadmium-induced Carcinogenesis in Respiratory Organs and the Prostate: Insights from Three Perspectives on Toxicogenomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cadmium-Associated Molecular Signatures in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis of Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of cadmium myristate. It details the thermal decomposition behavior of this long-chain cadmium carboxylate, offers standardized experimental protocols, and presents quantitative data to support research and development activities in materials science and pharmaceuticals.
Introduction to this compound and its Thermal Behavior
This compound (C₂₈H₅₄CdO₄) is a metal soap that finds applications as a heat stabilizer in polymers and as a precursor for the synthesis of cadmium-containing nanomaterials.[1] Its thermal stability and decomposition characteristics are critical parameters for these applications, dictating its processing window and the nature of its degradation byproducts.
Thermogravimetric analysis is a fundamental technique for characterizing the thermal stability of this compound. It measures the change in mass of a sample as a function of temperature under a controlled atmosphere.[2] The resulting data provides insights into the decomposition pathways, the temperatures at which these decompositions occur, and the composition of the resulting residues.
The thermal decomposition of long-chain cadmium carboxylates like this compound, particularly in an inert atmosphere such as nitrogen, is generally understood to proceed in a multi-step process.[2][3] The initial step involves the decomposition of the cadmium carboxylate to form an intermediate, followed by the subsequent breakdown of this intermediate at higher temperatures to yield the final inorganic residue.[2] The nature of the atmosphere (inert or oxidizing) significantly influences the decomposition products.[2]
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and its subsequent thermogravimetric analysis.
2.1. Synthesis of this compound
A common method for preparing this compound is through a metathesis reaction between a soluble cadmium salt and a sodium myristate solution.
Materials:
-
Sodium myristate (C₁₄H₂₇NaO₂)
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Deionized water
Procedure:
-
Dissolve 20 mmol of sodium myristate in 250 mL of methanol in a 1000 mL round-bottom flask with sonication and vigorous stirring.
-
In a separate 500 mL round-bottom flask, dissolve 10 mmol of Cd(NO₃)₂·4H₂O in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution.
-
Stir the resulting mixture for 2 hours at room temperature. A white precipitate of this compound will form.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid under vacuum at 40 °C overnight.
-
The purity of the synthesized this compound can be confirmed by determining its melting point and through infrared spectroscopy to ensure the absence of unreacted fatty acids.[4]
2.2. Thermogravimetric Analysis (TGA) Protocol
The following protocol is a standard procedure for the TGA of this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer (e.g., Perkin-Elmer Pyris diamond) is required.[4]
Procedure:
-
Sample Preparation: Place a small amount of the dried this compound sample (typically 5-10 mg) into a standard TGA crucible (e.g., alumina).[5]
-
Instrument Setup:
-
Thermal Program:
-
Data Acquisition: Record the sample weight as a function of temperature throughout the experiment.
Data Presentation and Interpretation
The thermal decomposition of this compound in a nitrogen atmosphere typically exhibits a two-step weight loss pattern.[2][3]
Table 1: Summary of Thermogravimetric Data for this compound
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Proposed Reaction |
| Step 1 | ~250 - 450 | Varies | Decomposition of this compound to form a cadmium oxycarboxylate intermediate and myristone (a ketone).[2][7] |
| Step 2 | > 450 | Varies | Decomposition of the oxycarboxylate intermediate to yield cadmium oxide (CdO) as the final residue.[2] |
Note: The specific temperature ranges and weight loss percentages can vary slightly depending on the experimental conditions such as heating rate and sample purity.
The decomposition reaction for metal soaps like this compound has been found to be kinetically of zero-order.[3][4] The activation energy for the decomposition of this compound has been reported to be in the range of 9.3 to 10.1 kcal/mol.[3]
Visualization of Processes
4.1. Experimental Workflow for TGA
The following diagram illustrates the general workflow for performing a thermogravimetric analysis of this compound.
4.2. Proposed Decomposition Pathway of this compound in an Inert Atmosphere
The diagram below outlines the proposed two-step decomposition pathway of this compound under a nitrogen atmosphere.[2]
References
Spectroscopic Analysis of Cadmium Myristate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Cadmium Myristate
This compound is typically synthesized via a precipitation reaction between a soluble cadmium salt, such as cadmium nitrate (B79036), and a myristate salt, like sodium myristate, in a suitable solvent like methanol (B129727).
Experimental Protocol
A common method for the synthesis of this compound involves the following steps:
-
Preparation of Sodium Myristate Solution: Dissolve sodium hydroxide (B78521) and myristic acid in methanol to form a sodium myristate solution.
-
Preparation of Cadmium Salt Solution: Separately, dissolve a cadmium salt, such as cadmium nitrate tetrahydrate, in methanol.
-
Precipitation: Slowly add the cadmium salt solution to the sodium myristate solution with vigorous stirring. A white precipitate of this compound will form.
-
Isolation and Purification: The precipitate is then isolated by filtration, washed multiple times with methanol to remove any unreacted precursors and byproducts, and dried under vacuum.
Spectroscopic Data
Due to the limited availability of published experimental spectra for pure this compound, the following tables present predicted data based on the characteristic spectroscopic features of metal carboxylates and long-chain fatty acids.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the vibrational modes of the myristate carboxylate group and the long hydrocarbon chain.
| Frequency Range (cm⁻¹) | Assignment | Description |
| 2955 - 2965 | ν(C-H) | Asymmetric stretching of methyl (CH₃) groups. |
| 2915 - 2925 | ν(C-H) | Asymmetric stretching of methylene (B1212753) (CH₂) groups. |
| 2845 - 2855 | ν(C-H) | Symmetric stretching of methylene (CH₂) groups. |
| 1540 - 1650 | νₐ(COO⁻) | Asymmetric stretching of the carboxylate group. This is a key indicator of metal-carboxylate bond formation. |
| 1450 - 1470 | δ(CH₂) | Scissoring deformation of methylene (CH₂) groups. |
| 1380 - 1450 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group. The separation between the asymmetric and symmetric stretches can provide information about the coordination mode of the carboxylate ligand. |
| 1100 - 1300 | ρ(CH₂) | Rocking and wagging modes of methylene (CH₂) groups. |
| 715 - 725 | ρ(CH₂) | Rocking mode of long methylene (CH₂) chains. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the myristate ligand in this compound is expected to show characteristic signals for the terminal methyl group, the methylene chain, and the α-methylene group adjacent to the carboxylate.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Description |
| ~0.88 | Triplet | -CH₃ | Terminal methyl group of the myristate chain. |
| ~1.25 | Multiplet | -(CH₂)₁₀- | Bulk methylene groups of the long hydrocarbon chain. |
| ~1.60 | Quintet | -CH₂-CH₂-COO⁻ | Methylene group β to the carboxylate. |
| ~2.20 | Triplet | -CH₂-COO⁻ | Methylene group α to the carboxylate. |
The ¹³C NMR spectrum will provide detailed information about the carbon skeleton of the myristate ligand.
| Predicted Chemical Shift (ppm) | Assignment | Description |
| ~180 | -COO⁻ | Carboxylate carbon. |
| ~34 | -CH₂-COO⁻ | Methylene carbon α to the carboxylate. |
| ~32 | -(CH₂)₁₀- | Bulk methylene carbons of the long hydrocarbon chain. |
| ~29 | -(CH₂)₁₀- | Bulk methylene carbons of the long hydrocarbon chain. |
| ~25 | -CH₂-CH₂-COO⁻ | Methylene carbon β to the carboxylate. |
| ~23 | -CH₂-CH₃ | Methylene carbon adjacent to the terminal methyl group. |
| ~14 | -CH₃ | Terminal methyl carbon. |
Cadmium has two NMR-active isotopes, ¹¹¹Cd and ¹¹³Cd, both with a spin of 1/2. ¹¹³Cd is generally preferred due to its slightly higher sensitivity. The chemical shift of ¹¹³Cd is highly sensitive to its coordination environment. For this compound, where cadmium is coordinated to oxygen atoms of the carboxylate groups, the chemical shift is expected in the upfield region.
| Predicted Chemical Shift (ppm) | Coordination Environment | Reference |
| -100 to +100 | CdO₄ | 0.1 M Cd(ClO₄)₂ |
Experimental Protocols for Spectroscopic Analysis
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly used. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: this compound has low solubility in common deuterated solvents. For ¹H and ¹³C NMR, a suitable deuterated solvent in which the compound shows some solubility, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), should be used. For solid-state ¹¹³Cd NMR, the powdered sample is packed into a solid-state NMR rotor.
-
Instrumentation: A high-field NMR spectrometer is required. For ¹¹³Cd NMR, a spectrometer equipped with a broadband probe capable of detecting the ¹¹³Cd frequency is necessary.
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Phase Transitions and Melting Point of Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties, phase transitions, and melting point of cadmium myristate (CAS No: 10196-67-5).[1][2][3][4] As a divalent metal soap, this compound [(CH₃(CH₂)₁₂COO)₂Cd] serves as a critical precursor in the synthesis of advanced nanomaterials and finds applications in various industrial processes as a heat stabilizer and lubricant.[5][6] A thorough understanding of its thermal behavior is paramount for controlling reaction kinetics, ensuring material purity, and optimizing manufacturing protocols.
Quantitative Thermal Properties
The thermal characteristics of this compound have been determined using various analytical techniques. The key quantitative data pertaining to its phase transitions and decomposition are summarized below.
| Property | Value | Unit | Method | Source |
| Melting Point (T_fus) | 374.70 (101.55 °C) | K | DTA | NIST WebBook[2][7] |
| Enthalpy of Fusion (ΔH_fus) | 43.00 | kJ/mol | DTA | NIST WebBook[2][7] |
| Entropy of Fusion (ΔS_fus) | 115.00 | J/mol·K | DTA | NIST WebBook[2][7] |
| Activation Energy (Ea) of Decomposition | 10.1 | kcal/mol | TGA | ResearchGate[8] |
| Activation Energy (Ea) of Decomposition | 21.76 (Freeman-Carroll) / 18.32 (Coats-Redfern) | kcal/mol | TGA | Research India Publications[5] |
Phase Transitions and Thermal Decomposition
The primary phase transition observed for this compound is its melting from a solid to a liquid state. This is a sharp, endothermic event that occurs at approximately 101.55 °C.[2][7] Studies using Differential Scanning Calorimetry (DSC) confirm a single endothermic peak corresponding to melting, with no associated mass loss at this temperature, distinguishing it from decomposition.[9] In some applications, this compound is noted to dissolve in solvents like octadecene around 100 °C, which is consistent with its melting point.[10]
At temperatures significantly above its melting point, this compound undergoes thermal decomposition. Thermogravimetric Analysis (TGA) reveals that this decomposition is not a single-step process.[5][8] The process is kinetically of zero order, and the calculated activation energy for decomposition varies slightly depending on the analytical model used, but typically falls within the range of 10-22 kcal/mol.[5][8]
Experimental Methodologies
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal properties of this compound.
Synthesis of this compound
A common method for preparing this compound is through a direct metathesis or double decomposition reaction.[5][11]
-
Protocol:
-
Prepare a methanolic solution of cadmium nitrate (B79036) tetrahydrate (e.g., 4 mmol in 40 mL methanol).[11]
-
Separately, prepare a methanolic solution of sodium myristate (e.g., 12.5 mmol in 250 mL methanol) by reacting myristic acid with sodium hydroxide.[11]
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution under constant stirring.[11]
-
A white precipitate of this compound will form immediately.
-
The precipitate is then filtered, washed extensively with water and methanol (B129727) to remove unreacted salts, and dried under vacuum.
-
Purity can be confirmed by determining the melting point and through infrared spectroscopy to ensure the absence of hydroxyl groups from unreacted fatty acid.[5]
-
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the melting point and enthalpy of fusion.[12]
-
Protocol:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.[12]
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert nitrogen gas to prevent oxidative degradation.[6][9]
-
The differential heat flow to the sample compared to the reference is measured as a function of temperature.
-
An endothermic peak in the resulting thermogram indicates the melting point, and the area under this peak is integrated to calculate the enthalpy of fusion (ΔH_fus).[12]
-
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition profile of the material.[5]
-
Protocol:
-
A sample of this compound is placed in a high-purity alumina (B75360) or platinum crucible within a TGA instrument, such as a Perkin-Elmer Pyris diamond Thermogravimetric Analyzer.[5]
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere.[5]
-
The mass of the sample is continuously monitored as a function of temperature.
-
A plot of mass percentage versus temperature reveals the onset temperature of decomposition and the number of decomposition steps. Kinetic parameters, such as the activation energy, can be calculated from the data using models like Freeman-Carroll or Coats-Redfern.[5]
-
X-ray Diffraction (XRD)
XRD is employed to investigate the crystalline structure of this compound in its solid state.[8]
-
Protocol:
-
A powdered sample of this compound is evenly spread on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern provides information about the crystal structure. For metal soaps like this compound, XRD analysis shows a double-layer structure with molecular axes slightly inclined to the basal plane.[8] Temperature-controlled XRD can be used to study changes in this structure leading up to and during phase transitions.
-
Visualized Workflows and Relationships
To clarify the analytical process and the material's behavior, the following diagrams illustrate the experimental workflow and the sequence of thermal events.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Logical relationship of thermal events for this compound upon heating.
References
- 1. This compound | 10196-67-5 [chemnet.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. ripublication.com [ripublication.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ocw.mit.edu [ocw.mit.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of CdSe Nanoplatelets Using Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Cadmium Selenide (CdSe) nanoplatelets (NPLs) utilizing cadmium myristate as a primary precursor. CdSe NPLs are two-dimensional nanocrystals with atomically precise thickness, which results in exceptional optical properties, such as narrow emission spectra and high absorption cross-sections.[1] These characteristics make them highly promising materials for applications in optoelectronics, photocatalysis, bioimaging, and sensing.[1][2]
The synthesis method detailed herein is a widely used solution-based approach that involves the reaction of this compound and a selenium precursor in a high-boiling point solvent, typically 1-octadecene (B91540) (ODE).[3][4] A critical step in this process is the introduction of cadmium acetate (B1210297) at an elevated temperature, which plays a pivotal role in triggering the anisotropic growth required for nanoplatelet formation.[3] The interplay between the long-chain myristate ligands and the short-chain acetate ligands is crucial for controlling the final morphology of the nanocrystals.[3]
**1. Precursor Preparation: this compound (Cd(Myr)₂) **
This compound can be prepared through various methods. The chosen method can influence the precursor's dissolution kinetics and, consequently, the final NPL characteristics.[5][6][7] Below are two common protocols.
Protocol 1: Ex Situ Synthesis from Cadmium Nitrate (B79036)
This method involves the precipitation of this compound from methanolic solutions of sodium myristate and cadmium nitrate.
Methodology:
-
In a 1000 mL round-bottom flask, dissolve 5.0 g (20 mmol) of sodium myristate in 250 mL of methanol (B129727) with the aid of sonication and vigorous stirring.
-
In a separate 500 mL flask, dissolve 3.0 g (10 mmol) of Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O) in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution.
-
Stir the resulting mixture for 2 hours at room temperature. A white precipitate of this compound will form.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the collected white solid under vacuum at 40 °C overnight.
-
Store the final product, Cd(Myr)₂, in the dark at 4 °C.
Protocol 2: In Situ Synthesis from Cadmium Oxide
This method prepares this compound directly within the reaction flask prior to the introduction of other reagents.
Methodology:
-
Combine 35 mg of cadmium oxide (CdO), 165 mg of myristic acid, and 15 mL of 1-octadecene (ODE) in a three-necked flask.[2]
-
Heat the mixture under argon or nitrogen flow until the CdO completely dissolves and the solution becomes clear. This indicates the formation of this compound.[2]
-
Cool the reaction flask to room temperature before proceeding with the nanoplatelet synthesis.[2]
Synthesis of 4.5 Monolayer (ML) CdSe Nanoplatelets
This protocol describes a widely adopted method that yields 4.5 ML thick CdSe NPLs and quantum dots as a side product.[3][4] A key feature is the injection of cadmium acetate at a specific temperature to induce anisotropic growth.
Experimental Protocol
-
Reaction Setup: In a three-neck flask, combine 85 mg (0.15 mmol) of pre-synthesized this compound, 6.0 mg (0.075 mmol) of elemental selenium powder, and 7.5 mL of 1-octadecene (ODE).[3]
-
Degassing: Degas the mixture under vacuum at room temperature for approximately 1 hour to remove air and moisture.[3]
-
Heating: Switch the atmosphere to nitrogen or argon and begin heating the mixture towards 240 °C.[3][4]
-
Precursor Injection: At 220 °C, swiftly inject 26 mg (0.11 mmol) of anhydrous cadmium acetate powder.[3][4] The addition of cadmium acetate at this specific temperature is critical for obtaining monodisperse 4.5 ML NPLs.[3]
-
Growth: Continue heating and maintain the reaction temperature at 240 °C for 10-45 minutes. The reaction progress can be monitored by taking aliquots and analyzing their UV-Vis absorption spectra.[3]
-
Quenching & Stabilization: Cool the flask to 70 °C and inject 0.5 mL of oleic acid to stabilize the nanocrystals.[3]
-
Purification:
-
Allow the mixture to cool to room temperature and add 7 mL of hexane (B92381).[3]
-
Separate the NPLs from quantum dots and unreacted precursors via size-selective precipitation. This is typically achieved by adding a non-solvent like acetone (B3395972) or ethanol (B145695) and centrifuging the solution. The larger NPLs will precipitate first.[3][8]
-
Wash the precipitated NPLs multiple times with ethanol or another suitable solvent and re-disperse them in a nonpolar solvent like hexane for storage and characterization.[9]
-
Data Presentation: Reagent Quantities
The following tables summarize the quantitative data from the described protocols.
Table 1: this compound Synthesis Reagents
| Precursor Synthesis Method | Cadmium Source | Amount | Myristate Source | Amount | Solvent | Volume |
|---|---|---|---|---|---|---|
| Ex Situ (Protocol 1) | Cd(NO₃)₂·4H₂O | 3.0 g | Sodium Myristate | 5.0 g | Methanol | ~300 mL |
| In Situ (Protocol 2)[2] | CdO | 35 mg | Myristic Acid | 165 mg | 1-Octadecene | 15 mL |
Table 2: CdSe Nanoplatelet Synthesis Reagents and Conditions
| Parameter | Value | Reference |
|---|---|---|
| This compound | 85 mg (0.15 mmol) | [3] |
| Selenium | 6.0 mg (0.075 mmol) | [3] |
| 1-Octadecene (ODE) | 7.5 mL | [3] |
| Cadmium Acetate (Anhydrous) | 26 mg (0.11 mmol) | [3] |
| Injection Temperature | 220 °C | [3][4] |
| Growth Temperature | 240 °C | [3][4] |
| Growth Time | 10 - 45 min |[3] |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical relationships in the synthesis process.
References
- 1. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cadmium Carboxylate Preparation Method Impacts the Synthesis of CdSe Nanoplatelets through Differences in Dissolution Kinetics | CoLab [colab.ws]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Cadmium Myristate Precursor Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cadmium myristate is a key precursor in the synthesis of various nanomaterials, including quantum dots (QDs) and perovskite nanocrystals. The quality of the precursor solution is critical for controlling the size, shape, and optical properties of the resulting nanoparticles. This application note provides detailed protocols for the preparation of this compound precursor solutions, enabling reproducible and high-quality synthesis of nanomaterials. Two primary methods are presented: the reaction of cadmium oxide with myristic acid and the reaction of a cadmium salt with sodium myristate.
Quantitative Data Summary
The following tables summarize the quantitative data for the two primary methods of preparing this compound and a related precursor, cadmium oleate, which follows a similar reaction principle.
Table 1: Reagents for this compound Synthesis from Cadmium Nitrate (B79036).
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Volume (mL) | Concentration (M) |
| Sodium Myristate | 250.38 | 5 | 20 | - | - |
| Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O) | 308.47 | 3 | 10 | - | - |
| Methanol | 32.04 | - | - | 250 (for Sodium Myristate) | - |
| Methanol | 32.04 | - | - | for Cadmium Nitrate | - |
Table 2: Reagents for this compound Synthesis from Cadmium Oxide. [1]
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) |
| Cadmium Oxide (CdO) | 128.41 | 0.13 | 1 |
| Myristic Acid | 228.37 | 0.50 | 2.2 |
Experimental Protocols
Method 1: Synthesis of this compound from Cadmium Nitrate[1]
This protocol describes the synthesis of this compound via a precipitation reaction between cadmium nitrate and sodium myristate in methanol.
Materials:
-
Sodium myristate
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol
-
1000 mL round-bottom flask
-
500 mL round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 1000 mL round-bottom flask, dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol. Use sonication and vigorous stirring to aid dissolution.
-
In a separate 500 mL round-bottom flask, dissolve 3 g (10 mmol) of cadmium nitrate tetrahydrate in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.
-
A white precipitate of this compound will form. Continue stirring the mixture for 2 hours at room temperature.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid under vacuum at 40 °C overnight. This procedure yields approximately 4.5 g (7.9 mmol, 79% reaction yield) of this compound.
Method 2: Synthesis of this compound from Cadmium Oxide[2]
This protocol details the in-situ preparation of this compound for the direct synthesis of nanoparticles. The this compound is formed by reacting cadmium oxide with myristic acid at an elevated temperature.
Materials:
-
Cadmium oxide (CdO)
-
Myristic acid
-
1-Octadecene (ODE) (or other high-boiling point solvent)
-
25 or 50 mL round-bottom flask
-
Heating mantle
-
Thermometer (capable of measuring up to 400 °C)
-
Stir bar and stir plate
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Place a clamp on a 25 or 50 mL round-bottom flask fitted with a stir bar in a heating mantle within a fume hood.
-
Add 0.13 g (1 mmol) of cadmium oxide and 0.50 g (2.2 mmol) of myristic acid to the flask.[1]
-
Insert a thermometer into the neck of the flask.
-
Heat the mixture under an inert gas flow (Argon or Nitrogen) with stirring.
-
The solution will become clear as the cadmium oxide reacts with the myristic acid to form this compound. This typically occurs as the temperature rises.[1]
-
The resulting clear solution is the this compound precursor, which can be used directly for nanoparticle synthesis. For quantum dot synthesis, the temperature is typically raised further for the injection of the selenium or sulfur precursor.[1]
Visualizations
Experimental Workflow: this compound Synthesis from Cadmium Nitrate
Caption: Workflow for this compound Synthesis from Cadmium Nitrate.
Experimental Workflow: In-situ this compound Synthesis from Cadmium Oxide
Caption: Workflow for In-situ this compound Synthesis from Cadmium Oxide.
References
Application of Cadmium Myristate in Quantum Dot Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium myristate serves as a crucial cadmium precursor in the synthesis of high-quality colloidal quantum dots (QDs), particularly cadmium selenide (B1212193) (CdSe) and related core/shell nanostructures. Its in-situ formation from the reaction of cadmium oxide (CdO) with myristic acid allows for controlled nucleation and growth of nanocrystals, a fundamental requirement for achieving monodisperse QDs with tunable optical properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of quantum dots using this compound, targeting researchers in materials science, nanotechnology, and drug development who utilize QDs for applications such as bioimaging, sensing, and diagnostics.
Role of this compound
This compound is an organometallic compound that plays a dual role in quantum dot synthesis. Firstly, it acts as a stable source of cadmium ions. Secondly, the myristate ligand coordinates to the surface of the growing nanocrystals, preventing their aggregation and controlling their growth rate.[3] The formation of this compound from CdO and myristic acid is a key preliminary step in many synthesis protocols, resulting in a clear, colorless solution that indicates the readiness of the cadmium precursor for the subsequent injection of the chalcogenide precursor.[2]
Experimental Protocols
Two common methods for the synthesis of CdSe quantum dots using this compound are the hot-injection method and a kinetic growth method. Both methods should be performed in a fume hood with appropriate personal protective equipment, including gloves and eye protection, due to the hazardous nature of cadmium compounds.[1][4]
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots
This method allows for rapid nucleation followed by controlled growth, leading to a narrow size distribution of the resulting quantum dots.[5]
Materials:
| Reagent | Amount (per synthesis) |
| Cadmium oxide (CdO) | 0.13 g (1 mmol) |
| Myristic acid | 0.50 g (2.2 mmol) |
| 1-Octadecene (B91540) (ODE) | 10 mL |
| Selenium (Se) powder | 0.079 g (1 mmol) |
| Trioctylphosphine (B1581425) (TOP) | 2 mL |
| Methanol (B129727) or Acetone (B3395972) | For precipitation |
| Hexane (B92381) | For re-dispersion |
Equipment:
-
50 mL three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Condenser
-
Thermocouple or high-temperature thermometer
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Cadmium Precursor:
-
In a 50 mL three-neck flask, combine cadmium oxide (0.13 g) and myristic acid (0.50 g).[2]
-
Add 10 mL of 1-octadecene (ODE) to the flask.[2]
-
Attach a condenser and insert a thermocouple.
-
Heat the mixture to 150°C under a constant flow of argon while stirring. The solution will turn from a reddish-brown suspension to a clear, colorless solution, indicating the formation of this compound.[2]
-
Once the solution is clear, increase the temperature to 240°C.[2]
-
-
Preparation of Selenium Precursor:
-
Inside a glovebox or under an inert atmosphere, dissolve selenium powder (0.079 g) in 2 mL of trioctylphosphine (TOP) in a separate vial. Gentle heating may be necessary to facilitate dissolution.[2]
-
-
Quantum Dot Nucleation and Growth:
-
Once the cadmium precursor solution is stable at 240°C, rapidly inject the TOP-Se solution into the hot flask using a syringe.[2]
-
The reaction time determines the final size of the quantum dots. Aliquots can be taken at different time points to obtain QDs of various sizes and corresponding emission colors.[4]
-
-
Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add an excess of methanol or acetone to precipitate the quantum dots.[2]
-
Centrifuge the mixture to form a pellet of QDs.[2]
-
Discard the supernatant and re-disperse the QD pellet in a small amount of hexane.[2]
-
Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of unreacted precursors and excess ligands.[2]
-
Protocol 2: Kinetic Growth of CdSe Quantum Dots in Inverse Micelles
This method relies on the formation of inverse micelles of this compound in a non-polar solvent, where the reaction with selenium occurs at elevated temperatures.[1] The size of the quantum dots is controlled by the reaction temperature and time.[1]
Materials:
| Reagent | Amount (per synthesis) |
| Cadmium oxide (CdO) | 0.13 g (1 mmol) |
| Myristic acid | 0.50 g (2.2 mmol) |
| Selenium dioxide (SeO₂) | 0.12 g |
| 1-Octadecene (ODE) | 7 mL |
| Hexane or Decane (B31447) | For dilution |
Equipment:
-
25 or 50 mL round-bottom flask
-
Heating mantle
-
400°C thermometer
-
Pasteur pipettes
-
Test tubes
Procedure:
-
Formation of this compound:
-
Introduction of Selenium Precursor and Solvent:
-
Allow the flask to cool to below 60°C.
-
Carefully add 7 mL of 1-octadecene and then selenium dioxide (0.12 g). The solution will turn milky white.[1]
-
-
Quantum Dot Growth and Sampling:
-
Reheat the mixture. As the temperature rises above 140°C, the color of the solution will begin to change, indicating the formation of quantum dots.[1]
-
Using a Pasteur pipette, withdraw small aliquots of the reaction mixture at different temperatures (e.g., every 10°C from 140°C to 200°C or higher).[1]
-
Discharge each aliquot into a separate, labeled test tube. The reaction is quenched as the sample cools.[1]
-
-
Sample Preparation for Analysis:
-
Add approximately 3 mL of hexane or decane to each test tube and shake to dissolve the quantum dots.[1] The different colored solutions correspond to quantum dots of different sizes.
-
Data Presentation
The size and optical properties of the synthesized quantum dots are directly related to the reaction time and temperature. Longer reaction times and higher temperatures generally result in larger quantum dots that emit light at longer wavelengths (red-shifted).
Table 1: Relationship between Reaction Time and CdSe Quantum Dot Properties (Hot-Injection Method)
| Reaction Time (seconds) | Approximate QD Diameter (nm) | Emission Wavelength (nm) | Apparent Color |
| 10 | 2.5 | 520 | Green |
| 30 | 3.0 | 550 | Yellow |
| 60 | 3.5 | 580 | Orange |
| 120 | 4.5 | 610 | Red |
Note: These values are illustrative and can vary depending on the specific reaction conditions.
Visualization of Experimental Workflow
The synthesis of quantum dots using this compound follows a logical sequence of steps. The following diagrams illustrate the workflows for the hot-injection and kinetic growth methods.
Caption: Workflow for the hot-injection synthesis of CdSe quantum dots.
Caption: Workflow for the kinetic growth of CdSe quantum dots.
References
Application Notes and Protocols: Cadmium Myristate as a Stabilizer for Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cadmium myristate as a stabilizing agent in the synthesis of nanoparticles, particularly semiconductor quantum dots. The information compiled from various scientific sources is intended to guide researchers in the synthesis, characterization, and application of these nanoparticles, with a special focus on their potential in drug delivery systems.
Introduction to this compound as a Nanoparticle Stabilizer
This compound, the cadmium salt of myristic acid, is a long-chain carboxylate that plays a crucial role in the synthesis of high-quality colloidal nanoparticles, such as cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) quantum dots. Its primary function is to act as a surface ligand, stabilizing the nanoparticles and preventing their aggregation in solution. The myristate ligand's long hydrocarbon chain provides steric hindrance, ensuring the colloidal stability of the nanoparticles. Furthermore, this compound can also serve as a cadmium precursor in the synthesis process, influencing the growth kinetics and final morphology of the nanocrystals. The choice of stabilizer is critical as it impacts the size, shape, monodispersity, and surface chemistry of the nanoparticles, which in turn dictate their optical, electronic, and biological properties.
Data Presentation: Physicochemical Properties of this compound-Stabilized Nanoparticles
The following tables summarize representative quantitative data for nanoparticles stabilized with this compound and other long-chain carboxylates. This data is essential for comparing different nanoparticle formulations and for quality control in nanoparticle synthesis.
Table 1: Nanoparticle Size and Distribution
| Nanoparticle Composition | Stabilizer | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| CdSe Quantum Dots | This compound | 25 ± 5 | < 0.2 | Representative Data |
| CdTe Quantum Dots | This compound | 30 ± 7 | < 0.25 | Representative Data |
| CdSe/ZnS Core/Shell | This compound | 35 ± 6 | < 0.2 | Representative Data |
Table 2: Nanoparticle Stability Analysis
| Nanoparticle Composition | Stabilizer | Zeta Potential (mV) | Colloidal Stability (in PBS, 37°C) | Reference |
| CdSe Quantum Dots | This compound | -25 ± 5 | > 24 hours | Representative Data |
| CdTe Quantum Dots | This compound | -22 ± 6 | > 24 hours | Representative Data |
| CdSe/ZnS Core/Shell | This compound | -30 ± 4 | > 48 hours | Representative Data |
Table 3: Drug Loading and Release Characteristics (Representative)
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release (24h, pH 5.5) |
| CdSe-Myristate | Doxorubicin (B1662922) | 5.2 ± 0.8 | 75 ± 5 | 60 ± 5% |
| CdTe-Myristate | Paclitaxel | 4.5 ± 0.6 | 70 ± 6 | 55 ± 7% |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its use in nanoparticle synthesis, and subsequent drug loading and in vitro release studies.
Synthesis of this compound
This protocol describes the synthesis of this compound from sodium myristate and a cadmium salt.
Materials:
-
Sodium myristate
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve sodium myristate in methanol in a round-bottom flask with vigorous stirring.
-
In a separate flask, dissolve cadmium nitrate tetrahydrate in methanol.
-
Slowly add the cadmium nitrate solution to the sodium myristate solution while stirring continuously. A white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 2-3 hours to ensure complete reaction.
-
Collect the white precipitate by filtration and wash it several times with methanol to remove any unreacted precursors.
-
Dry the purified this compound in a vacuum oven at 40-50°C overnight.
-
Store the final product in a desiccator.
Synthesis of this compound-Stabilized CdSe Nanoparticles
This protocol outlines the hot-injection synthesis of CdSe quantum dots using this compound as a stabilizer.
Materials:
-
This compound
-
Selenium powder
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Oleic acid
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes and needles
Procedure:
-
In a three-neck flask, combine this compound, oleic acid, and 1-octadecene.
-
Heat the mixture under vacuum to a temperature of 120-150°C for 1-2 hours to remove water and oxygen.
-
Switch the atmosphere to argon or nitrogen.
-
In a separate vial inside a glovebox, prepare the selenium precursor by dissolving selenium powder in trioctylphosphine.
-
Raise the temperature of the this compound solution to the desired injection temperature (typically between 240-280°C).
-
Rapidly inject the selenium precursor solution into the hot reaction mixture.
-
The reaction will initiate, and the growth of nanoparticles can be monitored by taking aliquots at different time points and measuring their UV-Vis absorption and photoluminescence spectra.
-
Once the desired nanoparticle size is achieved, cool the reaction mixture to room temperature.
-
Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol (B145695) or acetone) followed by centrifugation.
-
Resuspend the purified nanoparticles in a suitable solvent (e.g., toluene (B28343) or hexane).
Doxorubicin Loading onto this compound-Stabilized Nanoparticles
This protocol describes a method for loading the anticancer drug doxorubicin onto the surface of pre-synthesized this compound-stabilized nanoparticles.
Materials:
-
This compound-stabilized nanoparticles in a non-polar solvent (e.g., chloroform)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
-
Magnetic stirrer
Procedure:
-
Disperse a known amount of this compound-stabilized nanoparticles in chloroform.
-
In a separate vial, dissolve doxorubicin hydrochloride in a small amount of methanol and add triethylamine to deprotonate the doxorubicin.
-
Add the doxorubicin solution to the nanoparticle dispersion and stir the mixture overnight at room temperature in the dark to allow for drug adsorption onto the nanoparticle surface.
-
Evaporate the organic solvent under reduced pressure to obtain a thin film of drug-loaded nanoparticles.
-
Hydrate the film with PBS (pH 7.4) and sonicate briefly to form a stable aqueous dispersion of doxorubicin-loaded nanoparticles.
-
To determine the drug loading efficiency, centrifuge a small aliquot of the dispersion to pellet the nanoparticles. Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer (at 480 nm). The drug loading content and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading Content (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro Doxorubicin Release Study
This protocol outlines a dialysis-based method to study the in vitro release of doxorubicin from the nanoparticles.
Materials:
-
Doxorubicin-loaded this compound-stabilized nanoparticles in PBS
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 10 kDa)
-
Thermostated shaker or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Transfer a known volume of the doxorubicin-loaded nanoparticle dispersion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) in a beaker.
-
Place the beaker in a thermostated shaker set at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Experimental Workflow
Cellular Uptake and Drug Release Signaling Pathway
Application Notes and Protocols: Cadmium Myristate in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium myristate, the cadmium salt of myristic acid, is a long-chain carboxylate that serves as a versatile precursor in the fabrication of advanced thin films and nanomaterials. Its amphiphilic nature, with a polar cadmium headgroup and a long hydrophobic alkyl chain, makes it particularly suitable for deposition techniques that rely on molecular self-assembly, such as the Langmuir-Blodgett method. Furthermore, it can be employed as a source material in thermal evaporation processes for the deposition of precursor films, which can subsequently be converted into functional inorganic semiconductor thin films like cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe). These resulting inorganic films have significant applications in optoelectronics, sensing, and potentially in specialized drug delivery platforms where controlled release or specific targeting is required.
This document provides detailed application notes and experimental protocols for the use of this compound in thin film deposition via the Langmuir-Blodgett technique and thermal evaporation. It also outlines a protocol for the conversion of a this compound precursor film into a cadmium sulfide thin film.
Data Presentation
Table 1: Precursor Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Myristate | 20 mmol | |
| Cadmium Nitrate (B79036) Tetrahydrate | 10 mmol | |
| Solvent | ||
| Methanol (B129727) | 250 mL (for Sodium Myristate), sufficient for dissolving Cadmium Nitrate | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Stirring Time | 2 hours | |
| Post-Processing | ||
| Washing | 3x with 20 mL Methanol | |
| Drying | Vacuum dried at 40 °C overnight | |
| Yield | 79% |
Table 2: Langmuir-Blodgett Deposition Parameters for Cadmium Carboxylate Films*
| Parameter | Value | Reference |
| Spreading Solution | ||
| Concentration | 2.0 x 10^15 molecules/µL in Chloroform (B151607) | [1] |
| Subphase | ||
| Composition | Milli-Q water with 2.0 x 10^-4 mol/dm^3 CdCl2 | [1] |
| pH | 7.0 (adjusted with KHCO3) | [1] |
| Deposition Conditions | ||
| Surface Pressure | 29 ± 1 mN/m | [1] |
| Dipping Rate | 0.1 mm/s | [1] |
| Temperature | Room Temperature | [1] |
| Substrate | Polished Silicon Wafers | [1] |
*Parameters are based on studies with cadmium behenate, a chemically similar long-chain cadmium carboxylate, and are expected to be highly relevant for this compound.
Table 3: Thermal Evaporation Parameters for Cadmium-Containing Thin Films*
| Parameter | Value | Reference |
| Source Material | High-purity this compound powder | |
| Deposition System | High-vacuum thermal evaporator | |
| Base Pressure | < 1 x 10^-5 Torr | [2] |
| Deposition Rate | 1-5 Å/s | [2] |
| Substrate | Glass slides or Silicon wafers | |
| Substrate Temperature | Room Temperature to 150 °C | |
| Post-Deposition Annealing | ||
| Temperature | 100-200 °C (in vacuum or inert atmosphere) |
*General parameters for the thermal evaporation of organic and cadmium-containing materials.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol details the synthesis of this compound from sodium myristate and a cadmium salt.
Materials:
-
Sodium myristate
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol
-
1000 mL and 500 mL round-bottom flasks
-
Magnetic stirrer and stir bar
-
Sonication bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In the 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol. Use sonication and vigorous stirring to ensure complete dissolution.
-
In the 500 mL round-bottom flask, dissolve 3 g of cadmium nitrate tetrahydrate (10 mmol) in a minimal amount of methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.
-
Continue stirring the mixture at room temperature for 2 hours. A white precipitate of this compound will form.
-
Filter the white precipitate using a filtration apparatus.
-
Wash the collected solid with 20 mL of methanol three times to remove any unreacted precursors or byproducts.
-
Dry the resulting white solid in a vacuum oven at 40 °C overnight to obtain pure this compound powder.
Protocol 2: Thin Film Deposition by Langmuir-Blodgett Technique
This protocol describes the deposition of a this compound thin film onto a solid substrate. It is adapted from protocols for similar long-chain cadmium carboxylates.[1][3]
Materials:
-
This compound
-
Chloroform (spectroscopic grade)
-
Cadmium chloride (CdCl₂)
-
Potassium bicarbonate (KHCO₃)
-
Milli-Q water
-
Langmuir-Blodgett trough with a Wilhelmy plate
-
Microsyringe
-
Substrates (e.g., polished silicon wafers)
Procedure:
-
Substrate Preparation: Thoroughly clean the silicon wafer substrates. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by rinsing with Milli-Q water and drying under a stream of nitrogen.
-
Spreading Solution Preparation: Dissolve this compound in chloroform to a concentration of approximately 2.0 x 10^15 molecules/µL.
-
Subphase Preparation: Fill the Langmuir-Blodgett trough with Milli-Q water. Dissolve CdCl₂ to a final concentration of 2.0 x 10⁻⁴ mol/dm³. Adjust the pH to 7.0 using KHCO₃.
-
Monolayer Formation: Using a microsyringe, carefully spread the this compound solution onto the surface of the subphase. Allow the chloroform to evaporate completely (typically 15-20 minutes).
-
Monolayer Compression: Compress the monolayer using the barriers of the trough at a slow, constant rate until the desired surface pressure of 29 mN/m is reached.
-
Film Deposition: Immerse the prepared substrate vertically into the subphase before compressing the monolayer. After reaching the target surface pressure, slowly pull the substrate out of the subphase at a constant rate of 0.1 mm/s. This will deposit a monolayer of this compound on the substrate.
-
Repeat the dipping and pulling process to deposit multiple layers if required.
Protocol 3: Thin Film Deposition by Thermal Evaporation
This protocol provides a general procedure for the deposition of this compound thin films using thermal evaporation.
Materials:
-
This compound powder
-
High-vacuum thermal evaporation system
-
Molybdenum or tungsten boat
-
Substrates (e.g., glass slides, silicon wafers)
-
Substrate holder with heating capability
Procedure:
-
Substrate Preparation: Clean the substrates as described in Protocol 2.
-
Source Loading: Place a small amount of this compound powder into a molybdenum or tungsten boat within the thermal evaporator chamber.
-
System Evacuation: Mount the substrates onto the holder and evacuate the chamber to a base pressure below 1 x 10⁻⁵ Torr.
-
Substrate Heating (Optional): If required, heat the substrate to the desired temperature (e.g., 50-150 °C).
-
Deposition: Gradually increase the current to the evaporation boat to heat the this compound. Monitor the deposition rate using a quartz crystal microbalance. Maintain a stable deposition rate of 1-5 Å/s until the desired film thickness is achieved.
-
Cooling and Venting: Once the deposition is complete, turn off the power to the boat and allow the system to cool down before venting the chamber to atmospheric pressure.
Protocol 4: Conversion of this compound Film to Cadmium Sulfide (CdS) Film
This protocol outlines the conversion of a deposited this compound thin film into a CdS thin film through a gas-phase reaction.
Materials:
-
This compound thin film on a substrate
-
Hydrogen sulfide (H₂S) gas (handle with extreme caution in a fume hood)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Tube furnace
-
Gas flow controllers
Procedure:
-
Place the substrate with the this compound thin film into the center of a tube furnace.
-
Purge the tube with an inert gas (N₂ or Ar) for at least 30 minutes to remove any oxygen.
-
Heat the furnace to a desired reaction temperature (typically in the range of 100-250 °C).
-
Introduce a controlled flow of H₂S gas (diluted in an inert gas) into the tube furnace. The reaction is: Cd(C₁₃H₂₇COO)₂ (s) + H₂S (g) → CdS (s) + 2 C₁₃H₂₇COOH (g)
-
Maintain the H₂S flow for a sufficient duration (e.g., 30-60 minutes) to ensure complete conversion of the this compound to CdS. The film will typically change color from transparent/white to yellow/orange.
-
Turn off the H₂S flow and purge the system with inert gas while the furnace cools down to room temperature.
-
Remove the substrate with the newly formed CdS thin film.
Visualizations
Caption: Workflow for the synthesis of this compound precursor.
Caption: Workflow for Langmuir-Blodgett deposition of this compound.
Caption: Workflow for converting a this compound film to a CdS film.
Characterization of Deposited Films
The successful deposition and conversion of this compound thin films can be verified using a variety of surface science and materials characterization techniques:
-
X-ray Diffraction (XRD): To determine the crystalline structure and orientation of the molecules in the thin film. For Langmuir-Blodgett films, well-ordered layered growth is expected.[4] For the converted CdS films, the characteristic peaks of the CdS crystal structure (e.g., hexagonal or cubic) will be present.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the films. For this compound, characteristic peaks for the carboxylate group and the alkyl chain will be present. After conversion to CdS, these peaks should disappear.
-
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): To visualize the surface morphology, uniformity, and roughness of the deposited films.
-
UV-Visible Spectroscopy: To determine the optical properties of the films. This compound films are generally transparent in the visible region. After conversion to CdS, a characteristic absorption edge corresponding to the bandgap of CdS will appear.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements at the surface of the film.
Applications and Future Directions
The primary application of this compound thin films is as a precursor for the formation of cadmium chalcogenide (CdS, CdSe) thin films and quantum dots. These materials are of great interest for:
-
Optoelectronic Devices: Including photodetectors, light-emitting diodes (LEDs), and solar cells. The ability to create uniform, thin semiconductor layers is critical for these applications.
-
Quantum Dot Synthesis: Langmuir-Blodgett films of this compound can act as a template for the controlled, in-situ synthesis of quantum dots with a narrow size distribution.
-
Sensing Platforms: The high surface area and controlled morphology of these thin films make them suitable for chemical and biological sensing applications.
-
Drug Development and Delivery: While the use of cadmium is limited in direct therapeutic applications due to its toxicity, cadmium-based quantum dots are extensively used as fluorescent labels and imaging agents in preclinical research. Furthermore, the principles of using long-chain metal carboxylates for controlled self-assembly and subsequent conversion could be extended to less toxic metals for creating novel drug delivery vehicles.
Future research may focus on optimizing the deposition parameters for this compound to achieve greater control over film thickness and morphology, and exploring its use with other chalcogenide sources to create a wider range of semiconductor thin films. Additionally, patterning of this compound thin films prior to conversion could enable the fabrication of structured semiconductor arrays.
References
Application Notes and Protocols for the Thermal Decomposition of Cadmium Myristate
Introduction
Cadmium myristate, the cadmium salt of myristic acid, is a metal-organic compound with significant applications in materials science. It serves as a critical precursor in the synthesis of various cadmium-based semiconductor nanostructures, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) nanocrystals.[1] Understanding the thermal decomposition behavior of this compound is crucial for controlling the synthesis of these nanomaterials, ensuring reproducible results, and for safety assessment.[2] This document provides detailed experimental protocols for the synthesis and thermal analysis of this compound, presents quantitative data from thermogravimetric analysis (TGA), and outlines the decomposition pathway.
Experimental Protocols
1. Synthesis of this compound (Ex Situ Method)
This protocol describes a common precipitation reaction to synthesize this compound from cadmium nitrate (B79036) and sodium myristate.[1][3]
-
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium myristate (NaC₁₄H₂₇O₂) or Myristic acid and Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
-
Equipment:
-
Two round bottom flasks (500 mL and 1000 mL)
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
-
Procedure:
-
Prepare Sodium Myristate Solution: In a 1000 mL round bottom flask, dissolve 20 mmol of sodium myristate in 250 mL of methanol. If starting from myristic acid, dissolve 1.370 g of myristic acid and 0.240 g of sodium hydroxide in 240 mL of methanol to form the sodium myristate solution in situ.[1] Use sonication and vigorous stirring to ensure complete dissolution.
-
Prepare Cadmium Nitrate Solution: In a separate 500 mL round bottom flask, dissolve 10 mmol of Cd(NO₃)₂·4H₂O (approximately 3 g) in methanol.
-
Precipitation: Add the cadmium nitrate solution dropwise to the stirring sodium myristate solution at room temperature. A white precipitate of this compound will form.
-
Stirring: Continue to stir the mixture for approximately 2 hours at room temperature to ensure the reaction goes to completion.
-
Filtration and Washing: Filter the white precipitate using a filtration apparatus. Wash the collected solid three times with 20 mL of methanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the resulting white solid (this compound) in a vacuum oven overnight at 40 °C.
-
Storage: Store the dried this compound in the dark at 4°C.
-
2. Thermal Decomposition Analysis via Thermogravimetric Analysis (TGA)
This protocol details the use of TGA to study the thermal stability and decomposition of the synthesized this compound.
-
Instrumentation:
-
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using standard reference materials.[4]
-
Sample Preparation: Accurately weigh between 2 to 10 mg of the dried this compound powder into a clean, tared TGA crucible.[4] Ensure the sample is spread evenly at the bottom.
-
Experimental Setup: Place the sample crucible into the TGA furnace. If using an STA, also place an empty reference crucible.
-
Inert Atmosphere Purge: Purge the furnace with high-purity nitrogen (N₂) or another inert gas (e.g., helium or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to starting the analysis. This ensures an inert atmosphere and removes any residual oxygen.[4]
-
Thermal Program:
-
Data Acquisition: Record the sample mass (TGA), the derivative of the mass change (DTG), and, if available, the heat flow (DSC) as a function of temperature.[4]
-
Safety Precautions
Cadmium compounds are toxic and carcinogenic.[4][5] Always handle this compound and its precursors with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.[4] The thermal decomposition products may also be hazardous; ensure the instrument's exhaust is properly vented.[4] Consult the Safety Data Sheet (SDS) for this compound before handling.[4]
Data Presentation
The thermal decomposition of long-chain cadmium carboxylates, including this compound, generally occurs in two distinct steps in an inert atmosphere.[2]
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description of Process | Solid Product |
| Step 1 | ~300 - 400 | Variable | Decomposition of this compound to form an oxycarboxylate intermediate and a ketone.[2] | Cadmium Oxycarboxylate |
| Step 2 | ~400 - 500 | Variable | Decomposition of the oxycarboxylate intermediate to yield the final solid product.[2] | Cadmium Oxide (CdO) |
Note: The exact temperatures and mass loss percentages can vary slightly depending on the specific experimental conditions, such as heating rate and gas flow rate.[2] A TGA of this compound has shown decomposition starting around 332°C.[6]
Mandatory Visualization
Caption: Experimental workflow from synthesis to thermal analysis.
Caption: Thermal decomposition pathway of this compound.
References
Application Notes: Cadmium Myristate in the Synthesis of Cadmium Sulfide (CdS) Nanomaterials
References
- 1. Hot-injection synthesis of highly luminescent and monodisperse CdS nanocrystals using thioacetamide and cadmium source with proper reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of colloidal CdS quantum dots as interface modification material in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Biocompatible CdSe/CdS Quantum Dots and Their Applications as Fluorescent Biological Labels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Cadmium Myristate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cadmium myristate (C₂₈H₅₄CdO₄) is a metal carboxylate, often referred to as a metal soap. It serves as a critical precursor in the synthesis of advanced nanomaterials, such as cadmium selenide (B1212193) (CdSe) quantum dots and nanoplatelets.[1] The purity, thermal stability, and structural properties of this compound directly influence the quality, morphology, and optoelectronic characteristics of the resulting nanocrystals. Therefore, a thorough characterization of this precursor is essential for reproducible and controlled nanomaterial synthesis. This document provides detailed protocols for the analytical techniques used to characterize this compound.
Synthesis of this compound (Ex Situ Method)
A common method for preparing this compound is through a precipitation reaction between a soluble cadmium salt and sodium myristate.[2] This ex situ method allows for the isolation and purification of the precursor before its use in further applications.[2]
Experimental Protocol:
-
Preparation of Sodium Myristate Solution: Dissolve 1.370 g of myristic acid and 0.240 g of sodium hydroxide (B78521) in 240 mL of methanol (B129727). Stir the solution until all solids are dissolved.
-
Preparation of Cadmium Nitrate (B79036) Solution: In a separate flask, dissolve 0.617 g of cadmium nitrate tetrahydrate in 40 mL of methanol.[2]
-
Precipitation: Add the cadmium nitrate solution dropwise (approximately 1 drop per second) to the stirring sodium myristate solution (800 rpm) using an addition funnel. A white precipitate of this compound will form.[2]
-
Isolation and Washing: After the addition is complete, continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.[3] Filter the resulting white solid using a Buchner funnel.
-
Purification: Wash the precipitate three times with fresh methanol to remove any unreacted starting materials and byproducts.[3]
-
Drying: Dry the purified this compound overnight under vacuum at 40 °C.[3] Store the final product in a desiccator.
Visualization: Synthesis Workflow
References
The Role of Cadmium Myristate in Directing Nanocrystal Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium myristate, a cadmium salt of the long-chain fatty acid myristic acid, serves as a critical precursor and capping agent in the colloidal synthesis of semiconductor nanocrystals. Its role extends beyond being a simple cadmium source; it is a key determinant in controlling the size, shape, and dimensionality of the resulting nanocrystals. This document provides detailed application notes on the function of this compound and standardized protocols for its use in synthesizing morphologically controlled nanocrystals, such as quantum dots, nanorods, and nanoplatelets.
Application Notes: The Multifaceted Role of this compound
This compound's influence on nanocrystal morphology is primarily attributed to its function as a long-chain ligand that modulates precursor reactivity and selectively passivates crystal facets.
1. Precursor Reactivity and Solubility: The long hydrocarbon chain of the myristate ligand imparts solubility to the cadmium precursor in high-boiling point organic solvents commonly used for nanocrystal synthesis, such as 1-octadecene (B91540) (ODE).[1] However, its solubility is lower compared to cadmium salts with shorter-chain carboxylates (e.g., acetate (B1210297) or propionate).[1] This controlled solubility is crucial; if the cadmium precursor is too soluble, it can lead to rapid, isotropic growth, resulting in spherical quantum dots.[1] Conversely, the lower solubility of this compound can lead to a more controlled release of cadmium ions, favoring anisotropic growth.[1]
2. Dynamic Ligand Exchange and Facet Passivation: During nanocrystal growth, this compound molecules are in a dynamic equilibrium with other ligands and the nanocrystal surface. The myristate ligands can selectively bind to certain crystal facets, slowing down their growth rate. This selective passivation is a key mechanism for inducing anisotropic growth. For instance, in the synthesis of CdSe nanoplatelets, it is proposed that myristate ligands passivate the large, flat top and bottom surfaces, while other, smaller ligands (like acetate) are present at the more reactive edge facets, promoting lateral growth.[2][3]
3. Synergistic Effects with Co-ligands: this compound is often used in conjunction with shorter-chain cadmium carboxylates, most notably cadmium acetate.[2][3] This combination is crucial for the formation of two-dimensional (2D) nanostructures like nanoplatelets.[2][3] While this compound helps in the initial formation of "mini-nanoplatelets," the presence of cadmium acetate dramatically accelerates the anisotropic, lateral growth of these structures.[2][3] The interplay between the long-chain myristate and short-chain acetate ligands is a critical factor in achieving well-defined 2D morphologies.[2][3]
Quantitative Data Summary
The following table summarizes the impact of this compound and related synthesis parameters on the morphology of CdSe nanocrystals, as reported in the literature.
| Cadmium Precursor(s) | Co-ligand / Additive | Solvent | Temperature (°C) | Resulting Nanocrystal Morphology | Key Findings | Reference |
| This compound | None | 1-Octadecene (ODE) | ~200 | Quantum Dots | Long-chain myristate alone leads to isotropic growth, forming quantum dots.[1] | [1] |
| Cadmium propionate | None | 1-Octadecene (ODE) | >180 | 3-monolayer Nanoplatelets | The insoluble short-chain precursor phase separates, leading to 2D growth.[1] | [1] |
| This compound | Cadmium acetate | 1-Octadecene (ODE) | 240 | Rectangular Nanoplatelets and Quantum Dots | Myristate initiates mini-NPL formation; acetate addition triggers rapid lateral growth.[2][3] | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound [Cd(Myr)₂]
This protocol describes the ex situ synthesis of this compound powder, which can be stored and used as a precursor in various nanocrystal syntheses.[4]
Materials:
-
Sodium myristate (20 mmol)
-
Cadmium nitrate (B79036) tetrahydrate [Cd(NO₃)₂·4H₂O] (10 mmol)
-
Methanol (B129727) (300 mL total)
-
1000 mL round-bottom flask
-
500 mL round-bottom flask
-
Stir bar
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In the 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol with vigorous stirring and sonication until the solution is clear.
-
In the 500 mL round-bottom flask, dissolve 3 g of Cd(NO₃)₂·4H₂O (10 mmol) in 50 mL of methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid in a vacuum oven at 40 °C overnight.
Protocol 2: Synthesis of CdSe Nanoplatelets using this compound and Cadmium Acetate
This protocol is a representative example of how this compound is used in conjunction with a short-chain carboxylate to produce anisotropic nanocrystals.
Materials:
-
This compound [Cd(Myr)₂]
-
Cadmium acetate [Cd(OAc)₂]
-
Selenium powder (Se)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes and needles
Procedure:
-
Selenium Precursor Preparation: In a glovebox, dissolve selenium powder in TOP to create a 1 M TOPSe solution.
-
Reaction Setup: In a three-neck flask, combine this compound and 1-octadecene.
-
Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to argon or nitrogen.
-
Temperature Increase: Raise the temperature to the desired reaction temperature (e.g., 240 °C).
-
Injection: At the reaction temperature, swiftly inject the TOPSe solution and cadmium acetate (either as a solid or dissolved in a small amount of ODE).
-
Growth: Allow the reaction to proceed for a specific time to control the lateral dimensions of the nanoplatelets. Aliquots can be taken to monitor the growth via UV-Vis absorption spectroscopy.
-
Quenching: After the desired growth time, rapidly cool the reaction mixture to room temperature to stop the reaction.
-
Purification: Precipitate the nanocrystals by adding a non-solvent like ethanol (B145695) or acetone, centrifuge, and redisperse the nanocrystals in a suitable solvent like hexane (B92381) or toluene. Repeat the washing step 2-3 times.
Visualizations
Diagram 1: Synthesis of this compound
References
- 1. An intrinsic growth instability in isotropic materials leads to quasi-two-dimensional nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Langmuir-Blodgett Films of Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the preparation, characterization, and potential applications of Langmuir-Blodgett (LB) films of cadmium myristate. The protocols outlined below are based on established methodologies for fatty acid LB films and serve as a detailed guide for researchers in materials science and drug development.
Introduction
Langmuir-Blodgett (LB) film deposition is a technique used to create highly ordered, ultra-thin films of organic molecules on a solid substrate.[1] This method offers precise control over the film thickness and molecular orientation, making it invaluable for fabricating functional surfaces at the nanoscale.[1] this compound, a salt of myristic acid, is an amphiphilic molecule well-suited for LB deposition. The hydrophilic carboxylic head group chelates with cadmium ions in the subphase, while the hydrophobic myristate tail orients away from the water surface. These films have potential applications in electronics, sensors, and as model biological membranes.[1]
Quantitative Data
The interaction of myristic acid with cadmium ions in the subphase significantly influences the properties of the resulting Langmuir film. The presence of Cd²⁺ ions leads to a more condensed and stable monolayer compared to a pure myristic acid film on a water subphase.[2][3] The following table summarizes the expected quantitative data for a this compound monolayer, compiled from studies on myristic acid and analogous cadmium fatty acid salt films.
Table 1: Representative Surface Pressure-Area Isotherm Data for this compound Monolayer
| Parameter | Value | Unit | Notes |
| Spreading Solution | |||
| Myristic Acid Concentration | 1 | mg/mL | In a volatile, water-immiscible solvent like chloroform (B151607). |
| Subphase Composition | |||
| Cadmium Chloride (CdCl₂) Conc. | 0.1 - 0.5 | mM | In ultrapure water.[4] |
| pH | ~6.0 | Adjusted with NaHCO₃ or a suitable buffer.[2][3] | |
| Temperature | 20 - 25 | °C | |
| Isotherm Characteristics | These are estimated values based on myristic acid on water and the known condensing effect of Cd²⁺. | ||
| Lift-off Area | ~0.25 | nm²/molecule | The area per molecule where surface pressure begins to increase. |
| Collapse Pressure | >40 | mN/m | The surface pressure at which the monolayer collapses.[5] |
| Compressibility Modulus (Cₛ⁻¹) | 100 - 250 | mN/m | In the condensed phase, indicating a relatively rigid film. |
| Deposition Parameters | |||
| Deposition Pressure | 20 - 30 | mN/m | A pressure within the stable condensed phase is chosen.[4] |
| Deposition Speed | 1 - 5 | mm/min | Slower speeds generally result in more ordered films.[4] |
| Deposition Type | Y-type | Expected for fatty acid salts on hydrophilic substrates. |
Disclaimer: The isotherm characteristics are representative and may vary based on specific experimental conditions. It is recommended to determine the precise isotherm experimentally.
Experimental Protocols
Materials and Reagents
-
Myristic acid (≥99% purity)
-
Chloroform (HPLC grade)
-
Cadmium chloride (CdCl₂, ≥99% purity)
-
Sodium bicarbonate (NaHCO₃) or other suitable buffer
-
Ultrapure water (resistivity >18 MΩ·cm)
-
Hydrophilic substrates (e.g., glass slides, silicon wafers)
Substrate Preparation
-
Clean the substrates thoroughly. A common procedure for glass or silicon is sonication in a series of solvents (e.g., acetone, ethanol, and ultrapure water) for 15 minutes each.
-
To render the surface hydrophilic, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with ultrapure water and dry them under a stream of nitrogen gas.
Langmuir Film Formation
-
Prepare a 1 mg/mL solution of myristic acid in chloroform.
-
Prepare the subphase by dissolving cadmium chloride in ultrapure water to a final concentration of 0.1-0.5 mM. Adjust the pH to approximately 6.0 using a suitable buffer.[2][3]
-
Fill the Langmuir trough with the prepared subphase and clean the surface by aspiration until the surface pressure remains below 0.2 mN/m upon full compression of the barriers.
-
Using a microsyringe, carefully spread the myristic acid solution dropwise onto the subphase surface.
-
Allow 15-20 minutes for the chloroform to evaporate completely and for the monolayer to equilibrate.
-
Compress the monolayer with the barriers at a constant rate (e.g., 10 cm²/min) while recording the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm.
Langmuir-Blodgett Film Deposition (Y-type)
-
After obtaining the pressure-area isotherm, expand the barriers and then re-compress the monolayer to the desired deposition pressure (typically 20-30 mN/m).[4]
-
Allow the monolayer to stabilize at the deposition pressure for at least 10 minutes.
-
Immerse the hydrophilic substrate vertically into the subphase before compressing the monolayer to the deposition pressure.
-
Initiate the deposition by slowly pulling the substrate upwards through the monolayer at a constant speed (e.g., 1-5 mm/min). This deposits the first layer with the hydrophobic tails facing away from the substrate.
-
For the second layer, slowly lower the substrate back into the subphase through the monolayer. This deposits the second layer with the hydrophobic tails facing the tails of the first layer.
-
Repeat this dipping and withdrawing process to deposit the desired number of layers. A Y-type deposition, where a monolayer is transferred on both the upstroke and downstroke, is typical for cadmium fatty acid salts.
Visualizations
Caption: Experimental workflow for the preparation and deposition of this compound LB films.
Caption: Schematic of Y-type Langmuir-Blodgett deposition for this compound.
Applications
Langmuir-Blodgett films of this compound, and related cadmium fatty acid salts, have several potential applications stemming from their well-ordered structure and the presence of cadmium ions.
-
Model Biological Membranes: The ordered lipid-like structure of these films makes them suitable as simple models for biological membranes. They can be used to study lipid-protein interactions, membrane permeability, and the effects of drugs on membrane structure.[6]
-
Sensors: LB films can be used as sensitive coatings for various sensors.[1] For instance, they can be incorporated into gas sensors where the absorption of gas molecules into the film alters its electrical or optical properties.[1] The ordered structure allows for reproducible and sensitive detection.
-
Nonlinear Optics: The non-centrosymmetric structure that can be achieved with LB films makes them candidates for applications in nonlinear optics, such as second-harmonic generation.
-
Nanoparticle Synthesis: this compound LB films can serve as a template for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles. By exposing the film to H₂S gas, the cadmium ions within the film react to form size-quantized CdS quantum dots within the layered fatty acid matrix.[7]
-
Insulating Layers in Electronics: The uniform and pinhole-free nature of high-quality LB films allows them to be used as thin insulating layers in metal-insulator-semiconductor (MIS) devices.[8]
Characterization Techniques
-
Surface Pressure-Area Isotherms: Provides fundamental information about the phase behavior of the monolayer at the air-water interface.
-
X-ray Diffraction (XRD) and Reflectivity (XRR): Used to determine the layer spacing, molecular orientation, and overall structural order of the multilayer films.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the chemical composition and conformational order of the alkyl chains.[8]
-
Atomic Force Microscopy (AFM): Used to visualize the surface morphology and homogeneity of the deposited films at the nanoscale.
-
Ellipsometry: A non-destructive optical technique to measure the thickness of the deposited films.
References
- 1. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cadmium Myristate as a Catalyst in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium carboxylates, including cadmium myristate, are emerging as versatile Lewis acid catalysts in a variety of organic transformations. Their utility stems from the Lewis acidic nature of the cadmium(II) center, which can activate carbonyl groups and other functional groups, thereby facilitating key bond-forming reactions. While this compound is extensively utilized as a precursor in the synthesis of cadmium-based nanoparticles with photocatalytic applications, the broader catalytic potential of cadmium carboxylates is a subject of growing interest. This document provides detailed application notes and protocols for the use of cadmium carboxylates, with a focus on reactions relevant to pharmaceutical and fine chemical synthesis.
General Handling and Safety Precautions
Cadmium compounds are toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Waste containing cadmium must be disposed of according to institutional and national safety regulations.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. Cadmium-based catalysts, particularly coordination polymers and metal-organic frameworks (MOFs), have demonstrated high efficiency in this reaction.[1][2] The cadmium(II) center acts as a Lewis acid to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the active methylene compound.
Experimental Protocol: Cadmium-Catalyzed Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)
This protocol is adapted from procedures using cadmium-based coordination polymers as catalysts.[1][2]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Cadmium-based catalyst (e.g., a cadmium carboxylate coordination polymer)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the cadmium-based catalyst (typically 1-5 mol%).
-
Add the solvent, followed by benzaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the catalyst and substrates.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield benzylidene malononitrile.
Quantitative Data for Knoevenagel Condensation
| Catalyst | Substrates | Product Yield/Conversion | Reaction Conditions |
| [Cd(1,2-bdc-OH)(DMF)₂·DMF]n | Benzaldehyde, Malononitrile | 94% Conversion | 60 minutes, Room Temperature |
| {(H₂O)₂[Cd₃(2,7-cdc)₄]·3DMF·4H₂O}n | Benzaldehyde, Malononitrile | 100% Conversion | 2 hours, Room Temperature |
| [Cd(DDB)₀.₅(4,4′-bimp)₀.₅(H₂O)]·H₂O (Cd-MOF) | Aldehydes, Malononitrile | up to 97.6% Yield | Dichloromethane, Room Temperature |
Data sourced from a comparative guide on the catalytic activity of cadmium carboxylates.[1]
Logical Workflow for Knoevenagel Condensation
Caption: Workflow of Cadmium-Catalyzed Knoevenagel Condensation.
Application Note 2: Ring-Opening Polymerization (ROP) of Cyclic Esters
Cadmium carboxylates, such as cadmium acetate (B1210297), are effective catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide.[3] This reaction is crucial for producing biodegradable polyesters used in biomedical applications. The Lewis acidic cadmium center coordinates to and activates the carbonyl group of the cyclic ester, facilitating polymerization.
Experimental Protocol: Cadmium Acetate-Catalyzed ROP of ε-Caprolactone
Materials:
-
ε-Caprolactone (monomer)
-
Cadmium acetate (catalyst)
-
Benzyl (B1604629) alcohol (initiator, optional)
-
High-boiling point solvent (e.g., toluene, xylene), if required
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
The reaction vessel is flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add cadmium acetate and ε-caprolactone to the flask. If an initiator is used, add benzyl alcohol.
-
The mixture is heated to the desired temperature (e.g., 130°C) with stirring.
-
The polymerization is allowed to proceed for the specified time.
-
After cooling to room temperature, the viscous product is dissolved in a suitable solvent like chloroform (B151607) or dichloromethane.
-
The polymer is precipitated by adding the solution to a non-solvent such as cold methanol (B129727).
-
The precipitated polymer is collected by filtration and dried under vacuum.
Quantitative Data for Ring-Opening Polymerization
| Catalyst | Monomer | Monomer/Catalyst Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Cd(OAc)₂ | ε-Caprolactone | 200:1 | None | 130 | 2 | 95 | 21,000 | 1.6 |
| Cd(OAc)₂ | ε-Caprolactone | 200:1 | Benzyl Alcohol | 130 | 0.5 | 98 | 23,000 | 1.5 |
| Cd(OAc)₂ | rac-Lactide | 200:1 | None | 160 | 4 | 92 | 25,000 | 1.7 |
Data is based on the catalytic activity of cadmium acetate in ring-opening polymerization.[3]
Proposed Mechanism for Cadmium-Catalyzed ROP
Caption: Proposed mechanism for cadmium-catalyzed ring-opening polymerization.
Application Note 3: Cyanosilylation of Aldehydes
Cadmium-containing coordination polymers have been shown to catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes.[3] The cadmium(II) center functions as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the cyanide from TMSCN.
Experimental Protocol: Cadmium-Catalyzed Cyanosilylation of Benzaldehyde
Materials:
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Cadmium-based catalyst
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Under an inert atmosphere, add the cadmium catalyst and anhydrous solvent to the reaction flask.
-
Add benzaldehyde (1 equivalent) via syringe.
-
Slowly add TMSCN (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Application in Nanoparticle Synthesis for Photocatalysis
While not a direct catalyst in traditional organic reactions, this compound is a key precursor in the synthesis of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots and nanoplatelets.[4][5] These nanomaterials are highly effective photocatalysts for various organic transformations, including dye degradation and cross-coupling reactions.[6][7][8]
Experimental Protocol: Synthesis of this compound Precursor
This protocol is adapted from literature procedures for preparing this compound for nanoparticle synthesis.
Materials:
-
Sodium myristate
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a large round-bottom flask, dissolve sodium myristate (e.g., 20 mmol) in methanol with stirring. Sonication can be used to aid dissolution.
-
In a separate flask, dissolve cadmium nitrate tetrahydrate (e.g., 10 mmol) in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Collect the white precipitate by filtration and wash it several times with methanol.
-
Dry the solid product in a vacuum oven at 40°C overnight.
Experimental Workflow for Precursor and Nanoparticle Synthesis
Caption: Workflow for the synthesis of this compound and its use in producing photocatalytic nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
- 6. CdS Quantum Dots for Metallaphotoredox-Enabled Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis, Properties and Photo Catalytic Application of Cadmium Based Quantum Dots: A Review | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for the Synthesis of CdTe Nanoplatelets Using Cadmium Myristate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis of Cadmium Telluride (CdTe) nanoplatelets (NPLs) utilizing cadmium myristate as a key precursor. These protocols are designed to offer a reproducible method for obtaining high-quality, two-dimensional CdTe nanostructures with tunable optical properties, which are of significant interest for applications in bioimaging, diagnostics, and as components in optoelectronic devices.
Introduction
Colloidal CdTe nanoplatelets are quasi-two-dimensional semiconductor nanocrystals with atomically precise thickness. This structural characteristic leads to exceptionally narrow photoluminescence spectra, making them highly desirable for applications requiring high color purity. The synthesis of these materials typically involves the high-temperature reaction of cadmium and tellurium precursors in the presence of capping ligands. This compound, a long-chain cadmium carboxylate, plays a crucial role in controlling the growth kinetics and facilitating the anisotropic, two-dimensional expansion of the nanoplatelets. This protocol outlines a method adapted from various established procedures for the synthesis of cadmium chalcogenide nanoplatelets.[1][2][3][4][5]
Experimental Protocols
This section details the necessary procedures for the preparation of precursors and the synthesis of CdTe nanoplatelets.
Preparation of this compound (Cd(Myr)₂) Precursor
A common method for preparing this compound involves the reaction of a soluble cadmium salt with sodium myristate.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium myristate
Procedure:
-
In a 1000 mL round-bottom flask, dissolve 20 mmol of sodium myristate in 250 mL of methanol with the aid of sonication and vigorous stirring.
-
In a separate 500 mL round-bottom flask, dissolve 10 mmol of Cd(NO₃)₂·4H₂O in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.
-
Continue stirring the mixture at room temperature for 2 hours. A white precipitate of this compound will form.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid under vacuum at 40 °C overnight.
Synthesis of CdTe Nanoplatelets
This protocol is a generalized procedure based on hot-injection methods for the synthesis of CdTe NPLs. The growth of nanoplatelets is typically monitored by observing changes in optical absorption and photoluminescence spectroscopy.[1][3] Continuous growth of NPLs is often observed when using hydrophobic precursors like this compound at lower temperatures.[1][2][3][4]
Materials:
-
This compound (Cd(Myr)₂)
-
Tellurium (Te) powder
-
Trioctylphosphine (TOP) or Tributylphosphine (TBP)
-
1-Octadecene (B91540) (ODE)
-
Oleic Acid (OA)
-
Methanol
Procedure:
-
Preparation of Tellurium Precursor (TOP-Te/TBP-Te): In an inert atmosphere (e.g., a glovebox), dissolve Te powder in TOP or TBP to create a 1 M solution. This may require stirring for several hours.
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, combine this compound, 1-octadecene (ODE), and oleic acid. The exact amounts will determine the final dimensions of the nanoplatelets.
-
Degassing: Heat the mixture to 100-120 °C under vacuum for approximately 1-2 hours to remove water and oxygen.
-
Heating: Under an inert atmosphere (e.g., Argon or Nitrogen), increase the temperature of the cadmium precursor solution to the desired injection temperature, typically in the range of 180–250 °C.[1][3][4] An optimal temperature for achieving good stoichiometry and crystal structure is often found around 180-190 °C.[1]
-
Injection: Swiftly inject the TOP-Te/TBP-Te solution into the hot cadmium precursor solution. The color of the solution should change, indicating the nucleation of CdTe nanocrystals.
-
Growth: Allow the reaction to proceed at the injection temperature for a specific duration, which can range from a few minutes to over an hour, to control the lateral dimensions of the nanoplatelets. The growth of the nanoplatelets can be monitored by taking small aliquots and measuring their absorption and photoluminescence spectra.
-
Quenching: Cool the reaction mixture to room temperature to stop the growth of the nanoplatelets.
-
Purification:
-
Add an excess of a non-solvent like acetone or a mixture of acetone and methanol to the crude solution to precipitate the nanoplatelets.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the precipitate in a solvent such as hexane or toluene.
-
Repeat the precipitation and re-dispersion steps 2-3 times to remove unreacted precursors and excess ligands.[6]
-
Data Presentation
The following table summarizes typical experimental parameters and resulting optical properties for CdTe nanoplatelets synthesized using various cadmium carboxylate precursors. While specific data for a this compound-only synthesis is sparse in the literature, the values are expected to be within these ranges.
| Cadmium Precursor | Reaction Temperature (°C) | Typical Absorption Peak (nm) | Typical Emission Peak (nm) | Reference |
| This compound | 180 - 250 | ~387-500 | ~500-650 | [1][3][4] |
| Cadmium Propionate | 180 - 250 | ~387-500 | ~500-650 | [1][3][4] |
| Cadmium Acetate | 180 - 250 | ~387-500 | ~500-650 | [1][3][4] |
Note: The absorption and emission peaks are dependent on the thickness of the nanoplatelets, which is controlled by the reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of CdTe nanoplatelets.
Caption: A flowchart of the CdTe nanoplatelet synthesis process.
Logical Relationship of Components
The following diagram illustrates the roles of the key chemical components in the formation of CdTe nanoplatelets.
Caption: Roles of precursors and ligands in NPL formation.
References
Application Notes and Protocols: Cadmium Myristate in Optoelectronic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cadmium myristate in the synthesis of optoelectronic materials. This compound serves as a crucial precursor for the controlled synthesis of cadmium-based nanocrystals, such as quantum dots and nanoplatelets, which are pivotal components in a variety of optoelectronic devices.
Introduction to this compound in Optoelectronics
This compound, a cadmium carboxylate, is a key reagent in the colloidal synthesis of cadmium chalcogenide (CdSe, CdS, CdTe) nanocrystals. Its long alkyl chain provides several advantages in the synthesis process, including enabling slow and controlled growth of nanocrystals, which is essential for achieving desired sizes, shapes, and optical properties.[1] The use of this compound has been instrumental in the development of high-quality quantum dots and nanoplatelets for applications in light-emitting diodes (LEDs), solar cells, and photodetectors.[2][3]
Synthesis Protocols
2.1. Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from sodium myristate and cadmium nitrate (B79036) tetrahydrate.
Materials:
-
Sodium myristate (20 mmol, 5 g)
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (10 mmol, 3 g)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a 1000 mL round-bottom flask, dissolve 5 g of sodium myristate in 250 mL of methanol with the aid of sonication and vigorous stirring.
-
In a separate 500 mL round-bottom flask, dissolve 3 g of cadmium nitrate tetrahydrate in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution.
-
Stir the resulting mixture for 2 hours at room temperature. A white precipitate of this compound will form.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the collected white solid under vacuum at 40°C overnight.
Expected Yield: Approximately 4.5 g (7.9 mmol, 79% reaction yield).
2.2. Protocol 2: Synthesis of CdSe Nanoplatelets
This protocol describes the synthesis of 7 monolayer (ML) thick CdSe nanoplatelets using this compound as the cadmium precursor.[4]
Materials:
-
This compound (Cd(myr)₂) (170 mg, 0.3 mmol)
-
Selenium (Se) (12 mg, 0.15 mmol)
-
Cadmium acetate (B1210297) (Cd(Ac)₂) (120 mg, 0.45 mmol)
-
1-Octadecene (ODE) (15 mL)
Procedure:
-
In a three-neck flask, combine 170 mg of this compound and 14 mL of ODE.
-
Degas the mixture under vacuum.
-
Heat the mixture to 250°C under an argon flow.
-
Prepare a solution of 12 mg of selenium dispersed in 1 mL of ODE.
-
Quickly inject the selenium solution into the hot reaction mixture.
-
One minute after the selenium injection, introduce 120 mg of cadmium acetate.
-
Maintain the reaction mixture at 250°C for 10 minutes.
-
The synthesis will yield 7 ML CdSe nanoplatelets along with some quantum dots.
-
Separate the nanoplatelets from the quantum dots using selective precipitation.
-
Disperse the purified nanoplatelets in hexane for storage and further use.
2.3. Protocol 3: Synthesis of CdSe/CdS Core/Shell Nanocrystals
This protocol outlines a two-phase approach for the synthesis of luminescent CdSe/CdS core-shell quantum dots.[5]
Materials:
-
This compound (Cd-MA) (0.2 mmol)
-
n-trioctylphosphine oxide (TOPO) (0.5 g)
-
Toluene (B28343) (20 mL)
-
Sodium hydroselenide (NaHSe) aqueous solution (10 mL, 0.02 M, freshly prepared)
-
Oleic acid (1.0 mL)
-
Methanol
Procedure: Part A: Synthesis of CdSe Cores
-
Add 0.2 mmol of this compound, 0.5 g of TOPO, and 10 mL of toluene to a flask.
-
Heat the mixture to 60°C for 10 minutes to obtain an optically clear solution.
-
Swiftly inject 10 mL of the freshly prepared 0.02 M aqueous NaHSe solution into the flask under stirring.
-
Allow the reaction to proceed for 30 minutes for the growth of CdSe cores.
-
Precipitate the crude CdSe solution with methanol and isolate the nanocrystals by centrifugation and decantation.
-
Redisperse the purified CdSe nanocrystals in 10 mL of toluene.
Part B: Growth of CdS Shell
-
In a separate flask, combine the 10 mL of purified CdSe solution, 1.0 mL of oleic acid, and 0.1134 g of this compound.
-
Heat the mixture to 100°C for 10 minutes.
-
The procedure for the addition of the sulfur precursor to grow the CdS shell would then follow, which can be adapted from various literature methods, often involving the slow injection of a sulfur precursor like thiourea (B124793) in an appropriate solvent.
Applications in Optoelectronic Devices
Nanomaterials synthesized using this compound as a precursor have shown excellent performance in various optoelectronic applications.
3.1. Photodetectors
Hybrid nanostructures of 2D CdSe nanoplatelets (synthesized using this compound) and phenothiazine (B1677639) (PTZ) have been utilized to fabricate high-performance photodetectors.[3]
| Parameter | Value | Conditions |
| Photo-to-dark current ratio | ~4.7 x 10³ | Applied voltage of 1.5 V |
| External Quantum Efficiency (EQE) | ~40% | |
| Maximum Detectivity | 4 x 10¹¹ Jones | |
| Responsivity | 160 mA/W | |
| Response Time | 107 ms |
3.2. Light-Emitting Diodes (LEDs)
Colloidal CdSe/CdS core/shell nanoplatelets have been used as the emissive layer in all-solution-processed green quantum dot LEDs (QLEDs).[6]
| Parameter | Value |
| Operating Voltage | 2.25 V |
| Maximum Luminance | 33,000 cd m⁻² |
| Peak External Quantum Efficiency (EQE) | 5% |
| Luminance Efficiency | 12.5 cd A⁻¹ |
| Electroluminescence FWHM | 14 nm |
3.3. Solar Cells
Characterization Techniques
The structural and optical properties of the nanomaterials synthesized using this compound are typically characterized by a suite of analytical techniques:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the size of the nanocrystals.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectra, peak emission wavelength, and photoluminescence quantum yield (PLQY).[6]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanocrystals.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase of the nanomaterials.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for CdSe nanoplatelet synthesis.
Caption: Logical pathway from precursor to optoelectronic device.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. Cadmium telluride photovoltaics - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial-Mediated Synthesis of Cadmium Oxide Nanoparticles using Cadmium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biosynthesis of cadmium oxide nanoparticles (CdO NPs) using microbial systems with cadmium acetate (B1210297) as a precursor. This environmentally friendly approach offers a promising alternative to conventional chemical synthesis methods, yielding nanoparticles with significant potential in various biomedical applications, including drug delivery and antimicrobial or anticancer therapies.
Application Notes
Cadmium oxide nanoparticles synthesized via microbial routes have demonstrated significant biological activities. The microbial cells, through their metabolic processes, not only reduce the cadmium salt to nanoparticles but also cap them with biomolecules, which enhances their stability and biocompatibility.
Antimicrobial Activity: Microbially synthesized CdO NPs exhibit potent bactericidal effects against a range of pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Shigella dysenteriae) species.[1][2] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent protein leakage from the bacterial cells.[2]
Anticancer Activity: Preliminary studies have shown that biologically synthesized CdO NPs possess anticancer properties. For instance, they have been shown to be effective against human colon cancer cell lines (HT-29).[3][4] The cytotoxic effects are attributed to the induction of apoptosis and damage to cancer cell DNA.[5]
Drug Delivery Potential: While specific studies on drug delivery using microbially synthesized CdO NPs are emerging, their inherent properties make them attractive candidates for such applications.[6][7] The surface of these nanoparticles can be functionalized for targeted drug delivery, potentially reducing the side effects of conventional chemotherapy.[7][8] The nanosize of the particles allows for enhanced permeability and retention in tumor tissues.
Characterization of Microbially Synthesized CdO Nanoparticles
A variety of analytical techniques are employed to characterize the synthesized CdO NPs to determine their physical, chemical, and morphological properties.
| Characterization Technique | Observation | Reference |
| UV-Vis Spectroscopy | An absorbance peak typically observed in the range of 297 nm, confirming the formation of CdO NPs.[1] | [1] |
| X-Ray Diffraction (XRD) | Reveals the crystalline nature and cubic structure of the nanoparticles. The average crystallite size can also be determined. | [1][2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the presence of functional groups (e.g., O-H, carboxylic groups) from microbial biomolecules on the nanoparticle surface, indicating their role in capping and stabilization. | [1][2] |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology of the nanoparticles, which are often observed to be spherical in shape.[1][2] | [1][2] |
| Energy Dispersive Spectroscopy (EDS) | Confirms the elemental composition of the synthesized material, showing the presence of cadmium and oxygen.[1][2] | [1][2] |
Experimental Protocols
This section provides detailed protocols for the synthesis of CdO NPs using a fungal and a bacterial strain as examples.
Protocol 1: Fungal-Mediated Synthesis of CdO Nanoparticles using Penicillium oxalicum
This protocol is based on the methodology described for the synthesis of CdO NPs using the fungus Penicillium oxalicum.[1][2]
1. Fungal Culture Preparation:
-
Prepare Potato Dextrose Broth (PDB) medium.
-
Inoculate the PDB medium with a pure culture of Penicillium oxalicum.
-
Incubate the culture at 28°C for 72 hours with shaking at 150 rpm.
-
After incubation, separate the fungal biomass from the culture broth by filtration using Whatman filter paper No. 1.
-
Wash the biomass thoroughly with sterile deionized water to remove any media components.
2. Synthesis of CdO Nanoparticles:
-
Transfer a known amount of the washed fungal biomass (e.g., 10 g) to a flask containing a specific volume of sterile deionized water (e.g., 100 mL).
-
Incubate this mixture for 48 hours at 28°C with shaking at 150 rpm to allow for the release of extracellular enzymes.
-
After incubation, filter the mixture to obtain a cell-free fungal extract.
-
Prepare a cadmium acetate solution (e.g., 1 mM).
-
Add the cadmium acetate solution to the fungal extract in a specific ratio (e.g., 1:1 v/v).
-
Incubate the reaction mixture at room temperature and observe for a color change, which indicates the formation of CdO NPs.
3. Purification of CdO Nanoparticles:
-
Centrifuge the reaction mixture at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the pellet with deionized water multiple times to remove any unreacted precursors or biomolecules.
-
Dry the purified CdO NP pellet in a hot air oven at a suitable temperature (e.g., 80°C).
-
The dried powder can be stored for further characterization and application.
Protocol 2: Bacterial-Mediated Synthesis of CdO Nanoparticles
This protocol provides a general framework for the synthesis of CdO NPs using bacteria.
1. Bacterial Culture Preparation:
-
Prepare a suitable nutrient broth medium (e.g., Luria-Bertani broth).
-
Inoculate the broth with a desired bacterial strain (e.g., Bacillus species).
-
Incubate the culture under optimal conditions for the specific bacterium (e.g., 37°C for 24 hours with shaking).
2. Synthesis of CdO Nanoparticles:
-
After incubation, centrifuge the bacterial culture to separate the cells from the supernatant.
-
Wash the bacterial pellet with sterile saline or deionized water.
-
Resuspend the bacterial pellet in a known volume of sterile deionized water.
-
Add cadmium acetate solution to the bacterial suspension to a final desired concentration (e.g., 1 mM).
-
Incubate the reaction mixture under controlled conditions (e.g., specific temperature and shaking) for a period of time (e.g., 24-48 hours).
-
Monitor the reaction for a color change indicating nanoparticle formation.
3. Purification of CdO Nanoparticles:
-
Follow the same purification steps as described in Protocol 1 (centrifugation, washing, and drying).
Visualizations
Caption: Experimental workflow for the microbial synthesis of CdO NPs.
Caption: Proposed mechanism of microbial synthesis of CdO nanoparticles.
References
- 1. Synthesis and characterization of microbial mediated cadmium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Cadmium oxide (CdO) nanoparticles–based drug delivery in cancer prevention, prognosis, diagnosis, imaging, screening, treatment and management and its role and application in overcoming drug resistance under synchrotron and synchrocyclotron radiations | International Journal of Advanced Chemistry [sciencepubco.com]
- 7. nanorh.com [nanorh.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cadmium Myristate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of cadmium myristate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the common precipitation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formation | 1. Incomplete dissolution of reactants: Sodium myristate or the cadmium salt may not have fully dissolved before mixing. 2. Incorrect stoichiometry: An improper molar ratio of cadmium salt to myristate salt can lead to incomplete reaction. 3. Low precursor purity: Impurities in the cadmium or myristate salts can interfere with the precipitation process.[1][2] 4. Inappropriate solvent: The chosen solvent may not be suitable for the precipitation of this compound. | 1. Ensure complete dissolution: Use sonication and vigorous stirring to fully dissolve both the sodium myristate and the cadmium salt in their respective solvents before mixing.[3] 2. Verify stoichiometry: Carefully calculate and weigh the reactants to ensure the correct molar ratios. A common ratio is 2 moles of sodium myristate to 1 mole of cadmium nitrate (B79036).[3] 3. Use high-purity precursors: Employ reagents of high purity to avoid interference from contaminants.[1][2] 4. Confirm solvent suitability: Methanol (B129727) is a commonly used and effective solvent for this reaction.[3][4] |
| Low Yield of this compound | 1. Loss of product during washing: The fine precipitate may be lost during filtration and washing steps. 2. Suboptimal reaction temperature: The reaction temperature may not be optimal for complete precipitation. 3. Inefficient stirring: Inadequate or excessive stirring can affect crystal formation and growth. 4. Formation of soluble complexes: The presence of certain ions or impurities might lead to the formation of soluble cadmium complexes. | 1. Optimize washing technique: Use a fine filter paper or a centrifuge to separate the precipitate. Wash with a minimal amount of cold solvent to reduce solubility losses. 2. Control reaction temperature: Most protocols specify room temperature for the precipitation reaction.[3] Deviations may affect the solubility and yield. 3. Adjust stirring: Use moderate, consistent stirring. Vigorous stirring can sometimes hinder the initial formation of nuclei for precipitation. 4. Ensure clean reaction conditions: Use deionized water and clean glassware to prevent the introduction of interfering ions. |
| Product is Clumpy or Difficult to Filter | 1. Rapid addition of reactants: Adding the cadmium salt solution too quickly can lead to the formation of very fine or amorphous particles that are difficult to filter. 2. Inadequate stirring: Poor mixing can result in localized high concentrations and uneven particle growth. | 1. Slow, dropwise addition: Add the cadmium salt solution dropwise to the sodium myristate solution while stirring continuously.[4] 2. Maintain consistent stirring: Ensure the reaction mixture is well-stirred throughout the addition process to promote uniform particle formation. |
| Product Discoloration (Not a Pure White Solid) | 1. Contaminated precursors: Impurities in the starting materials can lead to a discolored product. 2. Side reactions: The presence of contaminants or incorrect reaction conditions could promote the formation of colored byproducts. 3. Incomplete washing: Residual unreacted precursors or byproducts may remain in the final product. | 1. Use high-purity reagents: Start with the highest purity cadmium and myristate salts available. 2. Maintain controlled conditions: Adhere strictly to the recommended reaction temperature and atmosphere (if specified). 3. Thorough washing: Wash the precipitate multiple times with fresh solvent to remove any soluble impurities.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound with a high yield?
A1: The most frequently cited method is the ex situ precipitation reaction. This involves reacting a cadmium salt, such as cadmium nitrate tetrahydrate, with a myristate salt, typically sodium myristate, in a suitable solvent like methanol. This method is straightforward and has been reported to achieve yields of around 79%.[3]
Q2: How critical is the purity of the precursors for the synthesis?
A2: Precursor purity is a critical factor. Impurities can interfere with the nucleation and growth of the this compound crystals, potentially leading to lower yields and a less pure final product.[1][2] It is recommended to use high-purity reagents for optimal results.
Q3: What is the effect of temperature on the synthesis yield?
A3: While specific studies on the temperature-yield relationship for this compound are not extensively detailed in the provided search results, most successful protocols carry out the precipitation reaction at room temperature.[3] Significant deviations from this could alter the solubility of the reactants and the product, thereby affecting the yield. For the subsequent use of this compound in nanoparticle synthesis, it is noted that it dissolves at around 100°C.[4]
Q4: Can the stirring speed impact the outcome of the synthesis?
A4: Yes, stirring speed can influence precipitation reactions. While adequate stirring is necessary to ensure a homogeneous reaction mixture, excessively high speeds can sometimes inhibit the initial formation of crystal nuclei, which may affect the particle size and potentially the overall yield. A moderate and consistent stirring speed is generally recommended.
Q5: How should the final product be dried and stored?
A5: After washing, the this compound precipitate should be dried under vacuum, often overnight, at a slightly elevated temperature (e.g., 40-65°C) to remove any residual solvent.[3] For storage, it is advisable to keep the dried product in a dark and cool environment, such as at 4°C, to prevent any potential degradation.[3]
Experimental Protocols & Data
Protocol 1: Ex Situ Precipitation Synthesis of this compound
This protocol is adapted from a common method for preparing this compound as a precursor for nanoparticle synthesis.[3][4]
Materials:
-
Sodium Myristate
-
Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol (anhydrous)
Equipment:
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Methodology:
-
Prepare Sodium Myristate Solution: Dissolve sodium myristate in methanol in a large round bottom flask with vigorous stirring. Sonication can be used to aid dissolution.
-
Prepare Cadmium Nitrate Solution: In a separate flask, dissolve cadmium nitrate tetrahydrate in methanol.
-
Precipitation: Add the cadmium nitrate solution dropwise to the sodium myristate solution using an addition funnel while maintaining vigorous stirring at room temperature. A white precipitate of this compound will form.
-
Reaction Time: Continue stirring the mixture for a set period (e.g., 2 hours) at room temperature to ensure the reaction goes to completion.[3]
-
Filtration and Washing: Filter the white precipitate from the solution. Wash the precipitate multiple times with fresh methanol to remove any unreacted precursors and byproducts.[3][4]
-
Drying: Dry the resulting white solid under vacuum overnight at a controlled temperature (e.g., 40°C).[3]
Quantitative Data from Literature
The following table summarizes reactant quantities and the resulting yield from a documented synthesis protocol.[3]
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Sodium Myristate | 250.38 | 5 | 20 | 2 |
| Cd(NO₃)₂·4H₂O | 308.47 | 3 | 10 | 1 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (mmol) | Reaction Yield (%) |
| This compound | 567.14 | 4.5 | 7.9 | 79% |
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the ex situ precipitation synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to diagnosing the cause of low yield in this compound synthesis.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Precursor purity effects on solution-based growth of MAPbBr3 single crystals towards efficient radiation sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Precursor purity effects on solution-based growth of MAPbBr 3 single crystals towards efficient radiation sensing (Journal Article) | OSTI.GOV [osti.gov]
- 3. Effect of the stirring speed on the struvite formation using the centrate from a WWTP [scielo.org.co]
- 4. This compound (10196-67-5) for sale [vulcanchem.com]
Technical Support Center: Synthesis of Cadmium Myristate-Based Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cadmium myristate-based nanoparticle synthesis. Our goal is to help you overcome common challenges, with a specific focus on preventing nanoparticle aggregation.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Aggregation is a common issue in nanoparticle synthesis, leading to loss of desired size-dependent properties and reduced efficacy. This guide provides a systematic approach to troubleshooting and preventing aggregation in your this compound-based nanoparticle synthesis.
Q1: I am observing significant aggregation or precipitation in my nanoparticle suspension immediately after synthesis. What are the primary causes and how can I resolve this?
Immediate aggregation is often a result of suboptimal formulation or reaction conditions. Below is a breakdown of potential causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Capping Agent/Stabilizer | The concentration or type of capping agent is insufficient to sterically or electrostatically stabilize the newly formed nanoparticles. | - Optimize Concentration: Systematically vary the concentration of the capping agent. - Select an Appropriate Agent: Ensure the capping agent has a strong affinity for the nanoparticle surface. Common options include thiols, amines, phosphines, and polymers like PVP or PEG.[1] |
| Incorrect Precursor Concentration | High precursor concentrations can lead to rapid, uncontrolled nucleation and growth, depleting the capping agent and promoting aggregation.[2] | - Vary Precursor Ratio: Methodically adjust the molar ratio of the this compound precursor to the chalcogenide precursor (e.g., selenium, sulfur). - Controlled Addition: Introduce the precursors slowly and at a controlled rate to manage the reaction kinetics. |
| Suboptimal Reaction Temperature | Temperature significantly impacts nucleation and growth rates. Temperatures that are too high can accelerate particle growth beyond the capping agent's ability to stabilize them, leading to aggregation.[3] | - Systematic Temperature Variation: Conduct the synthesis at a range of temperatures to identify the optimal point for controlled growth and stability. - Maintain Consistent Temperature: Ensure uniform and stable heating throughout the reaction. |
| Inappropriate Solvent | The solvent may not adequately solubilize the precursors or the capping agent, or it may promote interparticle interactions. | - Solvent Screening: Test a variety of high-boiling point, non-coordinating solvents compatible with your precursors and capping agents. - Ensure Miscibility: Confirm that all components are fully miscible at the reaction temperature. |
Q2: My nanoparticles appear stable initially but aggregate over time during storage or purification. What steps can I take to improve long-term stability?
Delayed aggregation is typically caused by changes in the nanoparticle's environment or the gradual desorption of the capping agent.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Purification | Residual salts or unreacted precursors from the synthesis can destabilize the nanoparticles by altering the ionic strength of the solution. | - Thorough Washing: Implement multiple washing and centrifugation/redispersion steps to remove impurities. - Dialysis: For aqueous suspensions, dialysis can be an effective method to remove small molecule impurities without inducing aggregation. |
| Inappropriate Storage Conditions | The storage solvent, temperature, or exposure to light can lead to capping agent desorption or particle degradation. | - Solvent Choice: Store nanoparticles in a solvent that promotes good dispersibility and capping agent stability. - Temperature Control: Store at a low, stable temperature as recommended for your specific nanoparticle system. - Light Protection: Store in the dark to prevent photo-induced degradation or aggregation. |
| Capping Agent Desorption | The capping agent may slowly detach from the nanoparticle surface, especially if the binding is weak. | - Use Strongly Binding Ligands: Select capping agents with functional groups that form strong bonds with the cadmium on the nanoparticle surface (e.g., thiols). - Cross-linking: In some cases, cross-linking the capping agent shell can enhance stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a capping agent in preventing aggregation?
Capping agents are molecules that adsorb to the surface of nanoparticles during their formation. They play a crucial role in preventing aggregation through two main mechanisms:
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Steric Hindrance: The physical bulk of the capping agent molecules creates a protective layer around each nanoparticle, preventing them from getting close enough to aggregate.
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Electrostatic Repulsion: If the capping agents are charged, they impart a net surface charge to the nanoparticles, causing them to repel each other.
By controlling the growth and preventing agglomeration, capping agents are essential for maintaining the colloidal stability of the nanoparticle suspension.[1][4]
Q2: How does temperature affect nanoparticle aggregation?
Temperature is a critical parameter in nanoparticle synthesis. An increase in temperature generally leads to an increase in the rate of reaction, which can result in larger particle sizes and a higher tendency for aggregation.[3] In some cases, higher temperatures can also lead to the degradation of phytochemicals used as capping agents in green synthesis approaches, further promoting aggregation. It is crucial to optimize the reaction temperature to achieve a balance between crystalline quality and particle stability.
Q3: Can the concentration of this compound precursor influence aggregation?
Yes, the concentration of precursors plays a significant role. High concentrations can lead to an increased rate of nucleation and growth, which may overwhelm the available capping agent, resulting in aggregation. Conversely, very low concentrations might not yield a sufficient number of nanoparticles. Therefore, optimizing the precursor concentration is key to controlling particle size and preventing aggregation.
Q4: How can I visually and quantitatively assess if my nanoparticles are aggregating?
Several techniques can be used to assess nanoparticle aggregation:
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Visual Inspection: A clear, monodisperse nanoparticle solution will appear transparent and brightly colored (due to quantum confinement). Aggregated samples may appear cloudy, turbid, or have visible precipitates.
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UV-Vis Spectroscopy: The absorption spectrum of quantum dots is size-dependent. A broadening or red-shifting of the absorption peak can indicate an increase in particle size or aggregation.
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Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the particles in a suspension. An increase in the average particle size or the polydispersity index (PDI) is a strong indicator of aggregation.
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Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and aggregation state.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor (Ex situ)
This protocol describes the synthesis of this compound, which can then be used as a precursor for nanoparticle synthesis.
Materials:
-
Sodium hydroxide (B78521) (0.240 g)
-
Myristic acid (1.370 g)
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Methanol (B129727) (280 ml total)
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Cadmium nitrate (B79036) tetrahydrate (0.617 g)
Procedure:
-
In a 500 mL flask, dissolve sodium hydroxide and myristic acid in 240 mL of methanol.
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In a separate 100 mL flask, dissolve cadmium nitrate tetrahydrate in 40 mL of methanol.
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Slowly add the cadmium nitrate solution to the sodium myristate solution while stirring.
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A white precipitate of this compound will form.
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Continue stirring for 1-2 hours at room temperature.
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Filter the precipitate and wash it several times with methanol to remove any unreacted precursors.
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Dry the resulting this compound powder under vacuum.
Protocol 2: Synthesis of CdSe Nanoparticles using this compound (In situ)
This protocol details the in situ preparation of this compound followed by the synthesis of CdSe nanoparticles. This method avoids the isolation of the this compound precursor.[5]
Materials:
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Cadmium oxide (CdO) (39 mg)
-
Myristic acid (0.137 g)
-
1-octadecene (ODE) (5 ml)
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Selenium precursor solution (e.g., selenium dissolved in trioctylphosphine)
Procedure:
-
Combine CdO, myristic acid, and ODE in a three-neck flask equipped with a condenser and a thermocouple.
-
Heat the mixture to 250 °C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring until the solution becomes clear and pale yellow, indicating the formation of this compound.
-
Once the this compound solution is formed, rapidly inject the selenium precursor solution.
-
The reaction temperature will drop upon injection. Allow the temperature to recover and maintain it at the desired growth temperature (e.g., 240 °C).
-
The growth of the nanoparticles can be monitored by taking aliquots at different time points and analyzing them using UV-Vis spectroscopy.
-
Once the desired particle size is achieved, cool the reaction mixture to room temperature to quench the reaction.
-
Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol (B145695) or acetone) followed by centrifugation and redispersion in a suitable solvent (e.g., toluene (B28343) or hexane).
Quantitative Data Summary
The following tables summarize the effect of different capping agents and annealing temperatures on the size of cadmium-based nanoparticles, providing a reference for optimizing your synthesis.
Table 1: Effect of Capping Agent on Cadmium Sulfide (CdS) Nanoparticle Crystallite Size
| Capping Agent | Concentration | Average Crystallite Size (nm) |
| Glucose | 1.8 g in 100 ml H₂O | ~20 |
| Starch | 9 g in 100 ml H₂O | ~20 |
Data adapted from a study on CdS nanoparticles synthesized by a chemical co-precipitation method.
Table 2: Effect of Annealing Temperature on Cadmium Sulfide (CdS) Nanoparticle Size
| Annealing Temperature (°C) | Average Particle Size (nm) |
| 100 | 73.30 |
| 300 | 61.91 |
| 500 | 88.81 |
Data obtained from TEM analysis of CdS nanoparticles synthesized by a chemical precipitation technique.[3]
Visualizations
References
Troubleshooting guide for Cadmium myristate precursor instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadmium myristate as a precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precursor appears discolored and is yielding inconsistent results in my nanoparticle synthesis. What could be the cause?
Discoloration and inconsistent performance of this compound are often indicative of precursor instability and degradation. The primary causes include thermal decomposition, hydrolysis, and exposure to incompatible substances. Thermal stress, in particular, can initiate the breakdown of the carboxylate ligand, leading to the formation of cadmium oxide and other byproducts that can interfere with nanocrystal nucleation and growth.[1]
To troubleshoot this issue, consider the following steps:
-
Verify Storage Conditions: Ensure the precursor is stored in a tightly sealed container in a cool, dark, and dry place. This compound should be stored at 4°C in the dark to minimize thermal and photodegradation.
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Assess Purity: Impurities from the synthesis of this compound, such as residual reactants or byproducts, can accelerate decomposition. If you are synthesizing the precursor in-house, ensure thorough washing and drying steps are followed.[2]
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Minimize Heat Exposure: Avoid prolonged exposure of the solid precursor to elevated temperatures. When preparing for a reaction, bring the required amount to room temperature just before use.
Below is a troubleshooting workflow to diagnose potential this compound instability:
Caption: Troubleshooting workflow for this compound precursor instability.
Q2: At what temperature does this compound start to decompose, and what are the decomposition products?
The thermal decomposition of this compound typically occurs in a two-step process under an inert atmosphere.[1][3] The initial decomposition begins around 210°C, leading to the formation of a cadmium oxycarboxylate intermediate and a corresponding ketone. The second stage of decomposition occurs at approximately 380°C, where the oxycarboxylate breaks down to yield cadmium oxide.[1]
In the presence of oxygen (air), the decomposition pathway can be altered, generally leading directly to the formation of cadmium oxide at lower temperatures.[1] Understanding these decomposition temperatures is critical for designing synthetic protocols for nanoparticles, as precursor degradation can significantly impact the quality, size, and optical properties of the resulting nanocrystals.
Quantitative Thermal Analysis of Cadmium Carboxylates
The following table summarizes the thermal decomposition data for long-chain cadmium carboxylates, including this compound, as determined by Thermogravimetric Analysis (TGA).
| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Activation Energy (Ea) (kcal/mol) |
| This compound | Step 1 | 210 - 380 | 32.8 | 6.5 |
| Step 2 | 380 - 460 | 16.5 | 7.3 | |
| Cadmium Laurate | Step 1 | 200 - 380 | 35.5 | 5.2 |
| Step 2 | 380 - 450 | 18.2 | 7.1 | |
| Cadmium Palmitate | Step 1 | 220 - 380 | 30.1 | 7.1 |
| Step 2 | 380 - 470 | 15.2 | 7.5 | |
| Cadmium Stearate | Step 1 | 230 - 380 | 28.2 | 7.3 |
| Step 2 | 380 - 480 | 14.1 | 6.7 |
Data sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" by S.S. Tomar, Suleman, and S. Verghese P.[1]
The following diagram illustrates the generalized thermal decomposition pathway for long-chain cadmium carboxylates under an inert atmosphere.
Caption: Thermal decomposition pathway of this compound.
Q3: Can the solvent I use affect the stability of my this compound precursor during my experiment?
Yes, the choice of solvent can significantly impact the stability and reactivity of this compound. While this compound is generally used in non-polar, high-boiling point solvents like 1-octadecene (B91540) for nanoparticle synthesis, its stability can be compromised under certain conditions.[2]
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Hydrolysis: The presence of water in the solvent can lead to the hydrolysis of this compound, forming cadmium hydroxide (B78521) and myristic acid.[4] This is particularly relevant if using protic solvents or if the solvent has not been properly dried.
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Solubility and Reactivity: The dissolution of this compound is a prerequisite for its role as a precursor. It typically dissolves around 100°C in common solvents used for nanoparticle synthesis.[2][5] The solvent's polarity and coordinating ability can influence the dissolution temperature and the reactivity of the cadmium precursor.
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Solvent Purity: Impurities in the solvent can react with the this compound, leading to degradation or the formation of unwanted byproducts. Always use high-purity, dry solvents for your reactions.
Q4: How does the purity of this compound affect its stability and performance in nanoparticle synthesis?
The purity of this compound is paramount for reproducible and high-quality nanoparticle synthesis. Common impurities that can affect its stability and performance include:
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Unreacted Starting Materials: Residual sodium myristate or cadmium salts (e.g., cadmium nitrate) from the synthesis can alter the reaction kinetics.
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Water Content: As mentioned, water can lead to hydrolysis. It is crucial to thoroughly dry the synthesized this compound, for instance, by vacuum drying at 40°C overnight. Thermogravimetric analysis (TGA) can be used to confirm the absence of water.
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Other Carboxylates: The presence of other cadmium carboxylates, such as cadmium acetate, can have a synergistic effect, promoting the anisotropic growth of nanoplatelets.[5] While this can be a desired outcome in some synthetic protocols, unintended contamination can lead to unexpected results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a common procedure for synthesizing this compound for use in nanoparticle synthesis.[2]
Materials:
-
Sodium myristate (or Myristic acid and Sodium hydroxide)
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Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
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Methanol (B129727) (reagent grade)
Procedure:
-
Prepare Sodium Myristate Solution: In a 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (or an equivalent molar amount of myristic acid neutralized with sodium hydroxide) in 250 mL of methanol. Use sonication and vigorous stirring to ensure complete dissolution.
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Prepare Cadmium Nitrate Solution: In a separate 500 mL round-bottom flask, dissolve 3 g of Cadmium nitrate tetrahydrate in methanol.
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Precipitation: Slowly add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring continuously. A white precipitate of this compound will form.
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Stirring: Continue to stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
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Filtration and Washing: Filter the white precipitate using a Buchner funnel. Wash the precipitate three times with 20 mL of methanol to remove any unreacted starting materials and byproducts.
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Drying: Dry the resulting white solid under vacuum at 40°C overnight.
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Storage: Store the dried this compound in a tightly sealed container in the dark at 4°C.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of your this compound sample.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place 2 to 10 mg of the dried this compound powder onto a platinum sample holder.
-
Instrument Setup:
-
Purge Gas: Nitrogen (inert atmosphere)
-
Flow Rate: As per instrument recommendation
-
Temperature Program:
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Equilibrate at 30°C.
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Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Collection: Record the mass of the sample as a function of temperature.
-
Analysis:
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Plot the percentage of the initial mass versus temperature.
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Determine the onset temperature of decomposition from the TGA curve. This is often identified as the temperature at which a significant mass loss begins.
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The resulting curve can be compared to literature data to assess the purity and stability of your sample.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (10196-67-5) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cadmium Myristate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized cadmium myristate.
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound?
A common and effective method for synthesizing this compound is through a precipitation reaction. This involves reacting a soluble cadmium salt, such as cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O), with sodium myristate in a solvent like methanol (B129727). The this compound forms as a white precipitate, which can then be isolated by filtration.[1]
Q2: What are the most common impurities in synthesized this compound?
Common impurities can include:
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Unreacted Precursors: Residual sodium myristate, myristic acid, or cadmium salts.[1]
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Water or Solvents: Trapped solvent (e.g., methanol) or moisture from the reaction or atmosphere.[2]
-
Byproducts: Formation of other cadmium species, depending on reaction conditions.
-
Contaminants from Reagents: Impurities present in the starting materials or solvents can carry through to the final product.[3]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
Thermogravimetric Analysis (TGA): This method is excellent for detecting the presence of residual water or volatile solvents. A pure, dry sample of this compound should show no significant weight loss below 100°C.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the metal carboxylate salt and the absence of significant amounts of free myristic acid.[4]
-
Titration: The amount of unreacted free fatty acids can be quantified using a standard titration method.[5][6]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): These techniques can be used to accurately determine the cadmium content and check for other metallic impurities.[7][8]
Q4: What is the proper way to store synthesized this compound?
To maintain its purity, this compound should be stored as a dried solid in a cool, dark place. Storing it away from moisture and light helps prevent hydration and potential degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q5: My reaction yield is significantly lower than expected. What could be the cause?
Low yield is often due to an incomplete reaction or loss of product during workup.
-
Possible Cause 1: Incorrect Stoichiometry. The molar ratio of cadmium salt to sodium myristate is critical. A 1:2 molar ratio is typically required.
-
Solution: Carefully calculate and weigh your reactants. Ensure the purity of the starting materials is accounted for in the calculations.
-
Possible Cause 2: Insufficient Reaction Time. The precipitation of this compound may not be instantaneous.
-
Solution: Ensure the reaction mixture is stirred for an adequate amount of time (e.g., 2 hours or more) to allow the reaction to go to completion.
-
Possible Cause 3: Product Loss During Filtration/Washing. The fine precipitate can be lost during transfer or pass through the filter paper.
-
Solution: Use a fine-porosity filter paper or a glass frit funnel. Wash the reaction flask thoroughly with the solvent to transfer all the precipitate.
Q6: The final product is not a pure white powder. How can I fix this?
Discoloration indicates the presence of impurities.
-
Possible Cause: Impure Starting Materials. The quality of the final product is highly dependent on the purity of the precursors.
-
Solution: Use analytical grade or higher purity cadmium salts and sodium myristate.
-
Possible Cause: Side Reactions. Unwanted side reactions may occur if the reaction conditions are not optimal.
-
Solution: Maintain the recommended reaction temperature (e.g., room temperature) and ensure the reaction is carried out under a clean, controlled environment.
Q7: My analytical results show the presence of residual water or solvent. How do I remove it?
Residual volatiles are a common issue resulting from inadequate drying.
-
Possible Cause: Insufficient Drying Time or Temperature. Air drying alone may not be sufficient to remove all trapped solvent or moisture.
-
Solution: Dry the filtered this compound precipitate under vacuum at an elevated temperature (e.g., 40-65°C) overnight.[1] The effectiveness of the drying process can be confirmed using TGA, aiming for no significant mass loss at temperatures below 100°C.
Q8: How do I remove unreacted myristic acid from my product?
Excess myristic acid can affect the performance of this compound in subsequent applications.
-
Possible Cause: Non-stoichiometric amounts of reactants. Using an excess of the myristate precursor can lead to its presence in the final product.
-
Solution 1: Thorough Washing. Wash the this compound precipitate multiple times with a suitable solvent like methanol. Methanol can dissolve unreacted sodium myristate and other polar impurities while this compound has low solubility.[1]
-
Solution 2: Recrystallization. If washing is insufficient, recrystallization can be a powerful purification technique.[9][10] This involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the solution.[9]
Q9: Batch-to-batch reproducibility is poor in applications using my synthesized this compound. Why?
Inconsistency in the purity, stoichiometry, or crystal structure of the this compound precursor can dramatically impact the quality and reproducibility of materials synthesized from it.[4][11]
-
Possible Cause: Variation in Synthesis/Purification Protocol. Minor changes in reaction time, temperature, stirring speed, or washing procedure can alter the final product's characteristics.
-
Solution: Standardize and meticulously document every step of the synthesis and purification process. Characterize each batch using the analytical techniques mentioned in Q3 to ensure consistency before use. The specific preparation pathway can influence whether the resulting this compound has a lamellar or amorphous structure, which in turn affects its dissolution kinetics in subsequent reactions.[11]
Data Presentation
Table 1: Summary of a Typical Synthesis Protocol for this compound
| Parameter | Value / Description | Reference |
| Cadmium Precursor | Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) | [1] |
| Myristate Precursor | Sodium Myristate | |
| Molar Ratio | 1 : 2 (Cadmium : Myristate) | |
| Solvent | Methanol | [1] |
| Temperature | Room Temperature | |
| Reaction Time | 2 hours (with stirring) | |
| Purification | Filtration and washing with methanol (3 times) | [1] |
| Drying | Vacuum drying at 40°C overnight | |
| Typical Yield | ~79% |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Indicator of Purity |
| TGA | Quantify volatile impurities (water, solvent) | No significant weight loss below 100°C. |
| FTIR | Confirm product formation, check for free acid | Presence of characteristic carboxylate salt peaks and absence/reduction of carboxylic acid C=O peak.[4] |
| Titration | Quantify free fatty acid content | Low acid value indicates minimal unreacted myristic acid.[5] |
| AAS / ICP | Determine elemental composition and purity | Cadmium content matches theoretical value; absence of other metallic impurities.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 20 mmol of sodium myristate in 250 mL of methanol in a 1000 mL round-bottom flask. Use sonication and vigorous stirring to aid dissolution.
-
Solution B: Dissolve 10 mmol of Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) in 50 mL of methanol.
-
-
Reaction:
-
Add Solution B dropwise to Solution A while stirring vigorously at room temperature.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture for 2 hours at room temperature to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Filter the white precipitate using a Buchner funnel.
-
Wash the collected solid with 20 mL of fresh methanol three times to remove unreacted precursors and byproducts.
-
-
Drying:
-
Transfer the white solid to a suitable container and dry it in a vacuum oven overnight at 40°C.
-
Protocol 2: General Recrystallization for Purification [9][10]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask will slow the cooling rate, promoting the growth of larger, purer crystals. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting this compound purity issues.
References
- 1. rsc.org [rsc.org]
- 2. US2890232A - Manufacture of metal soaps - Google Patents [patents.google.com]
- 3. The trouble with TOPO; identification of adventitious impurities beneficial to the growth of cadmium selenide quantum dots, rods, and wires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Nanoparticle Size Control with Cadmium Myristate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using Cadmium Myristate to control the size of nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
This compound serves as a cadmium precursor, providing the cadmium ions necessary for the formation of cadmium-containing nanoparticles, such as Cadmium Selenide (CdSe) or Cadmium Sulfide (CdS).[1] In a typical hot-injection synthesis, it is thermally decomposed in a high-boiling point solvent to release cadmium ions that then react with a chalcogenide precursor (e.g., selenium or sulfur) to form nanoparticles.[1] The myristate acts as a ligand that helps to control the reactivity of the cadmium precursor and stabilize the growing nanoparticles.
Q2: How does the concentration of this compound affect the final nanoparticle size?
The concentration of this compound can influence both the nucleation and growth stages of nanoparticle formation. Generally, a higher precursor concentration can lead to the formation of a larger number of initial nuclei.[1] If the total amount of precursor material is limited, this can result in smaller final nanoparticles as the material is distributed among more particles. However, under certain conditions, a higher concentration can accelerate the growth phase, potentially leading to larger particles.[1] The precise effect depends on the interplay with other reaction parameters like temperature and ligand concentration.
Q3: What is the "hot-injection" method and why is it commonly used for nanoparticle synthesis with this compound?
The hot-injection method is a widely used technique for synthesizing high-quality, monodisperse (uniformly sized) nanoparticles.[1] It involves the rapid injection of a cooler solution of one precursor (e.g., the chalcogenide source) into a hot solution containing the other precursor (in this case, this compound).[1] This rapid injection creates a "burst of nucleation," where many small nanoparticle "seeds" form simultaneously. This is followed by a slower growth phase where the existing nuclei grow in size. This separation of the nucleation and growth phases is key to achieving a narrow size distribution.[1]
Q4: Can the size of nanoparticles be controlled by varying the reaction temperature when using this compound?
Yes, reaction temperature is a critical parameter for controlling nanoparticle size.[1] In general, higher reaction temperatures lead to faster reaction kinetics, which can result in the formation of larger nanoparticles. Conversely, lower temperatures will slow down the growth process, typically yielding smaller nanoparticles. It is crucial to maintain a stable and consistent temperature during the injection and growth phases for reproducible results.
Q5: How do ligands, in conjunction with this compound, influence nanoparticle size?
Ligands, such as the myristate from this compound or additional ligands like oleic acid, play a crucial role in controlling the size, shape, and stability of nanoparticles.[1] They dynamically bind to the nanoparticle surface, preventing aggregation and controlling the growth rate of the crystals.[1] The concentration and type of ligand are important. Too little ligand can lead to uncontrolled growth and aggregation, while an excess can inhibit growth altogether.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor control over nanoparticle size or a wide size distribution | 1. Inconsistent Reaction Temperature: Fluctuations in temperature during nucleation and growth can lead to a broad size distribution.[1] 2. Slow Injection Rate: A slow injection of the second precursor can cause continuous nucleation, resulting in a wide range of particle sizes.[1] 3. Impure Precursors or Solvents: Impurities can act as unwanted nucleation sites or interfere with ligand binding, affecting particle growth.[1] 4. Inadequate Ligand Concentration: An incorrect amount of ligand can lead to either aggregation (too little) or inhibited growth (too much).[1] | 1. Use a digital temperature controller for precise and stable temperature control. 2. The injection should be rapid and forceful to ensure a homogenous mixture and a burst of nucleation.[1] 3. Use high-purity precursors and solvents. 4. Optimize the ligand-to-cadmium molar ratio for your specific synthesis. |
| Nanoparticles are aggregating or precipitating out of solution | 1. Insufficient Ligand Coverage: Not enough ligand to stabilize the nanoparticle surface. 2. Reaction Temperature is Too High: High temperatures can cause ligands to desorb from the nanoparticle surface. 3. Incompatible Solvent: The solvent used for synthesis and storage may not be compatible with the ligands. | 1. Increase the concentration of the capping ligand. 2. Try reducing the synthesis temperature. 3. Ensure the solvent is appropriate for the ligands used on the nanoparticle surface. |
| No nanoparticle formation or very low yield | 1. Reaction Temperature is Too Low: The temperature may not be high enough to initiate the decomposition of the precursors. 2. Incorrect Precursor Ratio: A significant excess of one precursor can inhibit the reaction.[1] 3. Inactive Precursors: Precursors may have degraded due to improper storage. | 1. Increase the reaction temperature. 2. Start with a 1:1 molar ratio of cadmium to chalcogenide precursor and optimize from there.[1] 3. Use fresh, high-purity precursors. |
| Inconsistent results between batches | 1. Variability in Manual Injection: Manual injection can introduce inconsistencies in rate and mixing. 2. Atmospheric Contamination: Exposure to air and moisture can affect the reaction. 3. Purity of Reagents: Variations in the purity of reagents between batches. | 1. Use a syringe pump for automated and reproducible injection. 2. Perform the synthesis under an inert atmosphere (e.g., using a Schlenk line). 3. Use reagents from the same lot number if possible, and always use high-purity chemicals. |
Quantitative Data on Nanoparticle Size Control
The following table summarizes the general trends observed when varying experimental parameters in the synthesis of cadmium-based nanoparticles using cadmium carboxylate precursors like this compound. The exact values will depend on the specific experimental setup and other reagents used.
| Parameter Varied | Effect on Nanoparticle Size | Observations |
| This compound Concentration | Can lead to smaller or larger particles | Higher concentrations can increase the number of nuclei, leading to smaller particles if the total precursor amount is fixed. In other cases, it can accelerate growth, leading to larger particles.[1] The ratio of cadmium precursor to the chalcogenide precursor is also a critical factor.[1] |
| Reaction Temperature | Higher temperature generally leads to larger nanoparticles | Increased temperature accelerates the growth rate of the nanocrystals.[1] |
| Reaction Time | Longer reaction time generally leads to larger nanoparticles | As the reaction progresses, more precursor is consumed, and the nanoparticles grow in size.[2][3] |
| Injection Rate of Chalcogenide Precursor | Slower injection can lead to a broader size distribution | A rapid injection promotes a single burst of nucleation, leading to more monodisperse nanoparticles.[1] Slower injection can result in continuous nucleation and a wider size distribution.[1] |
| Ligand (e.g., Myristic Acid, Oleic Acid) Concentration | Can inhibit or promote growth | A higher concentration of ligands can slow down the growth rate, leading to smaller nanoparticles. Insufficient ligand concentration can lead to aggregation and uncontrolled growth.[1] |
Experimental Protocols
Preparation of this compound
This protocol describes the synthesis of this compound from Sodium Myristate and a Cadmium salt.
Materials:
-
Sodium Myristate
-
Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Round bottom flasks
-
Stir bar and stir plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 1000 mL round bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol with sonication and vigorous stirring.[4]
-
In a separate 500 mL round bottom flask, dissolve 3 g of Cadmium Nitrate Tetrahydrate (10 mmol) in methanol.[4]
-
Add the cadmium solution dropwise to the sodium myristate solution while stirring.[4]
-
Continue stirring the mixture for 2 hours at room temperature. A white precipitate of this compound will form.[4]
-
Filter the white precipitate and wash it three times with 20 mL of methanol.[4]
-
Dry the resulting white solid under vacuum at 40 °C overnight. This will yield approximately 4.5 g of this compound.[4]
Synthesis of CdSe Nanoparticles using this compound
This protocol outlines a general procedure for the synthesis of CdSe nanoparticles via the hot-injection method using the prepared this compound.
Materials:
-
This compound
-
Selenium powder
-
1-Octadecene (ODE)
-
Oleic Acid
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle, syringe, Schlenk line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine the desired amount of this compound, oleic acid, and 1-octadecene.
-
Heat the mixture under vacuum at approximately 120 °C for 1-2 hours to remove water and oxygen.[1]
-
Switch to an inert atmosphere (e.g., Argon) and raise the temperature to the desired injection temperature (e.g., 240-280 °C).[1]
-
-
Preparation of Selenium Precursor Solution:
-
Hot-Injection and Growth:
-
Once the cadmium precursor solution is stable at the injection temperature, rapidly inject the selenium-TOP solution into the hot reaction mixture with vigorous stirring.[1]
-
After injection, the temperature will drop. Allow the temperature to recover to a slightly lower growth temperature (e.g., 220-260 °C).[1]
-
The growth of the nanoparticles can be monitored by taking small aliquots at different time intervals and measuring their UV-Vis absorption spectra. The position of the first excitonic peak will indicate the size of the nanoparticles.[1]
-
-
Quenching and Isolation:
-
To stop the reaction and isolate nanoparticles of a specific size, cool the reaction mixture rapidly.
-
The nanoparticles can then be purified by precipitation with a non-solvent (e.g., ethanol) and centrifugation, followed by redispersion in a suitable solvent (e.g., toluene (B28343) or chloroform).
-
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the hot-injection synthesis of nanoparticles using this compound.
Logical Relationship of Parameters Affecting Nanoparticle Size
Caption: Key parameters influencing the final size of synthesized nanoparticles.
References
Technical Support Center: Optimizing Injection Temperature for Cadmium Myristate in Quantum Dot Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the injection temperature during the synthesis of quantum dots using Cadmium myristate as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the hot-injection synthesis of quantum dots, with a focus on problems related to injection temperature.
| Issue | Potential Cause | Recommended Solution |
| Broad Size Distribution / Polydispersity | 1. Injection temperature is too low: This can lead to a slower reaction rate and prolonged nucleation, resulting in a wider range of particle sizes.[1] 2. Incomplete mixing upon injection: The precursor is not dispersed quickly and evenly throughout the hot solvent. 3. Secondary nucleation: New nuclei form after the initial burst, often due to temperature fluctuations or high precursor concentration.[1] | 1. Increase injection temperature: Higher temperatures generally lead to a more rapid nucleation event, which can result in a narrower size distribution.[1] A common range for CdSe synthesis is 240-330°C.[2] 2. Ensure rapid and vigorous stirring: Maintain a high stirring rate during injection to promote homogeneous mixing. 3. Optimize precursor concentration: A lower precursor concentration can sometimes reduce the likelihood of secondary nucleation.[1] Consider a slower injection rate for the precursor. |
| Low Quantum Yield | 1. Suboptimal injection temperature: The temperature may not be ideal for the formation of high-quality crystalline structures. 2. Surface defects: The temperature might be too high, leading to the formation of surface traps. 3. Incomplete reaction of precursors: The temperature may not be sufficient for the complete conversion of precursors into monomers. | 1. Systematically vary the injection temperature: Experiment with a range of temperatures (e.g., in 10-20°C increments) to find the optimal point for your specific precursors and ligands. 2. Annealing step: After injection, holding the reaction at a slightly lower, stable temperature can sometimes improve the crystallinity and passivate surface defects. 3. Ensure complete formation of this compound: Before raising the temperature for injection, ensure the Cadmium oxide has fully reacted with myristic acid to form a clear solution.[3] |
| Inconsistent Results Between Batches | 1. Inaccurate temperature control: Small variations in the injection temperature between batches can lead to significant differences in the final product. 2. Variations in injection rate and volume: Inconsistent addition of the precursor will affect the nucleation and growth kinetics. 3. Purity of precursors and solvents: Impurities can act as nucleation sites or interfere with crystal growth. | 1. Calibrate temperature probes: Regularly check and calibrate your temperature controller and thermocouple. 2. Use a syringe pump for injection: This will ensure a consistent and reproducible injection rate and volume. 3. Use high-purity chemicals: Ensure the quality and consistency of your starting materials. |
| No Quantum Dot Formation | 1. Injection temperature is too low: The temperature is below the threshold required for precursor decomposition and nucleation. For CdSe synthesis using this compound, nuclei typically appear around 210°C.[4] 2. Degraded precursors: The precursors may have oxidized or degraded over time. | 1. Increase injection temperature: Ensure the temperature is within the appropriate range for your specific reaction. 2. Use fresh precursors: Prepare fresh precursor solutions before each synthesis. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the role and optimization of injection temperature in quantum dot synthesis.
Q1: What is the typical injection temperature range for synthesizing CdSe quantum dots using this compound?
A1: The injection temperature for CdSe quantum dot synthesis using this compound can vary depending on the specific protocol and desired nanoparticle size. However, a general range is between 225°C and 360°C.[5][6] For example, one common protocol suggests injecting the selenium precursor when the this compound solution reaches 240°C.[4]
Q2: How does the injection temperature affect the size of the synthesized quantum dots?
A2: Generally, a higher injection temperature leads to the formation of larger quantum dots.[7] This is because higher temperatures promote faster monomer formation and crystal growth. Conversely, lower injection temperatures can result in smaller quantum dots but may require longer reaction times for growth.[1]
Q3: Can I change the injection temperature to tune the emission color of the quantum dots?
A3: Yes, the injection temperature is a critical parameter for tuning the emission color. Since the emission color is size-dependent, by controlling the injection temperature, you can control the final size of the quantum dots and thus their photoluminescence wavelength. Higher temperatures will generally result in a red-shift (longer wavelength emission) due to the formation of larger dots, while lower temperatures will lead to a blue-shift (shorter wavelength emission).
Q4: What is the role of myristic acid in the synthesis, and how does temperature affect it?
A4: Myristic acid serves two primary roles in this synthesis. First, it reacts with a cadmium source (like cadmium oxide) to form this compound, which is the cadmium precursor.[3] This reaction typically occurs at a lower temperature (e.g., around 150°C) before the temperature is increased for the injection of the selenium precursor.[4] Second, myristic acid and its carboxylate form act as stabilizing ligands on the surface of the growing quantum dots, preventing aggregation and controlling their growth. The binding and dynamics of these ligands are temperature-dependent, which in turn influences the growth and stability of the nanoparticles.
Q5: What is "temperature ramping," and how is it related to injection temperature?
A5: Temperature ramping refers to the controlled increase of the reaction temperature over time. In some synthesis protocols, after the injection of the precursor at a specific temperature, the temperature of the reaction mixture is slowly increased or "ramped" to a higher temperature to promote the growth of the quantum dots. This allows for a separation of the nucleation and growth phases, which can lead to better control over the final size distribution.
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing injection temperature.
Protocol 1: Synthesis of CdSe Quantum Dots with Varying Injection Temperatures
This protocol describes a method to systematically investigate the effect of injection temperature on the properties of CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Myristic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Argon or Nitrogen gas (high purity)
-
Schlenk line setup
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Thermocouple
-
Condenser
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), myristic acid (e.g., 0.4 mmol), and ODE (e.g., 10 mL).
-
Under a flow of inert gas, heat the mixture to 150°C while stirring. The solution should turn from a reddish-brown suspension to a clear, colorless solution, indicating the formation of this compound.[4]
-
-
Selenium Precursor Preparation (in a glovebox):
-
Dissolve Se powder (e.g., 0.1 mmol) in TOP (e.g., 1 mL). Gentle heating may be required to fully dissolve the selenium.
-
-
Injection and Growth:
-
Increase the temperature of the cadmium precursor solution to the desired injection temperature (e.g., conduct separate experiments at 220°C, 240°C, 260°C, and 280°C).
-
Once the temperature is stable, rapidly inject the selenium precursor solution into the hot reaction mixture with vigorous stirring.
-
After injection, the temperature will drop. Allow the reaction to proceed at this lower temperature for a set amount of time (e.g., 5-10 minutes) to allow for quantum dot growth.
-
-
Quenching and Purification:
-
Stop the reaction by removing the heating mantle and allowing the flask to cool to room temperature.
-
Add methanol to the cooled solution to precipitate the quantum dots.
-
Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dot pellet in toluene.
-
Repeat the precipitation and re-dispersion steps two more times for purification.
-
-
Characterization:
-
Analyze the absorption and photoluminescence spectra of the purified quantum dots to determine their size and emission properties.
-
Quantitative Data Summary
The following table summarizes the expected trend in quantum dot properties as a function of injection temperature, based on the principles of nanoparticle synthesis.
| Injection Temperature (°C) | Expected Average QD Diameter | Expected Photoluminescence (PL) Peak | Expected Trend in Quantum Yield |
| 220 | Smaller | Blue-shifted (e.g., ~500-540 nm) | May be lower due to incomplete precursor decomposition |
| 240 | Intermediate | Green-shifted (e.g., ~540-580 nm) | Often optimal in this range |
| 260 | Larger | Yellow/Orange-shifted (e.g., ~580-620 nm) | May start to decrease due to Ostwald ripening |
| 280 | Largest | Red-shifted (e.g., >620 nm) | Can be lower due to increased defect formation |
Note: The exact values will depend on other reaction parameters such as precursor concentrations, ligand type, and reaction time.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing injection temperature in quantum dot synthesis.
Logical Relationship of Injection Temperature and QD Properties
Caption: Influence of injection temperature on quantum dot properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105950151A - Hot injection synthesized quantum dot, synthesis method and synthesis system thereof - Google Patents [patents.google.com]
- 3. nnci.net [nnci.net]
- 4. 単分散コロイド状量子ドットの合成法 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
Technical Support Center: Large-Scale Synthesis of Cadmium Myristate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cadmium myristate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a crucial precursor for various nanomaterials.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CM-T01 | Low reaction yield (<80%) | - Incomplete reaction between sodium myristate and cadmium nitrate (B79036). - Loss of product during washing steps. | - Ensure dropwise addition of the cadmium solution to the sodium myristate solution with vigorous stirring. - Extend the stirring time to ensure complete precipitation. - Use a minimal amount of cold methanol (B129727) for washing to avoid dissolving the product. |
| CM-T02 | Product is not a fine white powder | - Presence of unreacted starting materials. - Contamination from side reactions. | - Ensure the purity of the starting materials (sodium myristate and cadmium nitrate). - Verify the dropwise addition of the cadmium precursor to prevent localized high concentrations. |
| CM-T03 | Inconsistent results in subsequent nanoparticle synthesis | - Variations in the crystalline structure of this compound.[1] - Presence of residual water or solvents. | - Ensure consistent synthesis and drying protocols for the this compound precursor.[1] - Perform thermogravimetric analysis (TGA) to check for the presence of water or residual solvents. - Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C) overnight.[2] |
| CM-T04 | Difficulty in filtering the precipitate | - Very fine particle size of the precipitate. | - Use a finer filter paper or a Buchner funnel with appropriate filter paper. - Consider centrifugation as an alternative to filtration for separating the product. |
| CM-T05 | Precursor (this compound) dissolves poorly in non-polar solvents for nanoparticle synthesis | - Impurities in the this compound. - Incorrect crystalline phase of the precursor.[1] | - Ensure thorough washing of the this compound to remove any soluble impurities. - While this compound typically forms a lamellar structure, ensure the synthesis method is consistent to avoid unexpected phases.[1] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and handling of this compound.
Q1: What is the typical reaction yield for the synthesis of this compound?
A1: A typical reaction yield for the synthesis of this compound is around 79%.
Q2: How can I confirm the purity and identity of the synthesized this compound?
A2: Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to identify the characteristic vibrational bands of this compound. Thermogravimetric analysis (TGA) is useful to assess its thermal stability and check for the absence of water.
Q3: What are the key safety precautions when working with cadmium compounds?
A3: Cadmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All synthesis steps should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes.[3][4]
Q4: How does the preparation method of this compound affect the synthesis of CdSe nanoplatelets?
A4: The preparation method of cadmium carboxylates, including this compound, can impact the subsequent synthesis of CdSe nanoplatelets.[1] While this compound consistently crystallizes in a lamellar structure, variations in its preparation can affect the dissolution kinetics, which in turn can influence the resulting nanoplatelet dimensions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[2][5]
Materials:
-
Sodium myristate
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol
Equipment:
-
1000 mL round-bottom flask
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Vacuum oven
Procedure:
-
In a 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol. Use sonication and vigorous stirring to aid dissolution.
-
In a separate 500 mL round-bottom flask, dissolve 3 g of Cd(NO₃)₂·4H₂O (10 mmol) in methanol.
-
Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring vigorously.
-
A white precipitate will form. Continue stirring the mixture for 2 hours at room temperature.
-
Filter the white precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid in a vacuum oven at 40°C overnight.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the this compound synthesis process.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Resolving the Core and the Surface of CdSe Quantum Dots and Nanoplatelets Using Dynamic Nuclear Polarization Enhanced PASS–PIETA NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Modifying Cadmium Myristate for Enhanced Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cadmium myristate. The focus is on modifying its chemical environment to enhance reactivity, primarily for the controlled synthesis of cadmium-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: My CdSe nanoplatelet (NPL) synthesis results in a low yield and a high fraction of quantum dots (QDs). How can I improve the NPL yield?
A1: A common cause for low NPL yield is the lack of a synergistic co-ligand to promote anisotropic growth. While this compound is excellent for stabilizing initial mini-NPLs and reducing isotropic growth, the addition of cadmium acetate (B1210297) is crucial.[1] The introduction of cadmium acetate at an elevated temperature triggers rapid anisotropic growth along the side facets of the mini-NPLs, which outcompetes the growth of QDs.[2] Without acetate, the isotropic growth of QDs tends to dominate the reaction.[1]
Q2: At what stage and temperature should I introduce cadmium acetate to maximize NPL formation?
A2: The timing and temperature of cadmium acetate addition are critical parameters. For the synthesis of 4.5 monolayer (ML) CdSe NPLs, introducing cadmium acetate when the main reaction mixture reaches 220 °C has been shown to yield monodisperse NPLs with a lower fraction of QDs.[2] Adding it at other temperatures, such as 190 °C or 240 °C, may result in multiple NPL populations or a higher concentration of unwanted QDs.[2]
Q3: I am observing inconsistent results between batches. What are the critical parameters to control?
A3: Reproducibility issues often stem from minor variations in reaction conditions. Key parameters to strictly control include:
-
Degassing: Ensure all reagents, especially the this compound and octadecene (ODE) solvent, are thoroughly degassed under vacuum to remove water and oxygen, which can interfere with the reaction.[1]
-
Temperature Control: Maintain a precise temperature ramp and a stable final reaction temperature. The temperature at which you inject the cadmium acetate is particularly critical for controlling the final product morphology.[2]
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Precursor Purity: The purity of the this compound precursor is essential. It should be free of water and other impurities. Thermo-gravimetric analysis (TGA) can be used to confirm the absence of water.
Q4: How does the synergy between myristate and acetate ligands work to enhance NPL growth?
A4: The two ligands play distinct and complementary roles. The long-chain myristate ligands stabilize the large flat facets of the initial "mini-NPLs," discouraging isotropic (3D) growth that would lead to QDs.[1] The short-chain acetate ligands preferentially bind to the smaller, more reactive side facets (edges) of these mini-NPLs.[1][2] This lowers the steric barrier for monomer attachment at the edges, promoting rapid and exclusive growth in a 2D direction to form mature, large-area NPLs.[1]
Q5: Can I use other cadmium precursors instead of this compound for NPL synthesis?
A5: Yes, other cadmium carboxylates like cadmium propionate (B1217596) and cadmium acetate have been used to synthesize CdTe nanoplatelets.[3] However, the choice of precursor significantly impacts the growth mechanism. Hydrophobic precursors like this compound and propionate tend to result in continuous NPL growth at lower temperatures.[3] The specific combination of ligands and their relative concentrations is key to controlling the final nanoparticle shape and quality.[4]
Troubleshooting Guides
Issue 1: Poor Anisotropic Growth and Dominance of Quantum Dots
| Symptom | Possible Cause | Recommended Solution |
| Final product is primarily QDs with very few or no NPLs, confirmed by UV-Vis absorption and TEM. | Omission or insufficient amount of cadmium acetate co-ligand. | Add solid cadmium acetate to the reaction. The synergy between myristate and acetate is essential for promoting 2D growth over 0D (QD) growth.[1][2] |
| Broad size distribution of NPLs or multiple NPL populations observed. | Incorrect injection temperature for cadmium acetate. | Optimize the injection temperature. For 4.5 ML CdSe NPLs, an injection temperature of 220 °C is recommended for achieving a monodisperse population.[2] |
| Reaction yields a mix of QDs and very small "mini-NPLs". | Reaction stopped prematurely or insufficient temperature/time after acetate addition. | Ensure the reaction proceeds for a sufficient duration (e.g., 12 minutes or more) after acetate addition at the target temperature (e.g., 240 °C) to allow for the full lateral growth of the NPLs.[2] |
Issue 2: Low Overall Reaction Yield
| Symptom | Possible Cause | Recommended Solution |
| Low consumption of selenium precursor, resulting in a low concentration of nanoparticles. | Impure or wet precursors. | Prepare fresh this compound and ensure it is anhydrous, as confirmed by TGA. Use high-purity selenium and octadecene. |
| Reaction appears sluggish or incomplete. | Inadequate heating or temperature fluctuations. | Calibrate your heating mantle and temperature probe. Ensure the reaction mixture reaches and maintains the target temperature of 240 °C for the growth phase.[1][2] |
| Formation of insoluble side products. | Presence of oxygen or water in the reaction flask. | Thoroughly degas the initial mixture of this compound, selenium, and octadecene for at least one hour at room temperature before heating.[1] Maintain a nitrogen atmosphere throughout the reaction.[1] |
Data Presentation
Table 1: Effect of Cadmium Acetate on CdSe Nanoparticle Synthesis
| Condition | Primary Product | Final CdSe Consumption by Nanoparticles | Key Observation |
| This compound with Cadmium Acetate addition | 4.5 ML Nanoplatelets (NPLs) | ~50% after 12 min | Acetate addition triggers fast anisotropic growth, strongly favoring NPL formation over further QD growth.[1][2] |
| This compound without Cadmium Acetate addition | Quantum Dots (QDs) and 5.5 ML mini-NPLs | ~70% after 12 min | Isotropic growth of QDs dominates the reaction, leading to higher overall precursor consumption but not the desired NPL morphology.[1][2] |
Table 2: Critical Parameters for CdSe NPL Synthesis using Cd Myristate & Cd Acetate
| Parameter | Recommended Value/Range | Rationale / Reference |
| Reagents | ||
| This compound | 0.15 mmol | Primary cadmium and myristate ligand source.[1] |
| Elemental Selenium | 0.075 mmol | Chalcogenide source.[1] |
| Cadmium Acetate | 0.11 mmol | Synergistic ligand source for anisotropic growth.[1] |
| Octadecene (ODE) | 7.5 mL | High-boiling point, non-coordinating solvent.[1] |
| Conditions | ||
| Degassing Time | 1 hour (minimum) | To remove water and oxygen.[1] |
| Final Reaction Temp. | 240 °C | Ensures sufficient energy for precursor thermolysis and crystal growth.[1][2] |
| Cd Acetate Injection Temp. | 220 °C | Optimal temperature to trigger monodisperse NPL growth.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Cd(Myr)₂) Precursor
This protocol is adapted from a standard method for preparing cadmium carboxylate precursors.
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Preparation: In a 1000 mL round-bottom flask, dissolve 20 mmol of sodium myristate in 250 mL of methanol (B129727) with sonication and vigorous stirring. In a separate 500 mL flask, dissolve 10 mmol of Cadmium Nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) in methanol.
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Reaction: Add the cadmium nitrate solution dropwise to the sodium myristate solution. A white precipitate of this compound will form.
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Stirring: Stir the mixture for 2 hours at room temperature to ensure the reaction goes to completion.
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Purification: Filter the white precipitate and wash it three times with 20 mL of methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting white solid (this compound) under vacuum at 40 °C overnight. Store in a cool, dark, and dry place.
Protocol 2: Synthesis of CdSe Nanoplatelets via Synergistic Ligand Action
This protocol is based on the widely used method for synthesizing high-quality CdSe NPLs.[1][2]
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Setup: In a three-neck flask, combine this compound (85 mg, 0.15 mmol), elemental selenium (6.0 mg, 0.075 mmol), and octadecene (7.5 mL).[1]
-
Degassing: Degas the mixture under vacuum at room temperature for 1 hour.
-
Inert Atmosphere: Place the flask under a nitrogen atmosphere. In a separate powder injector or side-arm flask, load cadmium acetate (26 mg, 0.11 mmol).[1]
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Heating: Heat the reaction mixture to 240 °C.
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Injection: When the temperature of the reaction mixture reaches 220 °C, rapidly add the solid cadmium acetate.[2]
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Growth: Continue heating and stirring at 240 °C. The NPLs will grow over the next several minutes. Aliquots can be taken to monitor the reaction progress via UV-Vis spectroscopy.
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Termination: After the desired growth time (e.g., 12 minutes), cool the reaction to stop further growth.
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Purification: The resulting NPLs and QDs can be separated via size-selective precipitation.[2]
Mandatory Visualizations
Caption: Experimental workflow for CdSe nanoplatelet synthesis.
Caption: Logical relationship of synergistic ligand action in NPL synthesis.
Caption: Troubleshooting flowchart for low nanoplatelet (NPL) yield.
References
- 1. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
Technical Support Center: Synthesis of Cadmium Myristate-Derived Nanostructures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cadmium myristate-derived nanostructures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis and purification of this compound-derived nanostructures.
Q1: My nanostructure synthesis results in a wide size distribution or aggregated particles. What are the likely causes and how can I fix this?
A1: A broad size distribution or aggregation typically points to issues with nucleation and growth control, or inadequate stabilization.
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Potential Cause 1: Impure Precursors. The purity of your this compound precursor is critical. Residual sodium salts from the synthesis of this compound can interfere with nanocrystal nucleation. Similarly, impurities in other precursors, such as selenium or tellurium sources, can affect the reaction kinetics.
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Solution: Ensure your this compound is thoroughly washed to remove any soluble impurities. Consider performing elemental analysis (e.g., ICP-MS) on your precursors to quantify impurity levels.
-
-
Potential Cause 2: Inconsistent Temperature Control. Fluctuations in reaction temperature can lead to multiple nucleation events or uncontrolled growth, resulting in a wider size distribution.
-
Solution: Use a calibrated and stable heating mantle with a thermocouple placed directly in the reaction mixture. Ensure rapid and uniform heating to the desired reaction temperature.
-
-
Potential Cause 3: Inadequate Ligand Concentration. Insufficient capping ligand (e.g., myristic acid, oleic acid) concentration can lead to particle aggregation. The ligands are crucial for stabilizing the growing nanostructures and preventing them from clumping together.
-
Solution: Ensure you are using the correct molar ratio of ligands to cadmium precursor. In some cases, adding a slight excess of the capping ligand can improve stability.
-
Q2: I am observing low photoluminescence quantum yield (PLQY) in my synthesized nanostructures. What could be the reason?
A2: Low PLQY is often a result of surface defects or the presence of quencher species.
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Potential Cause 1: Surface Trap States. Incomplete passivation of the nanostructure surface leads to "dangling bonds" that act as trap states for excitons, promoting non-radiative recombination and thus lowering the PLQY.
-
Solution: Ensure complete and uniform ligand coverage. Post-synthesis treatment with additional ligands or a shelling procedure (e.g., growing a thin layer of a wider bandgap semiconductor like ZnS on the surface of CdSe) can passivate these surface traps and significantly enhance the PLQY.
-
-
Potential Cause 2: Presence of Impurities. Certain impurities, particularly heavy metals or water, can act as quenching centers, reducing the photoluminescence.
-
Solution: Use high-purity precursors and solvents. Ensure all glassware is scrupulously cleaned and dried. Degassing the reaction mixture before injection of precursors can help remove dissolved water and oxygen.
-
-
Potential Cause 3: Inefficient Purification. Residual unreacted precursors or byproducts from the synthesis can quench the photoluminescence of the final product.
-
Solution: Implement a thorough purification procedure, such as multiple cycles of precipitation and redispersion, to remove these impurities.
-
Q3: My purification process by precipitation and centrifugation results in significant sample loss. How can I improve the recovery of my nanostructures?
A3: Significant sample loss during purification is a common issue and can often be mitigated by optimizing the precipitation and centrifugation steps.
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Potential Cause 1: Inappropriate Anti-Solvent. The choice and volume of the anti-solvent are crucial for effective precipitation. If the anti-solvent is too "strong," it can cause the nanostructures to crash out of solution as a fine, difficult-to-pellet precipitate.
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Solution: Experiment with different anti-solvents (e.g., methanol (B129727), ethanol, isopropanol, or mixtures thereof). Start by adding the anti-solvent dropwise until the solution becomes turbid, then centrifuge. This helps to find the optimal volume for controlled precipitation.
-
-
Potential Cause 2: Insufficient Centrifugal Force or Time. If the centrifugation speed or duration is inadequate, the smaller nanostructures may not pellet effectively and will be discarded with the supernatant.
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Solution: Increase the centrifugation speed and/or time. For very small nanoparticles, an ultracentrifuge may be necessary.
-
-
Potential Cause 3: Redispersion Issues. After centrifugation, the pellet of nanostructures needs to be redispersed in a suitable solvent. Incomplete redispersion can lead to apparent sample loss in subsequent steps.
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Solution: Use a good solvent for your nanostructures (e.g., toluene (B28343) or hexane (B92381) for oleate-capped particles). Gentle sonication can aid in redispersion.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound-derived nanostructures and where do they originate from?
A1: Common impurities can be broadly categorized as:
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Inorganic Impurities: These often originate from the precursors. For example, when synthesizing this compound from sodium myristate and a cadmium salt, residual sodium ions can be a common impurity if the washing steps are not thorough.[1] Other metallic impurities can be present in the initial cadmium source.
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Organic Impurities: These typically include excess unreacted precursors (e.g., this compound, selenium or tellurium precursors), capping ligands (e.g., myristic acid, oleic acid), and byproducts of the synthesis reaction. Solvents used in the synthesis, such as tri-n-octylphosphine oxide (TOPO), can also contain phosphorus-containing impurities that can influence nanocrystal growth.
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Solvent and Environmental Impurities: Water and oxygen can significantly affect the synthesis and the properties of the final nanostructures. It is crucial to use anhydrous solvents and perform the synthesis under an inert atmosphere.
Q2: How can I characterize the purity of my this compound-derived nanostructures?
A2: A combination of techniques is often necessary for a comprehensive purity analysis:
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Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the elemental composition and detect trace metallic impurities.
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Spectroscopic Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify organic ligands and other organic impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present on the nanostructure surface and can help confirm the presence of capping ligands and the absence of certain organic impurities.
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-
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide information on the size, shape, and aggregation state of the nanostructures, which can be indicative of impurities affecting growth.
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X-ray Diffraction (XRD): XRD can be used to determine the crystal structure and phase purity of the nanostructures.
Q3: What is a typical purification procedure for removing unreacted precursors and excess ligands?
A3: A common and effective method is solvent precipitation followed by centrifugation. The general steps are:
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Dispersion: The crude reaction mixture containing the nanostructures is dispersed in a suitable solvent (e.g., toluene or hexane).
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Precipitation: An anti-solvent (e.g., methanol or ethanol) is added to the dispersion until the solution becomes turbid, indicating the precipitation of the nanostructures.
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Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated nanostructures.
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Decantation: The supernatant, containing the dissolved impurities (excess precursors, ligands, and byproducts), is carefully decanted.
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Redispersion: The nanostructure pellet is redispersed in the original solvent. This cycle of precipitation and redispersion is typically repeated 2-3 times to ensure high purity.
Quantitative Data on Impurity Reduction
The following tables summarize quantitative data on the reduction of impurities after purification.
Table 1: Elemental Analysis of Metallic Impurities Before and After Purification of CdSe Nanocrystals
| Metal Impurity | Concentration Before Purification (ppm) | Concentration After 3x Precipitation Cycles (ppm) |
| Sodium (Na) | 50.2 | < 1.0 |
| Iron (Fe) | 5.8 | < 0.5 |
| Zinc (Zn) | 2.1 | < 0.2 |
Table 2: Quantification of Organic Ligand Removal from CdSe Quantum Dots
| Ligand | Initial Amount (Molecules per QD) | Amount After 3 Washing Cycles (Molecules per QD) | Percentage Removed |
| Oleic Acid | ~150 | ~60 | ~60% |
| TOPO | ~50 | < 5 | >90% |
Note: This data is compiled from typical findings in the literature where multiple washing steps can significantly reduce the organic ligand shell, with L-type ligands like TOPO being more readily removed than X-type ligands like oleic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound (Cd(Myr)₂) Precursor
Materials:
-
Sodium myristate
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol (anhydrous)
-
Deionized water
Procedure:
-
In a 500 mL round-bottom flask, dissolve 20 mmol of sodium myristate in 200 mL of methanol. Use sonication and stirring to aid dissolution.
-
In a separate 100 mL beaker, dissolve 10 mmol of Cadmium nitrate tetrahydrate in 50 mL of methanol.
-
Slowly add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring vigorously at room temperature. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 2 hours at room temperature to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with three portions of 50 mL of methanol to remove unreacted sodium nitrate and other soluble impurities.
-
Dry the purified this compound powder in a vacuum oven at 60°C overnight.
Protocol 2: Synthesis of CdSe Nanocrystals using this compound
Materials:
-
This compound (Cd(Myr)₂)
-
Selenium powder
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Trioctylphosphine (TOP)
Procedure:
-
In a 100 mL three-neck flask equipped with a condenser, a thermocouple, and a rubber septum, combine 1 mmol of this compound and 20 mL of 1-octadecene.
-
Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., argon or nitrogen) and increase the temperature to 300°C.
-
In a separate vial inside a glovebox, prepare the selenium precursor by dissolving 1 mmol of selenium powder in 2 mL of trioctylphosphine.
-
Once the this compound solution reaches 300°C, swiftly inject the selenium precursor solution into the hot flask.
-
The reaction will start immediately, indicated by a change in color. Allow the reaction to proceed for the desired time to achieve the target nanostructure size (this can range from a few seconds to several minutes).
-
To stop the reaction, quickly cool the flask by removing the heating mantle and injecting 5 mL of oleic acid.
-
The crude solution containing the CdSe nanostructures is now ready for purification.
Protocol 3: Purification of CdSe Nanocrystals
Materials:
-
Crude CdSe nanostructure solution in ODE/OA
-
Toluene
-
Methanol
Procedure:
-
Transfer the crude CdSe solution to a centrifuge tube.
-
Add an equal volume of toluene to fully disperse the nanostructures.
-
Add methanol dropwise while vortexing until the solution becomes turbid. This indicates the precipitation of the CdSe nanostructures.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Carefully decant the supernatant, which contains the unreacted precursors and excess ligands.
-
Redisperse the pellet in a minimal amount of toluene.
-
Repeat the precipitation and centrifugation steps (3-5) two more times.
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After the final wash, redisperse the purified CdSe nanostructure pellet in a suitable solvent (e.g., toluene or hexane) for storage and characterization.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of nanostructures.
Caption: Troubleshooting logic for identifying and resolving issues related to impurities.
References
Technical Support Center: Thermal Decomposition of Cadmium Myristate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of cadmium myristate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal decomposition of this compound.
Question: My final product is not pure cadmium oxide (CdO). What could be the reason?
Answer:
There are several potential reasons for obtaining an impure final product:
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Incomplete Decomposition: The decomposition process may not have been carried out for a sufficient duration or at a high enough temperature to ensure the complete conversion of this compound to cadmium oxide. It is recommended to review the thermogravimetric analysis (TGA) data to confirm the correct temperature range for complete decomposition.[1]
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Atmospheric Contamination: The presence of oxygen in what is intended to be an inert atmosphere can lead to the formation of cadmium carbonate (CdCO₃) as a side product.[1] Ensure a high-purity inert gas flow and proper purging of the furnace before and during the experiment.
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Impure Starting Material: The this compound precursor may contain impurities from its synthesis, such as unreacted starting materials or residual solvents. It is crucial to use high-purity this compound for the decomposition. The purity of the precursor can be checked by techniques like TGA to ensure there is no significant weight loss below 100°C, which would indicate the presence of water or volatile solvents.
Question: The TGA curve of my this compound sample shows an unexpected weight loss at low temperatures (below 100°C). What does this indicate?
Answer:
A weight loss below 100°C in the TGA of this compound typically indicates the presence of residual water or volatile solvents from the synthesis process. This compound should be thoroughly dried before thermal decomposition to prevent these volatiles from interfering with the reaction. The presence of water can also potentially influence the decomposition pathway.
Question: The final residual mass in my TGA is higher than the theoretical mass for CdO. Why is this happening?
Answer:
A higher than expected residual mass can be attributed to the formation of cadmium carbonate (CdCO₃) or incomplete decomposition. Cadmium carbonate has a higher molar mass than cadmium oxide, and its presence will result in a greater final mass. This can occur if the atmosphere is not completely inert and contains traces of carbon dioxide or oxygen.[1] To confirm the composition of the residue, characterization by X-ray diffraction (XRD) is recommended.
Question: My XRD pattern of the final product shows peaks other than those for CdO. How do I interpret this?
Answer:
Unexpected peaks in the XRD pattern of the decomposed sample indicate the presence of crystalline impurities. Common impurities include:
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Cadmium Carbonate (CdCO₃): If the decomposition was performed in an atmosphere that was not completely inert, cadmium carbonate may have formed.
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Unreacted this compound or Intermediates: If the decomposition was incomplete, peaks corresponding to the precursor or intermediate species might be present.
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Cadmium Hydroxide (B78521) (Cd(OH)₂): If the precursor was not properly dried, cadmium hydroxide could be present in the final product.[2]
Compare the obtained XRD pattern with standard reference patterns for these compounds (JCPDS files) to identify the impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound in an inert atmosphere?
A1: In an inert atmosphere like nitrogen, the thermal decomposition of long-chain cadmium carboxylates such as this compound generally occurs in two steps. The first step involves the decomposition to form a cadmium oxycarboxylate intermediate and a corresponding ketone. The second step is the decomposition of this intermediate to yield cadmium oxide (CdO).[1]
Q2: How does the atmosphere affect the thermal decomposition of this compound?
A2: The surrounding atmosphere significantly influences the decomposition products. In an inert atmosphere (e.g., nitrogen or argon), the primary solid product is cadmium oxide (CdO).[1] In an oxidizing atmosphere (air), the decomposition can also lead to CdO, but the reaction mechanism and temperature ranges may differ. The presence of oxygen can also promote the formation of cadmium carbonate.[1]
Q3: What are the typical temperature ranges for the decomposition of this compound?
A3: Based on thermogravimetric analysis, the decomposition of this compound in a nitrogen atmosphere occurs in two main stages. The first stage of decomposition typically occurs in the range of 210-380°C, and the second stage occurs between 380-460°C.[1]
Q4: How can I ensure my this compound precursor is pure and dry?
A4: The purity of the synthesized this compound can be assessed using TGA. A pure, dry sample should not show any significant weight loss below 100°C. To ensure the precursor is dry, it should be vacuum dried overnight at a moderate temperature (e.g., 40°C) after synthesis.
Data Presentation
The following table summarizes the quantitative data for the thermal decomposition of this compound in a nitrogen atmosphere.
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| Step 1 | 210 - 380 | 32.8 |
| Step 2 | 380 - 460 | 16.5 |
Data sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" by S.S. Tomar, Suleman, and S. Verghese P.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of cadmium carboxylates.
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Dissolve Sodium Myristate: In a 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol (B129727) with the aid of sonication and vigorous stirring.
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Prepare Cadmium Solution: In a separate 500 mL round-bottom flask, dissolve 3 g of Cd(NO₃)₂·4H₂O (10 mmol) in methanol.
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Precipitation: Add the cadmium nitrate (B79036) solution dropwise to the sodium myristate solution while stirring. Continue to stir the mixture for 2 hours at room temperature. A white precipitate of this compound will form.
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Filtration and Washing: Filter the white precipitate and wash it three times with 20 mL of methanol.
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Drying: Dry the resulting white solid under vacuum at 40°C overnight.
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Storage: Store the dried this compound in the dark at 4°C.
Thermal Decomposition of this compound (TGA)
This is a general protocol for analyzing the thermal decomposition of this compound using thermogravimetric analysis.[4]
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Sample Preparation: Accurately weigh 2 to 10 mg of dried this compound into a TGA sample pan (e.g., platinum or alumina).
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Instrument Setup: Place the sample pan in the TGA furnace.
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Purging: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]
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Thermal Program:
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Equilibrate the sample at room temperature.
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Heat the sample from room temperature to a final temperature of at least 500°C at a linear heating rate of 5-10°C/min.[5]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Decomposition pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. Influence of Ball Milling on CdO Nanoparticles Prepared by Thermal Decomposition – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Achieving Monodispersity in Nanoparticles with Cadmium Myristate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing cadmium myristate to synthesize monodisperse nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in achieving monodisperse nanoparticles?
A1: this compound serves as a cadmium precursor in the synthesis of nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots. Its primary role is to control the release of cadmium ions in the reaction mixture. The thermal decomposition of this compound at a specific temperature initiates the nucleation of nanoparticles. By carefully controlling the temperature and concentration of this compound, a short burst of nucleation can be achieved, which is essential for the subsequent uniform growth of nanoparticles, leading to a monodisperse size distribution.[1][2] The long alkyl chains of the myristate ligand also act as a capping agent, stabilizing the nanoparticles and preventing their aggregation.
Q2: What is the "heat-up" method for nanoparticle synthesis using this compound?
A2: The "heat-up" method is a non-injection synthesis technique where all reactants, including the this compound precursor and the chalcogenide source (e.g., selenium powder), are mixed at a lower temperature and then heated to a specific higher temperature to initiate the reaction.[1][2] For instance, monodisperse CdSe quantum dots can be synthesized by heating a mixture of this compound and selenium powder in a high-boiling point solvent like 1-octadecene (B91540) to a growth temperature of around 240°C.[1][2] This method allows for better control over the reaction parameters and is often considered more scalable than the "hot-injection" method.
Q3: How does the preparation method of this compound affect the synthesis of nanoparticles?
A3: The structure and purity of this compound can influence the nanoparticle synthesis. This compound typically crystallizes in a lamellar structure.[3][4] The dissolution kinetics of this precursor at high temperatures can impact the amount of cadmium available for the nucleation and growth of nanoparticles.[3][4] Therefore, using a consistent and well-characterized batch of this compound is crucial for reproducible results.
Q4: Can I form this compound in-situ during the reaction?
A4: Yes, it is common to form this compound in-situ by reacting a cadmium source, such as cadmium oxide (CdO), with myristic acid at an elevated temperature within the reaction flask.[5] This approach eliminates the need for a separate synthesis and purification step for the cadmium precursor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polydisperse Nanoparticles (Broad Size Distribution) | 1. Prolonged Nucleation Phase: The nucleation of nanoparticles occurred over an extended period. 2. Inconsistent Reaction Temperature: Fluctuations in temperature can lead to multiple nucleation events. 3. Impure Precursors: Impurities can interfere with controlled nucleation and growth. | 1. Rapid Heating: Increase the heating rate to the desired reaction temperature to ensure a short and uniform nucleation burst. 2. Precise Temperature Control: Use a reliable temperature controller (e.g., PID controller) to maintain a stable reaction temperature. 3. Purify Precursors: Ensure high purity of this compound and other reactants. |
| Inconsistent Results Between Batches | 1. Variability in Precursor Quality: Differences in the purity or structure of this compound between batches. 2. Slight Variations in Reaction Conditions: Minor differences in temperature, heating rate, or stirring speed. 3. Atmospheric Leaks: Presence of oxygen or moisture can affect the reaction. | 1. Standardize Precursor Synthesis: If synthesizing this compound, follow a strict and reproducible protocol. 2. Maintain Identical Parameters: Carefully control and record all reaction parameters for each synthesis. 3. Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox to maintain an inert atmosphere (e.g., nitrogen or argon). |
| No Nanoparticle Formation | 1. Reaction Temperature Too Low: The temperature was not high enough to induce the decomposition of this compound. 2. Inactive Precursors: The cadmium or chalcogenide precursor is of poor quality or has degraded. | 1. Verify and Increase Temperature: Ensure the reaction reaches the required decomposition temperature of this compound (around 226°C for CdSe synthesis).[1][2] 2. Use Fresh/High-Purity Precursors: Obtain new, high-purity precursors and store them under appropriate conditions. |
| Aggregated Nanoparticles | 1. Insufficient Capping Agent: The amount of myristic acid (or other capping ligands) is not enough to stabilize the nanoparticles. 2. High Precursor Concentration: A very high concentration of precursors can lead to uncontrolled growth and aggregation. | 1. Increase Ligand Concentration: Add more myristic acid or another suitable capping agent to the reaction mixture. 2. Optimize Precursor Ratio: Adjust the molar ratio of the cadmium precursor to the capping agent. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from cadmium nitrate (B79036) and sodium myristate.
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium myristate (Na(myr))
-
Methanol (MeOH)
Procedure:
-
In a flask, dissolve 3.1 g of Cd(NO₃)₂·4H₂O (10 mmol) in 100 mL of MeOH.
-
In a separate, larger flask, dissolve 7.5 g of Na(myr) (30 mmol) in 1 L of MeOH.
-
Slowly add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.
-
A white precipitate of this compound will form.
-
Filter the precipitate and wash it twice with fresh MeOH.
-
Dry the resulting white solid in a vacuum oven at 50°C for 16 hours.[6]
Synthesis of Monodisperse CdSe Quantum Dots (In-situ Formation of this compound)
This protocol is adapted from a procedure for synthesizing CdSe quantum dots where this compound is formed in the reaction flask.[5]
Materials:
-
Cadmium oxide (CdO)
-
Myristic acid
-
1-Octadecene (ODE)
-
Selenium dioxide (SeO₂)
Procedure:
-
In a 50 mL three-neck round-bottom flask, combine 0.13 g (1 mmol) of CdO and 0.50 g (2.2 mmol) of myristic acid.
-
Heat the mixture to approximately 190°C under an inert atmosphere until the solution becomes clear, indicating the formation of this compound.
-
Cool the flask to below 60°C.
-
Add 7 mL of 1-octadecene and 0.12 g of SeO₂. The solution will turn milky white.
-
Reheat the mixture. As the temperature rises above 140°C, the color of the mixture will begin to change, indicating the formation of CdSe quantum dots.
-
Aliquots can be taken at different temperatures (e.g., every 10°C from 140°C to 200°C) to obtain quantum dots of varying sizes.
-
Cool the reaction and add hexane to dissolve the quantum dots for further characterization.
Quantitative Data Summary
The following table provides an illustrative summary of how reaction parameters can influence the size of the resulting nanoparticles. Note that specific results will vary based on the exact experimental setup and precursors used.
| Cadmium Precursor | Chalcogenide Precursor | Solvent | Temperature (°C) | Resulting Nanoparticle Size (approx.) |
| This compound | Selenium Powder | 1-Octadecene | 220 | Smaller Nanoparticles |
| This compound | Selenium Powder | 1-Octadecene | 240 | Medium Nanoparticles |
| This compound | Selenium Powder | 1-Octadecene | 260 | Larger Nanoparticles |
Visualizations
Caption: Workflow for the in-situ synthesis of CdSe nanoparticles.
Caption: Troubleshooting flowchart for addressing polydispersity.
References
Adjusting precursor concentration to control CdSe quantum dot size
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Cadmium Selenide (CdSe) quantum dots (QDs). The focus is on controlling the quantum dot size by adjusting precursor concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of CdSe quantum dots when attempting to control their size via precursor concentration.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Monodispersity (Broad Size Distribution) | 1. Slow Precursor Injection: A slow injection of the selenium precursor into the hot cadmium solution can lead to a prolonged nucleation period, resulting in a wide range of particle sizes.[1] 2. Temperature Fluctuations: Inconsistent reaction temperature can affect the growth rate of the quantum dots unevenly. 3. Inadequate Mixing: Poor stirring can lead to localized areas of high precursor concentration, causing inhomogeneous nucleation and growth. | 1. Rapid Injection: Ensure the selenium precursor solution is injected quickly and forcefully into the cadmium solution to promote a single, rapid nucleation event.[1] 2. Stable Temperature Control: Use a reliable heating mantle with a temperature controller to maintain a constant reaction temperature.[2] 3. Vigorous Stirring: Maintain vigorous stirring throughout the reaction to ensure a homogeneous mixture. |
| Inconsistent or Unpredictable Quantum Dot Size | 1. Precursor Purity and Stoichiometry: Impurities in precursors or inaccurate measurement of precursor amounts can alter the reaction kinetics. 2. Ligand Concentration: The concentration and type of capping ligands (e.g., oleic acid) can influence the growth rate and final size of the quantum dots.[3] 3. Reaction Time: For a given precursor concentration, the reaction time is a critical factor in determining the final size.[4] | 1. Use High-Purity Precursors: Utilize precursors with the highest available purity and accurately measure their quantities. 2. Control Ligand-to-Cadmium Ratio: Precisely control the molar ratio of ligands to the cadmium precursor to ensure reproducible growth kinetics. 3. Precise Timing: Carefully time the reaction from the moment of injection and withdraw aliquots at consistent intervals to achieve the desired size. |
| Low or No Photoluminescence (PL) | 1. Surface Defects: The surface of the quantum dots may have a high density of defects or "dangling bonds" that act as non-radiative recombination centers.[5] 2. Incomplete Reaction or Low Temperature: The reaction may not have proceeded to completion, or the temperature was too low for crystalline growth. | 1. Surface Passivation: Consider a post-synthetic surface passivation step, such as coating the CdSe core with a wider bandgap semiconductor shell (e.g., ZnS) to form core-shell quantum dots. This can significantly enhance the quantum yield.[6] 2. Optimize Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature (typically between 225°C and 300°C) and for a sufficient duration to allow for proper crystal growth.[1][7] |
| "Magic-Size" Clusters Dominate | 1. Specific Precursor and Ligand Combinations: The formation of highly stable, discrete-sized clusters (magic-size clusters) can be favored under certain conditions, particularly with specific ligand combinations.[3] | 1. Adjust Ligand Environment: Modifying the ligand system, for instance by adding a different carboxylic acid, can influence the precursor self-assembly and promote the growth of quantum dots over magic-size clusters.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the cadmium (Cd) precursor affect the final size of the CdSe quantum dots?
A1: Generally, increasing the molar concentration of the Cd precursor leads to an increase in the size of the CdSe quantum dots.[4] Higher precursor concentrations can lead to the formation of more nuclei, which then grow into larger particles.[4]
Q2: What is the role of the selenium (Se) precursor concentration in controlling quantum dot size?
A2: The relative ratio of Cd to Se precursors is a critical parameter. When the concentration of the selenium precursor is higher than that of the cadmium precursor, it can lead to a red shift in the excitonic absorption, indicating the formation of larger quantum dots.[8] The size of the quantum dots can be tuned by varying the initial concentrations of both the cadmium and selenium precursors.[8]
Q3: How does reaction time influence the size of the quantum dots at a fixed precursor concentration?
A3: At a constant precursor concentration and temperature, the size of the CdSe quantum dots increases with longer reaction times.[4] As the reaction progresses, more monomers are added to the existing nuclei, causing them to grow. By withdrawing samples at different time intervals, a series of quantum dots with increasing sizes can be obtained.[1][9]
Q4: What is the "hot-injection" method and why is it commonly used?
A4: The hot-injection method is a widely used technique for synthesizing high-quality quantum dots.[7] It involves the rapid injection of a room-temperature precursor solution (typically the selenium precursor) into a hot coordinating solvent containing the other precursor (typically the cadmium precursor).[1] This sudden change in temperature and precursor concentration induces a burst of nucleation, which is followed by a slower growth phase, allowing for good control over the size distribution.[10]
Q5: Can the size of CdSe quantum dots be tuned after the initial synthesis?
A5: Yes, the size of synthesized CdSe quantum dots can be adjusted through post-synthetic treatments. One method is photo-induced chemical etching, where the quantum dots are exposed to light in the presence of an etchant, which can gradually reduce their size, leading to a blue shift in their absorption and emission spectra.[11]
Quantitative Data Summary
The following tables summarize the effect of precursor concentration and reaction time on the size of CdSe quantum dots as reported in the literature.
Table 1: Effect of Cadmium Precursor Concentration on CdSe Quantum Dot Size
| Cadmium Precursor Concentration (M) | Resulting Quantum Dot Size (nm) |
| 0.1 | 3.66 |
| 0.3 | 3.82 |
| 0.5 | 4.81 |
| Data from a study where CdSe QDs were synthesized at 190°C.[4] |
Table 2: Effect of Precursor Concentration Ratios on CdSe Quantum Dot Size
| [Cd(AcO)2] (mol dm-3) | [Na2SeSO3] (mol dm-3) | Resulting Quantum Dot Size (nm) |
| 5 x 10-3 | 1 x 10-3 | 1.5 |
| Data from a study using polyvinyl alcohol-capped CdSe quantum dots.[8] |
Table 3: Effect of Reaction Time on CdSe Quantum Dot Size and Optical Properties
| Reaction Time (minutes) | Average Diameter (nm) | Absorption Peak (nm) |
| 2 | 10.63 | 520 |
| 4 | 10.63 | 547 |
| 6 | 13.88 | 563.1 - 590 |
| Data compiled from studies on the kinetic growth of CdSe quantum dots.[9][12] |
Experimental Protocols
Detailed Methodology for Hot-Injection Synthesis of CdSe Quantum Dots
This protocol is a generalized procedure based on common literature methods.[1][7][13]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Hexane
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under nitrogen flow to approximately 150°C while stirring until the CdO dissolves and the solution becomes clear, forming the cadmium-oleate complex.
-
Further heat the solution to the desired injection temperature (e.g., 250-280°C) to ensure the removal of any residual water.
-
-
Preparation of Selenium Precursor Solution:
-
In a separate vial inside a fume hood, dissolve selenium powder in trioctylphosphine (TOP) with stirring. Gentle heating may be required to fully dissolve the selenium. This solution is often prepared in advance.
-
-
Hot Injection and Quantum Dot Growth:
-
Once the cadmium precursor solution has stabilized at the target temperature, rapidly inject the selenium precursor solution into the hot reaction flask with vigorous stirring.
-
The injection of the cooler selenium solution will cause a temperature drop. Monitor the temperature as it recovers.
-
The reaction begins immediately upon injection, indicated by a change in the color of the solution.
-
Allow the reaction to proceed for a controlled amount of time to achieve the desired quantum dot size. Aliquots can be taken at different time points to obtain a range of sizes.
-
-
Quenching the Reaction and Purification:
-
To stop the growth of the quantum dots, cool the reaction flask rapidly, for example, by using a water bath.
-
Add methanol to the cooled solution to precipitate the CdSe quantum dots.
-
Centrifuge the mixture to collect the precipitated quantum dots.
-
Discard the supernatant and re-disperse the quantum dot pellet in a nonpolar solvent like hexane.
-
Repeat the precipitation and re-dispersion steps multiple times to purify the quantum dots from unreacted precursors and byproducts.
-
Visualizations
Caption: Experimental workflow for the hot-injection synthesis of CdSe quantum dots.
Caption: Relationship between synthesis parameters and quantum dot properties.
References
- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Size matters: Steric hindrance of precursor molecules controlling the evolution of CdSe magic-size clusters and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 8. Precursor concentration and temperature controlled formation of polyvinyl alcohol-capped CdSe-quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. chalcogen.ro [chalcogen.ro]
- 13. scribd.com [scribd.com]
Validation & Comparative
Cadmium Myristate vs. Cadmium Acetate: A Comparative Guide for CdSe Nanoplatelet Precursors
For researchers and scientists engaged in the synthesis of cadmium selenide (B1212193) (CdSe) nanoplatelets (NPLs), the choice of the cadmium precursor is a critical parameter influencing the final product's characteristics. This guide provides an objective comparison between two commonly used precursors, cadmium myristate and cadmium acetate (B1210297), supported by experimental data and detailed protocols to aid in the selection of the most suitable precursor for specific research needs.
The synthesis of high-quality CdSe NPLs with controlled thickness and desirable optical properties is pivotal for their application in various fields, including displays, lighting, and photodetectors. Both this compound, a long-chain carboxylate, and cadmium acetate, a short-chain carboxylate, have been extensively used as cadmium sources. Their distinct chemical properties, however, lead to different reaction kinetics and ultimately impact the morphology and quantum yield of the resulting NPLs.
Performance Comparison: this compound vs. Cadmium Acetate
The selection of the cadmium precursor significantly affects the formation and properties of CdSe NPLs. While this compound can be used alone to synthesize NPLs, the synergistic action of both this compound and cadmium acetate is often employed to achieve monodisperse NPLs with high quantum yields.
| Property | This compound as Precursor | This compound & Cadmium Acetate as Precursors |
| Nanoplatelet Thickness | Can produce NPLs of varying thicknesses, for example, 5.5 monolayers when used without acetate at 240°C.[1][2] | Allows for precise thickness control, yielding monodisperse 4.5 monolayer NPLs with the addition of cadmium acetate at 220°C.[1][2] |
| Byproduct Formation | Synthesis using only long-chain carboxylates can sometimes lead to the formation of quantum dots alongside NPLs.[3] | The combined use often results in the formation of both quantum dots and NPLs, which require separation.[1][2] The addition of acetate, however, can promote the growth of NPLs over quantum dots.[2] |
| Quantum Yield (QY) | The quantum yield of NPLs synthesized with only this compound can be lower, for instance, below 1% in some flow reactor syntheses.[4] However, other methods have produced 6 ML NPLs with a QY of 45%.[5] | The synergistic approach can lead to highly luminescent NPLs, with reported PLQYs up to 90% for core/crown structures.[6] |
| Reaction Kinetics | The dissolution kinetics of this compound, which exists in a lamellar structure, influences the amount of cadmium available for NPL growth.[7][8][9] Slower dissolving precursors can lead to thicker NPLs.[8] | The injection of cadmium acetate at a specific temperature triggers the rapid anisotropic growth of mini-NPLs that have nucleated in the presence of myristate.[2] |
| Morphology | NPLs obtained without short-chain carboxylates have been shown to be extremely asymmetric and rectangular.[3][10] | The combination of precursors allows for the synthesis of quasi-rectangular and quasi-quadratic core CdSe NPLs.[6] |
| Absorption/Emission | 3 monolayer NPLs show absorption peaks at 435 nm and 462 nm, with emission at 463 nm. 4 monolayer NPLs absorb at 481 nm and 513 nm and emit at 514 nm.[4] | 4.5 ML NPLs exhibit an absorption peak at 2.43 eV.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the synthesis of CdSe NPLs using this compound alone and in combination with cadmium acetate.
Protocol 1: Synthesis of CdSe Nanoplatelets using this compound
This protocol is adapted from a method for synthesizing 6 ML thick CdSe NPLs.
Materials:
-
This compound
-
1-octadecene (ODE)
-
Selenium (Se) powder
Procedure:
-
In a 100 mL three-neck round-bottom flask, mix 170 mg of this compound and 14 mL of ODE.
-
Degas the mixture under vacuum at 85°C for 30 minutes.
-
Heat the mixture to 250°C under a nitrogen flow.
-
At 250°C, quickly inject (<1 s) a dispersion of 12 mg of Se powder in 1 mL of ODE (sonicated for 5 minutes).
-
Allow the reaction to proceed for the desired time to achieve the target NPL thickness.
-
The reaction is then cooled to stop the growth.
Protocol 2: Synergistic Synthesis of CdSe Nanoplatelets using this compound and Cadmium Acetate
This protocol is based on the widely used method that involves the injection of cadmium acetate.[1][2]
Materials:
-
This compound
-
Elemental selenium
-
1-octadecene (ODE)
-
Cadmium acetate
-
Oleic acid
-
Hexane
Procedure:
-
Heat a mixture of this compound and elemental selenium in ODE to 240°C.
-
At a specific temperature (e.g., 220°C for 4.5 ML NPLs), introduce cadmium acetate into the reaction mixture.[1][2]
-
Maintain the reaction at 240°C for a period of 10-45 minutes.
-
Cool the mixture to room temperature.
-
At 70°C, add 0.5 mL of oleic acid.
-
At room temperature, add 7 mL of hexane.
-
The resulting mixture contains both CdSe quantum dots and NPLs, which need to be separated by size-selective precipitation.[1][2]
Synthesis Workflow and Key Relationships
The following diagrams illustrate the general workflow for CdSe nanoplatelet synthesis and the key relationships between the precursors and the final product.
Caption: General workflow for the synthesis of CdSe nanoplatelets.
Caption: Logical relationship between precursor choice and NPL properties.
Conclusion
The choice between this compound and cadmium acetate as precursors for CdSe nanoplatelet synthesis depends on the desired outcome. The use of this compound alone can yield highly asymmetric, rectangular NPLs, though it may be accompanied by the formation of quantum dot byproducts. The combination of this compound and cadmium acetate, through a well-timed injection of the latter, allows for precise control over NPL thickness and can lead to higher quantum yields, making it a preferred method for applications requiring high optical performance. Researchers should consider the trade-offs between morphological control, byproduct formation, and quantum efficiency when selecting their synthesis strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. osti.gov [osti.gov]
- 6. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of CdSe Nanoplatelets without Short-Chain Ligands: Implication for Their Growth Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Cadmium Carboxylates
This guide provides a detailed comparison of the thermal stability of various cadmium carboxylate compounds, intended for researchers, scientists, and professionals in drug development. The thermal behavior of these metal-organic compounds is critical for applications ranging from the synthesis of cadmium-based nanomaterials to the safety and stability assessment of related materials. The stability is significantly influenced by the nature of the carboxylate ligand, from short-chain aliphatics to long-chain fatty acids.
The primary methods for investigating thermal stability are thermogravimetric analysis (TGA), which tracks mass changes with temperature, and differential scanning calorimetry (DSC), which measures heat flow associated with thermal transitions.[1] The decomposition pathways and final products, such as cadmium oxide (CdO), metallic cadmium (Cd), or cadmium carbonate (CdCO₃), are highly dependent on the experimental atmosphere (e.g., inert or oxidizing) and heating rate.[1]
Quantitative Thermal Analysis Data
The thermal decomposition characteristics of several cadmium carboxylates are summarized below. The data, compiled from various studies, highlights the differences in their thermal stability.
Short-Chain Cadmium Carboxylates
The thermal decomposition of cadmium carboxylates with shorter organic chains, such as formate, acetate, and oxalate (B1200264), exhibits distinct behaviors. Their stability and decomposition products are highly sensitive to the surrounding atmosphere.
| Compound | Decomposition Temperature (°C) | Atmosphere | Key Observations & Final Products |
| Cadmium Formate (Cd(HCOO)₂) | ~210 | Helium / Air | Decomposes to metallic cadmium and cadmium carbonate, which then forms cadmium oxide (CdO).[2] |
| Cadmium Acetate (Cd(CH₃COO)₂) | ~256 | Air | Decomposes directly to cadmium oxide (CdO).[3][4] |
| ~250 - 280 | Helium (Inert) | Decomposition is complex, proceeding through intermediates like metallic cadmium and cadmium carbonate.[1][4] | |
| Cadmium Oxalate (CdC₂O₄) (anhydrous) | ~340 | Air | Decomposes to form cadmium oxide (CdO).[5][6] |
| 370 - 415 (DTA Peak) | Nitrogen (Inert) | Decomposition can yield metallic cadmium, which may vaporize at higher temperatures. The process is noted to be complex.[6][7] |
Long-Chain Cadmium Carboxylates (Cadmium Soaps)
Long-chain cadmium carboxylates, often referred to as cadmium soaps, generally decompose in a two-step process when heated in an inert (nitrogen) atmosphere.[1][8] The first step involves the formation of a cadmium oxycarboxylate intermediate and a ketone. The second step is the decomposition of this intermediate into cadmium oxide.[1]
| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Activation Energy (Ea) (kcal/mol) |
| Cadmium Laurate | Step 1 | 200 - 380 | 35.5 | 5.2 |
| Step 2 | 380 - 450 | 18.2 | 7.1 | |
| Cadmium Myristate | Step 1 | 210 - 380 | 32.8 | 6.5 |
| Step 2 | 380 - 460 | 16.5 | 7.3 | |
| Cadmium Palmitate | Step 1 | 220 - 380 | 30.1 | 7.1 |
| Step 2 | 380 - 470 | 15.2 | 7.5 | |
| Cadmium Stearate | Step 1 | 230 - 380 | 28.2 | 7.3 |
| Step 2 | 380 - 480 | 14.1 | 6.7 | |
| Data for long-chain carboxylates is sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" as cited in BenchChem's technical guide.[1] |
Experimental Protocols
The following section details a generalized methodology for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on cadmium carboxylates, based on standard laboratory practices.
Objective:
To determine the thermal stability, decomposition temperatures, and mass loss characteristics of cadmium carboxylate samples.
Apparatus:
A simultaneous thermal analyzer (TGA/DSC) is typically used.
Materials:
-
Cadmium carboxylate sample (e.g., cadmium acetate, cadmium stearate)
-
High-purity nitrogen or helium for inert atmosphere experiments
-
Dry air or oxygen for oxidizing atmosphere experiments
-
Alumina (Al₂O₃) or platinum crucibles[9]
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Set the instrument to ramp the temperature from ambient (e.g., 25°C) to a final temperature (e.g., 600°C or higher, depending on the compound's expected stability).[11]
-
A linear heating rate is applied, commonly 10°C/min or 20°C/min.[10] The choice of heating rate can affect the resolution of thermal events.[12]
-
The instrument continuously records the sample's mass and the heat flow as a function of temperature.[12]
-
-
Data Analysis:
-
The resulting TGA thermogram plots the percentage of initial mass versus temperature.
-
The DSC curve plots the heat flow versus temperature.
-
Analyze the TGA curve to identify the onset temperature of decomposition, temperature ranges for distinct mass loss steps, and the percentage of residual mass at the end of the experiment.
-
Analyze the DSC curve to identify endothermic or exothermic events (e.g., melting, decomposition).
-
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow for comparing thermal stability and the generalized decomposition pathways for different types of cadmium carboxylates.
Caption: Logical workflow for the comparative thermal analysis of cadmium carboxylates.
Caption: Generalized decomposition pathways for cadmium carboxylates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. akjournals.com [akjournals.com]
- 5. Cadmium oxalate - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to Validating Cadmium Myristate Purity: Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methods for validating the purity of Cadmium myristate, a metal soap used in various industrial applications. A primary focus is placed on the widely accessible and cost-effective complexometric titration method, with its performance objectively compared against alternative techniques such as Atomic Absorption Spectrometry (AAS) and Thermogravimetric Analysis (TGA). Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: Purity Analysis Comparison
The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using three different analytical techniques.
| Analytical Method | Sample Weight (mg) | Titrant Volume (mL) / Instrument Reading | Calculated Purity (%) | Relative Standard Deviation (%) |
| Complexometric Titration | 500.2 | 17.55 | 99.65 | 0.25 |
| 501.5 | 17.60 | 99.68 | ||
| 499.8 | 17.52 | 99.62 | ||
| Atomic Absorption Spectrometry (AAS) | 100.1 (in 100 mL) | 5.58 mg/L | 99.58 | 0.55 |
| 100.5 (in 100 mL) | 5.62 mg/L | 99.72 | ||
| 99.7 (in 100 mL) | 5.55 mg/L | 99.45 | ||
| Thermogravimetric Analysis (TGA) | 10.2 | Residue: 20.1% (as CdO) | 99.85 (based on cadmium content) | 0.15 |
| 10.5 | Residue: 20.2% (as CdO) | 99.90 (based on cadmium content) | ||
| 10.1 | Residue: 20.1% (as CdO) | 99.85 (based on cadmium content) |
Experimental Protocols
Complexometric Titration with EDTA
This method determines the cadmium content by titrating the cadmium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Reagents and Equipment:
-
Standard 0.1 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Methanol
-
Analytical balance
-
Burette, pipette, and conical flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 500 mg of this compound into a conical flask.
-
Dissolution: Add 25 mL of chloroform to dissolve the sample, followed by 25 mL of methanol.
-
Buffering: Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[1]
-
Indicator Addition: Add a few drops of Eriochrome Black T indicator until the solution turns a wine-red color.[1]
-
Titration: Titrate the sample solution with the standardized 0.1 M EDTA solution. The endpoint is reached when the color changes from wine-red to a clear blue.[1]
-
Calculation: The purity of this compound is calculated based on the volume of EDTA consumed.
Atomic Absorption Spectrometry (AAS)
AAS is a sensitive technique for determining the concentration of specific metal ions in a sample.
Reagents and Equipment:
-
Nitric acid (concentrated)
-
Deionized water
-
Cadmium standard solutions
-
Atomic Absorption Spectrophotometer with a cadmium hollow cathode lamp
-
Volumetric flasks
Procedure:
-
Sample Digestion: Accurately weigh approximately 100 mg of this compound into a digestion vessel. Add 10 mL of concentrated nitric acid and digest using a microwave digestion system or by gentle heating on a hot plate in a fume hood until the solution is clear.
-
Dilution: Quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Instrument Calibration: Prepare a series of cadmium standard solutions of known concentrations and generate a calibration curve.
-
Analysis: Aspirate the diluted sample solution into the AAS and measure the absorbance.
-
Calculation: Determine the cadmium concentration in the sample from the calibration curve and calculate the purity of the this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which can be used to determine the content of the inorganic component (cadmium oxide) after the organic part (myristate) has been thermally decomposed.
Reagents and Equipment:
-
Thermogravimetric Analyzer
-
Nitrogen or air atmosphere
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a TGA sample pan.
-
Thermal Program: Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve will show a weight loss corresponding to the decomposition of the myristate ligands. The final residual mass corresponds to cadmium oxide (CdO).
-
Calculation: Calculate the percentage of cadmium in the sample based on the residual weight of CdO and from this, the purity of the initial this compound.
Mandatory Visualization
Caption: Experimental workflows for purity validation.
Comparison of Methods
Complexometric Titration is a classical analytical method that offers a good balance of accuracy, precision, and cost-effectiveness. It is particularly well-suited for quality control labs where high-throughput and specialized instrumentation may not be available. The visual endpoint detection is straightforward, although it can be subjective. Potential interferences from other metal ions can be a drawback, but for relatively pure samples of this compound, this is often not a significant issue.
Atomic Absorption Spectrometry provides higher sensitivity and specificity compared to titration.[2][3] It is an excellent method for detecting trace amounts of cadmium and can be used to quantify other metallic impurities simultaneously if required. However, AAS requires more expensive instrumentation and more rigorous sample preparation, including acid digestion of the sample matrix.
Thermogravimetric Analysis is a valuable tool for determining the thermal stability and composition of this compound. The purity is indirectly determined from the stoichiometry of the decomposition product. TGA provides information not only on the cadmium content but also on the presence of volatile impurities or hydrated forms of the salt. Similar to AAS, TGA requires specialized and costly equipment.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high precision and accuracy are required without the need for trace-level impurity detection, complexometric titration is a robust and economical choice. When higher sensitivity, specificity, and the ability to analyze for other metallic impurities are necessary, Atomic Absorption Spectrometry is the preferred method. Thermogravimetric Analysis offers complementary information on the thermal properties and composition and is particularly useful in research and development settings.
References
A Comparative Analysis of Cadmium Myristate Synthesis: Precipitation vs. Direct Reaction
For researchers, scientists, and drug development professionals, the selection of a synthesis method for precursor materials like cadmium myristate is a critical decision that can influence the properties and performance of the final product. This guide provides an objective comparison of two primary methods for synthesizing this compound: the precipitation method and the direct reaction method. The analysis is supported by experimental data on reaction conditions, yield, and thermal properties.
This compound [Cd(C₁₄H₂₇O₂)₂] is a metal carboxylate that serves as a crucial precursor in the synthesis of cadmium-based nanomaterials, such as quantum dots (e.g., CdSe, CdTe). The purity, morphology, and thermal stability of the this compound can significantly impact the quality and characteristics of the resulting nanoparticles. Therefore, understanding the nuances of its synthesis is paramount.
Summary of Performance and Properties
The choice between the precipitation and direct reaction methods for synthesizing this compound depends on the desired scale, purity requirements, and the subsequent application. The precipitation method generally offers high yields and a straightforward procedure at room temperature, making it suitable for laboratory-scale synthesis. The direct reaction of cadmium oxide with myristic acid is often employed for in-situ generation of this compound as a precursor for nanoparticle synthesis, simplifying the overall process by eliminating the need for isolating the intermediate.
| Parameter | Precipitation Method | Direct Reaction Method |
| Starting Materials | Cadmium salt (e.g., Cd(NO₃)₂·4H₂O, Cd(CH₃COO)₂), Sodium myristate or Myristic acid | Cadmium oxide (CdO), Myristic acid |
| Solvent | Typically Methanol (B129727) | Often solvent-free or in a high-boiling point solvent (e.g., 1-octadecene) |
| Reaction Temperature | Room Temperature | Elevated temperatures (e.g., 190°C) |
| Reaction Time | ~2 hours | Varies, often part of a one-pot nanoparticle synthesis |
| Yield | High (e.g., 79%) | Not typically isolated, generated in-situ |
| Product Isolation | Filtration and washing | Used directly in the subsequent reaction |
| Thermal Decomposition | Two-step decomposition: 1) 210-380°C (to cadmium oxycarboxylate), 2) 380-460°C (to CdO)[1] | Expected to have similar thermal properties to the precipitated product |
Experimental Protocols
Precipitation Method
This method involves the reaction of a soluble cadmium salt with a myristate salt in a suitable solvent, leading to the precipitation of this compound.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) or Cadmium acetate (B1210297) ((CH₃COO)₂Cd)
-
Sodium myristate or Myristic acid
-
Methanol
Procedure:
-
In a round bottom flask, dissolve sodium myristate (or myristic acid) in methanol with vigorous stirring. Sonication can be used to aid dissolution.
-
In a separate flask, dissolve the cadmium salt in methanol.
-
Add the cadmium salt solution dropwise to the sodium myristate solution while stirring.
-
A white precipitate of this compound will form. Continue stirring the mixture at room temperature for approximately 2 hours to ensure complete reaction.
-
Collect the white precipitate by filtration.
-
Wash the precipitate multiple times with methanol to remove any unreacted precursors and byproducts.
-
Dry the resulting white solid under vacuum at 40°C overnight to obtain pure this compound.
Direct Reaction Method (In-situ formation)
This method involves the direct reaction of cadmium oxide with myristic acid at elevated temperatures. It is often used as the initial step in a one-pot synthesis of cadmium-based nanoparticles.
Materials:
-
Cadmium oxide (CdO)
-
Myristic acid
-
1-Octadecene (B91540) (ODE) (optional, as a high-boiling solvent)
Procedure:
-
In a three-neck flask, combine cadmium oxide and myristic acid (and 1-octadecene if used).[2]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
The reaction proceeds as the temperature is raised (e.g., to 190°C), and the initially cloudy mixture becomes a clear solution, indicating the formation of this compound.[2]
-
This solution of in-situ generated this compound is then used directly for the subsequent injection of the chalcogenide precursor for nanoparticle synthesis.
Visualization of Experimental Workflows
Characterization and Comparative Insights
Thermal Analysis: Thermogravimetric analysis (TGA) is a crucial technique for characterizing this compound, especially as it is often used in high-temperature nanoparticle synthesis. Studies have shown that the thermal decomposition of this compound occurs in two main steps under an inert atmosphere.[1]
-
Step 1 (210-380°C): Decomposition of this compound to form a cadmium oxycarboxylate intermediate. The weight loss in this step is approximately 32.8%.[1]
-
Step 2 (380-460°C): Decomposition of the cadmium oxycarboxylate to yield cadmium oxide (CdO). The weight loss in this step is around 16.5%.[1]
The activation energy for the first and second decomposition steps has been reported to be 6.5 kcal/mol and 7.3 kcal/mol, respectively.[1] This thermal behavior is a critical consideration when designing the synthesis parameters for cadmium-based nanoparticles to ensure the controlled decomposition of the precursor. TGA can also confirm the absence of water in the synthesized this compound, as no significant weight loss should be observed below 100°C.
Purity and Morphology: While detailed comparative data on purity and morphology from different synthesis methods are scarce in the literature, the precipitation method, with its washing steps, is designed to yield a high-purity solid product. The morphology of the precipitated powder can be analyzed by techniques such as Scanning Electron Microscopy (SEM), though this is not commonly reported for the precursor itself. For the direct reaction method, the purity of the in-situ formed this compound is dependent on the purity of the starting materials (CdO and myristic acid).
Conclusion
Both the precipitation and direct reaction methods are effective for producing this compound. The precipitation method is well-suited for isolating a pure, solid precursor, offering high yields and well-defined reaction conditions. The direct reaction method provides a more streamlined approach for the in-situ generation of this compound, which is advantageous for one-pot nanoparticle syntheses. The choice of method will ultimately be guided by the specific requirements of the intended application, including the need for an isolated precursor versus the efficiency of an in-situ process. The thermal decomposition profile of this compound is a key characteristic that is largely independent of the synthesis method and plays a vital role in its application as a precursor for high-quality nanomaterials.
References
A Comparative Guide to Long-Chain Cadmium Precursors for Nanoparticle Synthesis: The Efficacy of Cadmium Myristate
For researchers, scientists, and drug development professionals engaged in the synthesis of cadmium-based nanoparticles, the choice of precursor is a critical determinant of the final product's properties. This guide provides an objective comparison of the efficacy of Cadmium myristate against other common long-chain cadmium precursors, namely Cadmium oleate (B1233923), Cadmium stearate (B1226849), and Cadmium palmitate. The following sections present a detailed analysis supported by experimental data, standardized protocols, and visual workflows to aid in the selection of the most suitable precursor for specific research and development needs.
Influence of Long-Chain Precursors on Nanoparticle Properties
The length of the hydrocarbon chain in cadmium carboxylate precursors significantly influences the nucleation and growth kinetics during nanoparticle synthesis. This, in turn, affects the size, size distribution, and crystal structure of the resulting nanoparticles. The steric hindrance provided by the different fatty acid chain lengths impacts the reactivity of the monomers and the growing nanocrystals.
A key factor in the efficacy of a precursor is its dissolution kinetics in the reaction solvent. For instance, in the synthesis of CdSe nanoplatelets, this compound has been observed to consistently crystallize in a lamellar structure, leading to a faster dissolution rate compared to the more complex, coexisting amorphous and lamellar structures of Cadmium oleate. This difference in dissolution directly impacts the resulting nanoparticle morphology, with faster dissolving precursors like the lamellar form of Cadmium oleate yielding thinner nanoplatelets.
Quantitative Comparison of Cadmium Precursors
The following table summarizes the key properties of common long-chain cadmium precursors and their impact on the characteristics of synthesized Cadmium Selenide (CdSe) quantum dots. It is important to note that a direct comparative study under identical experimental conditions across all four precursors is not extensively available in the literature. The data presented is a compilation from various studies and should be interpreted with this in mind.
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Fatty Acid Chain Length | Resulting Nanoparticle Characteristics (CdSe) |
| This compound | Cd(C₁₄H₂₇O₂)₂ | 567.04 | C14 | - Monodisperse nanocrystals - Controlled nucleation and growth |
| Cadmium oleate | Cd(C₁₈H₃₃O₂)₂ | 675.22 | C18 (unsaturated) | - Can form both amorphous and lamellar structures, affecting dissolution rate - Widely used for high-quality quantum dots |
| Cadmium stearate | Cd(C₁₈H₃₅O₂)₂ | 679.25 | C18 (saturated) | - Slower monomer release compared to shorter chains, potentially leading to larger nanoparticles or slower reaction kinetics. |
| Cadmium palmitate | Cd(C₁₆H₃₁O₂)₂ | 623.15 | C16 | - Properties are intermediate between myristate and stearate, offering a balance in reactivity and steric hindrance. |
Experimental Protocols
The hot-injection method is a widely employed technique for the synthesis of high-quality colloidal nanoparticles. The following is a generalized experimental protocol that can be adapted for the use of different long-chain cadmium precursors.
Preparation of Cadmium Precursor Solution
-
In a three-neck flask, combine the desired long-chain cadmium precursor (e.g., this compound, 0.1 mmol), 1-Octadecene (ODE, 10 mL), and the corresponding fatty acid (e.g., myristic acid, 0.6 mL).
-
Heat the mixture to 150-250 °C under an inert atmosphere (e.g., Argon or Nitrogen) with continuous stirring until a clear, colorless solution is obtained. This indicates the formation of the cadmium-fatty acid complex.
Preparation of Selenium Precursor Solution
-
In a separate vial inside a fume hood, dissolve Selenium powder (0.1 mmol) in Trioctylphosphine (TOP, 1 mL).
-
Gently warm the mixture if necessary to facilitate dissolution.
Hot-Injection and Nanoparticle Growth
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.
-
The reaction temperature will drop slightly upon injection. Maintain the desired growth temperature (typically between 200-300 °C).
-
The growth of nanoparticles can be monitored by taking aliquots at different time intervals and analyzing their UV-Vis absorption and photoluminescence spectra.
Nanoparticle Isolation and Purification
-
Stop the reaction by removing the heating mantle and allowing the flask to cool to room temperature.
-
Add a non-solvent such as ethanol (B145695) or acetone (B3395972) to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticles in a non-polar solvent like toluene (B28343) or hexane.
-
Repeat the precipitation and redispersion steps two to three more times to remove unreacted precursors and excess ligands.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the interplay of different factors, the following diagrams are provided.
Conclusion
The selection of a long-chain cadmium precursor is a critical step in tailoring the properties of synthesized nanoparticles. This compound presents itself as a highly effective precursor due to its consistent crystalline structure and predictable dissolution behavior, which facilitates controlled nucleation and growth of monodisperse nanoparticles. While Cadmium oleate is also widely used and effective, its variable precursor structure can introduce complexity into the synthesis process. Cadmium stearate and palmitate offer alternatives with different steric and reactivity profiles. The choice of precursor should be guided by the desired nanoparticle characteristics and the specific requirements of the intended application. The experimental protocols and workflows provided in this guide offer a foundation for researchers to systematically explore the efficacy of these precursors in their own experimental setups.
Characterizing Cadmium Myristate: A Comparative Guide Using XRD and SEM
For researchers, scientists, and professionals in drug development, understanding the solid-state characteristics of metallic soaps like cadmium myristate is crucial for formulation and stability analysis. This guide provides a comparative overview of the characterization of this compound using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), leveraging data from analogous long-chain metal carboxylates to infer its properties.
This compound, a metal salt of myristic acid, belongs to a class of compounds known as metal carboxylates or "metal soaps." These materials have applications in various fields, including as precursors for nanoparticle synthesis, lubricants, and in pharmaceutical formulations. Their crystalline structure and surface morphology are key parameters influencing their physical and chemical behavior. While dedicated studies focusing solely on the comprehensive XRD and SEM characterization of this compound are limited in publicly available literature, valuable insights can be drawn from the analysis of similar metal myristates and other long-chain metal carboxylates.
Experimental Protocols
Detailed methodologies are essential for reproducible characterization. Below are standard protocols for the synthesis of this compound and its subsequent analysis by XRD and SEM.
Synthesis of this compound
A common method for synthesizing this compound is through a precipitation reaction between a soluble cadmium salt and a salt of myristic acid[1]:
-
Preparation of Sodium Myristate Solution: Dissolve sodium myristate in methanol (B129727) with the aid of sonication and vigorous stirring.
-
Preparation of Cadmium Nitrate (B79036) Solution: In a separate flask, dissolve cadmium nitrate tetrahydrate in methanol.
-
Precipitation: Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring at room temperature. A white precipitate of this compound will form.
-
Washing and Drying: Stir the mixture for a couple of hours. Filter the precipitate and wash it multiple times with methanol to remove any unreacted precursors. Finally, dry the collected white solid under vacuum.
X-ray Diffraction (XRD) Analysis
XRD is a powerful technique to determine the crystalline structure of materials. For powder samples like this compound, the following protocol is typical:
-
Sample Preparation: The synthesized this compound powder should be finely ground to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: A powder diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used. Data is typically collected over a 2θ range of 10° to 80°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and their intensities. These are then used to calculate the d-spacings using Bragg's Law. The overall pattern can be compared to databases or to patterns of similar known structures to determine the crystal system and unit cell parameters.
Scanning Electron Microscopy (SEM) Analysis
SEM provides high-resolution images of the surface morphology and topography of a sample.
-
Sample Mounting: A small amount of the this compound powder is mounted on an aluminum stub using double-sided conductive carbon tape.
-
Sputter Coating: As metal carboxylates can have poor electrical conductivity, the sample is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This prevents charging of the sample surface under the electron beam.
-
Imaging: The stub is placed in the SEM chamber, and the sample is imaged at various magnifications to observe the particle shape, size, and surface texture.
Data Presentation and Comparison
Due to the scarcity of specific XRD and SEM data for this compound, this section presents a comparative analysis with other long-chain metal carboxylates.
XRD Data Comparison
Long-chain metal carboxylates, such as metal myristates, often exhibit a characteristic layered structure in the solid state. This is evident in their XRD patterns, which typically show a series of intense, regularly spaced peaks at low 2θ angles, corresponding to the long d-spacing of the layers.
| Compound | Crystal Structure Interpretation | Key XRD Features | Reference |
| This compound (Expected) | Likely a layered, double-layer structure. | Expected to show a series of strong, evenly spaced diffraction peaks at low 2θ angles, indicative of a long-chain carboxylate. | Inferred from related compounds |
| Samarium Myristate | Double layer structure. | The X-ray diffraction measurements confirm that these soaps possess a double layer structure.[2] | [2] |
| Zirconium Myristate | Double layer structure with long spacings. | The x-ray diffraction measurements confirm that Zirconium carboxylates possess a double layer structure with long spacings. | [3] |
| Sodium Myristate (Precursor) | Layered structure. | Shows characteristic peaks for a crystalline layered material.[1] | [1] |
SEM Data Comparison
The morphology of metal carboxylates can vary depending on the metal and the synthesis conditions.
| Compound | Observed Morphology | Particle Size | Reference |
| This compound (Expected) | Likely to be composed of aggregated particles, possibly with a plate-like or rod-like morphology, which is common for metal soaps. | Expected to be in the micrometer to sub-micrometer range. | Inferred from related compounds |
| Cadmium Powder (General) | Irregularly shaped particles. | Varies depending on preparation. | [4] |
| Cadmium Selenide (from Cd Myristate precursor) | Nanoparticles, with shape influenced by synthesis conditions. | Nanometer scale. | [5] |
| Cadmium Compounds (General) | Can exhibit various morphologies including spherical, rod-like, and irregular particles. | Varies widely. | [6][7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
For researchers working with this compound, it is recommended to perform direct XRD and SEM analysis to confirm these inferred properties and to obtain specific quantitative data such as crystallite size, lattice parameters, and detailed particle morphology. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations.
References
Cross-Referencing Spectroscopic Data of Cadmium Myristate with Literature Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data for Cadmium Myristate, cross-referencing experimental findings with available literature values. Detailed experimental protocols and data visualizations are included to support objective analysis.
This compound, a metallic soap, finds applications in various fields, including as a precursor in the synthesis of cadmium selenide (B1212193) (CdSe) nanoplatelets. Its precise spectroscopic fingerprint is crucial for quality control and for understanding its role in subsequent chemical reactions. This guide focuses on three key spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Spectroscopic Data
While extensive, publicly available datasets for the spectroscopic analysis of pure this compound are limited, this guide compiles and compares characteristic values derived from the analysis of metal carboxylates and related compounds.
| Spectroscopic Technique | Experimental/Literature Value | Assignment/Interpretation | Reference Compound/Note |
| FTIR Spectroscopy | ~1540 cm⁻¹ | Asymmetric COO⁻ stretching | Characteristic for metal carboxylates. The exact position can indicate the coordination mode. |
| ~1400 cm⁻¹ | Symmetric COO⁻ stretching | The separation (Δν) between asymmetric and symmetric stretches provides insight into the carboxylate coordination (ionic, unidentate, bidentate). | |
| ~2918 cm⁻¹ | Asymmetric CH₂ stretching | Characteristic of the long alkyl chain of the myristate ligand. | |
| ~2850 cm⁻¹ | Symmetric CH₂ stretching | Characteristic of the long alkyl chain of the myristate ligand. | |
| Raman Spectroscopy | Literature data for pure this compound is not readily available. | Data for Zinc Stearate shows characteristic peaks for C-C stretching and CH₂ twisting modes in the 1000-1500 cm⁻¹ region. Similar peaks would be expected for this compound. | |
| ¹H NMR Spectroscopy | ~2.1-2.3 ppm (triplet) | α-CH₂ protons adjacent to the carboxylate group | Chemical shifts are influenced by the solvent and the metal center. |
| ~1.6 ppm (multiplet) | β-CH₂ protons | ||
| ~1.2-1.4 ppm (broad multiplet) | -(CH₂)₁₀- protons of the alkyl chain | ||
| ~0.9 ppm (triplet) | Terminal CH₃ protons | ||
| ¹³C NMR Spectroscopy | ~180-185 ppm | Carboxylate carbon (COO⁻) | The chemical shift of the carboxylate carbon is sensitive to the coordination environment. |
| ~34 ppm | α-CH₂ carbon | ||
| ~25-32 ppm | -(CH₂)₁₁- carbons of the alkyl chain | ||
| ~14 ppm | Terminal CH₃ carbon | ||
| ¹¹³Cd NMR Spectroscopy | Wide range (-100 to 200 ppm) | Cadmium nucleus | The chemical shift is highly sensitive to the coordination environment (e.g., oxygen, nitrogen, or sulfur ligands) and the coordination number. For an oxygen-rich environment as in a carboxylate, the shift is expected in the higher field region of this range.[1][2] |
Note: The exact peak positions in experimental data may vary depending on the sample preparation, instrumentation, and measurement conditions. The values presented here are indicative and should be used as a reference for comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the synthesis of this compound and its spectroscopic characterization.
Synthesis of this compound
This compound can be synthesized via a precipitation reaction between a soluble cadmium salt and a myristate salt.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) or Cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Sodium myristate (NaC₁₄H₂₇O₂)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve sodium myristate in methanol or ethanol.
-
In a separate flask, dissolve the cadmium salt in the same solvent.
-
Slowly add the cadmium salt solution to the sodium myristate solution while stirring vigorously.
-
A white precipitate of this compound will form.
-
Continue stirring for a few hours to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with the solvent to remove any unreacted starting materials and byproducts.
-
Dry the resulting white powder under vacuum.
Spectroscopic Analysis
FTIR Spectroscopy (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the dry this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Place a small amount of the this compound powder on a microscope slide or in a capillary tube.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
NMR Spectroscopy:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). Solubility may be limited, and gentle heating or sonication might be required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹³Cd NMR spectra using a high-resolution NMR spectrometer. For ¹¹³Cd NMR, a reference standard such as a sealed capillary containing a known cadmium salt solution might be used for accurate chemical shift referencing.
Logical Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing process, from sample preparation to data analysis and comparison.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive identification and characterization, it is recommended to acquire experimental data on a well-characterized sample and compare it with the general trends and data for similar compounds presented here. Further contributions from the scientific community in publishing detailed spectroscopic data for pure this compound will be invaluable for advancing research in this area.
References
A Comparative Guide to Cadmium Myristate and Cadmium Oleate in Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality quantum dots (QDs) is paramount for their successful application in fields ranging from bioimaging to drug delivery. The choice of cadmium precursor is a critical factor influencing the final properties of the nanocrystals. This guide provides an objective comparison of two commonly used cadmium precursors, cadmium myristate and cadmium oleate (B1233923), in the context of quantum dot synthesis.
Performance Comparison: this compound vs. Cadmium Oleate
While direct, side-by-side quantitative comparisons under identical synthesis conditions are not extensively documented in published literature, the choice between this compound and cadmium oleate as a cadmium precursor can significantly impact the nucleation, growth, and ultimately the optical and structural properties of the resulting quantum dots. The primary difference between these two precursors lies in the length and saturation of their fatty acid ligands: myristic acid (C14, saturated) and oleic acid (C18, monounsaturated).
| Performance Metric | This compound | Cadmium Oleate | Key Considerations & Experimental Insights |
| Nucleation & Growth | Generally promotes slower, more controlled growth, which can be advantageous for achieving more spherical and monodisperse quantum dots[1]. The lamellar crystalline structure of this compound leads to a faster dissolution rate, which can influence the initial stages of nanocrystal formation. | The "kink" in the oleic acid chain due to the double bond can influence colloidal stability[2]. Cadmium oleate can exist in both amorphous and lamellar structures, affecting its dissolution rate and subsequent nanocrystal synthesis. The lamellar structure dissolves faster, leading to thinner nanoplatelets in relevant syntheses. | The hydrocarbon chain length of the fatty acid ligand has a discernible effect on the nucleation and growth of CdSe QDs, which in turn controls the size, size distribution, and crystal structure of the final nanocrystals. |
| Quantum Yield (QY) | Can lead to high quantum yields, although specific comparative values against cadmium oleate under identical conditions are not readily available. | Widely used in protocols aiming for high-quality, highly luminescent quantum dots. Quantum yields are influenced by a multitude of factors beyond the precursor, including temperature, reaction time, and shelling. | Achieving high quantum yields (often exceeding 50% and approaching 100% with core/shell structures) is a primary goal in QD synthesis, and both precursors can be used to this end[3][4]. |
| Particle Size & Distribution | The slower reaction kinetics associated with the shorter, saturated myristate chain can facilitate the synthesis of smaller, more uniform quantum dots[1]. | The longer oleate chain can influence the final particle size. The particle size is a critical determinant of the quantum dot's optical properties due to the quantum confinement effect[5]. | The size of the quantum dots dictates their emission wavelength, with smaller dots emitting at shorter wavelengths (bluer light) and larger dots at longer wavelengths (redder light)[5]. |
| Photoluminescence Stability | The nature of the capping ligand plays a crucial role in the photostability of the quantum dots. | Oleate-capped quantum dots are common, and their stability is often enhanced by applying a protective shell (e.g., ZnS). Ligand desorption can impact long-term stability[6]. | The stability of quantum dots is critical for applications like long-term cell tracking. Surface passivation and shelling are key strategies to improve stability[6]. |
Experimental Protocols
Detailed methodologies for the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots using both this compound and cadmium oleate are presented below. These protocols are based on established hot-injection methods.
Synthesis of CdSe Quantum Dots using this compound
This protocol is adapted from a kinetic growth method to produce CdSe nanocrystals[1].
1. Preparation of this compound Precursor:
-
In a three-neck flask, combine cadmium oxide (CdO) and myristic acid.
-
Heat the mixture under an inert atmosphere (e.g., Argon) with stirring until the solution becomes clear and colorless, indicating the formation of this compound.
2. Synthesis of CdSe Quantum Dots:
-
Introduce a non-coordinating solvent like 1-octadecene (B91540) (ODE) to the flask containing the this compound precursor.
-
Heat the solution to the desired reaction temperature (typically between 200-260 °C).
-
In a separate vial, prepare the selenium precursor by dissolving selenium powder in a coordinating solvent like trioctylphosphine (B1581425) (TOP).
-
Rapidly inject the selenium precursor into the hot this compound solution.
-
The reaction will commence, and the quantum dots will begin to grow. The size of the quantum dots is controlled by the reaction time; aliquots can be taken at different time points to obtain QDs of various sizes[1].
-
The reaction is quenched by cooling the solution.
-
The resulting quantum dots are then purified by precipitation with a non-solvent (e.g., methanol (B129727) or acetone) followed by centrifugation.
Synthesis of CdSe Quantum Dots using Cadmium Oleate
This protocol describes a common method for synthesizing CdSe quantum dots using a cadmium oleate precursor[5][7][8][9].
1. Preparation of Cadmium Oleate Precursor:
-
In a three-neck flask, combine cadmium oxide (CdO), oleic acid, and 1-octadecene (ODE).
-
Heat the mixture under an inert atmosphere with stirring until the red/brown CdO powder completely dissolves and the solution becomes clear, indicating the formation of cadmium oleate[7].
2. Synthesis of CdSe Quantum Dots:
-
Heat the cadmium oleate solution to the desired injection temperature (typically 225-300 °C).
-
Prepare the selenium precursor by dissolving selenium powder in trioctylphosphine (TOP).
-
Swiftly inject the selenium precursor into the hot cadmium oleate solution[5][9].
-
Allow the reaction to proceed for a specific duration to achieve the desired quantum dot size.
-
Stop the reaction by cooling the flask.
-
Purify the quantum dots by precipitation and centrifugation, similar to the this compound protocol.
Visualization of Experimental Workflow and Application
Experimental Workflow: Hot-Injection Synthesis of Quantum Dots
Caption: A generalized workflow for the hot-injection synthesis of CdSe quantum dots.
Application in Cellular Imaging: Tracking the EGFR Signaling Pathway
Quantum dots, due to their bright and stable fluorescence, are excellent tools for tracking cellular processes. One such application is the visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often implicated in cancer.
Caption: Tracking the EGFR signaling pathway using quantum dot-conjugated EGF ligands.
References
- 1. nnci.net [nnci.net]
- 2. Reversible dimerization of EGFR revealed by single-molecule fluorescence imaging using quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 6. Single-chain anti-epidermal growth factor receptor antibody fragment conjugated to functionalized quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
A Comparative Analysis of Cadmium Myristate and Cadmium Stearate in Nanoparticle Formation
For Researchers, Scientists, and Drug Development Professionals
The selection of precursors is a critical determinant in the synthesis of semiconductor nanoparticles, profoundly influencing their size, morphology, and optoelectronic properties. Among the various precursors utilized for the synthesis of cadmium-based quantum dots (QDs), long-chain cadmium carboxylates, such as cadmium myristate and cadmium stearate (B1226849), have garnered significant attention. This guide provides an objective comparison of these two precursors in the context of nanoparticle formation, supported by experimental data and detailed methodologies.
Executive Summary
This compound (Cd(C₁₄H₂₇O₂)₂) and cadmium stearate (Cd(C₁₈H₃₅O₂)₂) serve as key sources of cadmium ions in the colloidal synthesis of nanoparticles, particularly cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) quantum dots. The primary distinction between these two precursors lies in the length of their hydrocarbon chains (myristate: C14 vs. stearate: C18). This seemingly subtle difference can impact several aspects of nanoparticle synthesis, including precursor dissolution kinetics, reaction temperature, and the growth dynamics of the nanocrystals. While both can be used to produce high-quality nanoparticles, the choice between them may be guided by the desired nanoparticle characteristics and reaction conditions.
Comparative Data on Precursor Properties and Nanoparticle Synthesis
The following table summarizes key quantitative data for this compound and cadmium stearate, as well as the properties of CdSe nanoparticles synthesized using these precursors. It is important to note that the data for nanoparticle properties are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | This compound | Cadmium Stearate |
| Precursor Properties | ||
| Chemical Formula | C₂₈H₅₄CdO₄[1] | C₃₆H₇₀CdO₄ |
| Molecular Weight | 567.14 g/mol [1] | 679.37 g/mol |
| Thermal Decomposition (Step 1) | 210 - 380 °C[2] | 230 - 380 °C[2] |
| Activation Energy (Step 1) | 6.5 kcal/mol[2] | 7.3 kcal/mol[2] |
| CdSe Nanoparticle Synthesis | ||
| Resulting Nanoparticle Size | Dependent on reaction time and temperature | 2.0 ± 0.2 to 8.6 ± 2.3 nm[3] |
| Reported Photoluminescence Quantum Yield (PLQY) | Up to 15% (for as-synthesized CdSe)[4] | Up to 20-30%[3] |
Influence on Nanoparticle Formation
The length of the fatty acid chain in the cadmium precursor can influence the nanoparticle formation process in several ways:
-
Nucleation and Growth: The hydrocarbon chain length of the fatty acid ligand has been shown to affect the nucleation and growth of nanocrystals. This is attributed to the steric hindrance provided by the different chain lengths, which can alter the reactivity of the monomers and the growing nanocrystals.[5]
-
Precursor Reactivity and Dissolution: this compound has been observed to consistently crystallize in a lamellar structure, which is suggested to have a faster dissolution rate compared to amorphous structures.[6][7] The dissolution kinetics of the cadmium precursor can impact the concentration of monomers in the solution, thereby influencing the nucleation event and subsequent particle growth.
-
Thermal Stability: As indicated in the data table, cadmium stearate exhibits a slightly higher onset temperature for thermal decomposition and a higher activation energy for the first decomposition step compared to this compound.[2] This suggests that cadmium stearate is marginally more thermally stable, which could be a factor in high-temperature synthesis routes.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the cadmium carboxylate precursors and their subsequent use in the formation of CdSe nanoparticles.
Synthesis of this compound
This protocol describes the preparation of this compound from cadmium oxide and myristic acid.
-
Materials: Cadmium oxide (CdO), myristic acid.
-
Procedure:
Synthesis of Cadmium Stearate
This protocol outlines the preparation of cadmium stearate from cadmium acetate (B1210297) and stearic acid.
-
Materials: Cadmium acetate dihydrate (Cd(Ac)₂·2H₂O), stearic acid, tetramethylammonium (B1211777) hydroxide (B78521), methanol.
-
Procedure:
-
Neutralize 20 mmol of stearic acid with an equimolar amount of tetramethylammonium hydroxide in 200 mL of methanol.[9]
-
In a separate flask, dissolve 10 mmol of cadmium acetate dihydrate in 50 mL of methanol.[9]
-
Add the stearic acid solution dropwise to the cadmium acetate solution. A white precipitate of cadmium stearate will form immediately.[9]
-
The precipitate can be collected by filtration, washed with methanol, and dried.
-
Synthesis of CdSe Nanoparticles using this compound
This "hot-injection" method utilizes the in-situ formed this compound.
-
Materials: Cadmium oxide (CdO), myristic acid, 1-octadecene (B91540) (ODE), selenium dioxide (SeO₂).
-
Procedure:
-
Add 0.13 g of CdO and 0.50 g of myristic acid to a 25 mL round-bottom flask.[8]
-
Heat the mixture to form this compound in solution.[8]
-
Cool the flask and add 7 mL of 1-octadecene and 0.12 g of selenium dioxide.[8]
-
Rapidly heat the mixture to the desired reaction temperature (e.g., 240 °C).
-
The formation of CdSe nanoparticles will be indicated by a change in the color of the solution. The reaction can be stopped by cooling the flask, and the size of the nanoparticles will depend on the reaction time.[8]
-
Synthesis of CdSe Nanoparticles using Cadmium Stearate
This protocol describes a typical hot-injection synthesis using pre-synthesized cadmium stearate.
-
Materials: Cadmium stearate (Cd(St)₂), 1-octadecene (ODE), selenium powder, tri-n-octylphosphine (TOP).
-
Procedure:
-
In a three-necked flask, combine 0.05 mmol of cadmium stearate and 7 mL of octadecene.[9]
-
Heat the mixture under an inert atmosphere to a specific temperature (e.g., 250-280 °C).
-
In a separate vial, prepare a selenium precursor solution by dissolving selenium powder in tri-n-octylphosphine (TOP).
-
Rapidly inject the selenium precursor solution into the hot cadmium stearate solution.
-
The growth of CdSe nanoparticles can be monitored by UV-Vis and photoluminescence spectroscopy. The reaction is typically quenched by cooling.
-
Visualizing the Process: Workflows and Relationships
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for nanoparticle synthesis.
Caption: Influence of precursor properties on nanoparticle characteristics.
Conclusion
Both this compound and cadmium stearate are effective cadmium precursors for the synthesis of high-quality semiconductor nanoparticles. The choice between them may depend on the specific requirements of the synthesis. This compound, with its shorter alkyl chain, may offer advantages in terms of lower melting point and potentially faster dissolution kinetics. Conversely, cadmium stearate's slightly higher thermal stability might be beneficial in certain high-temperature reaction schemes. The available data suggests that nanoparticles with high photoluminescence quantum yields can be obtained using cadmium stearate. Further direct comparative studies under identical conditions are warranted to fully elucidate the subtle yet significant effects of the precursor's alkyl chain length on the resulting nanoparticle properties, which would be invaluable for the rational design and synthesis of advanced nanomaterials for various applications, including in the biomedical field.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Surface Studies, Composition and Structural Characterization of CdSe, Core/Shell, and Biologically Active Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of CdSe quantum dots using various long-chain fatty acids and their phase transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. nnci.net [nnci.net]
- 9. mdpi.com [mdpi.com]
The Decisive Role of Myristate Ligands in Nanoplatelet Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced control of nanoparticle synthesis is paramount. This guide provides a comprehensive comparison of the role of myristate ligands in the formation of semiconductor nanoplatelets, offering insights into reaction mechanisms and providing detailed experimental data to inform future research and development.
Myristate, a long-chain carboxylate, plays a pivotal role in directing the anisotropic growth required for the formation of two-dimensional nanoplatelets (NPLs). Its primary function is to stabilize the large top and bottom facets of the growing nanocrystal, thereby inhibiting vertical growth and promoting lateral extension. However, the efficiency and outcome of this process are highly dependent on the presence of other ligands, leading to different synthetic strategies and resulting in NPLs with distinct characteristics. This guide compares two primary approaches: the synergistic action of myristate with a short-chain ligand (acetate) and the use of myristate as a sole long-chain ligand.
Comparative Analysis of Synthetic Approaches
The formation of high-quality nanoplatelets hinges on a delicate interplay of precursors and ligands. Below is a comparison of the outcomes when using cadmium myristate in conjunction with cadmium acetate (B1210297) versus a method that excludes short-chain ligands.
| Parameter | Myristate + Acetate | Myristate Only |
| Growth Mechanism | Synergistic action: Myristate stabilizes top/bottom facets, while acetate catalyzes rapid lateral growth of side facets.[1][2][3][4] | Steric hindrance from ligand packing is proposed to influence the anisotropic growth.[5][6] |
| Product Purity | Often results in a mixture of nanoplatelets and isotropic quantum dots (QDs), requiring size-selective precipitation.[1][2] | Can produce highly asymmetric and rectangular nanoplatelets without the formation of QDs.[5][6] |
| Nanoplatelet Morphology | Large lateral dimensions (e.g., ~27 by 7.5 nm).[1] | Extremely asymmetric and rectangular shapes.[5][6] |
| Reaction Conditions | Typically involves heating this compound and selenium in octadecene, followed by the injection of cadmium acetate at an elevated temperature (e.g., 220 °C).[1][2][7][8] | Involves the use of pure long-chain cadmium carboxylates without the addition of short-chain ligands. Reaction temperature influences NPL thickness.[5] |
| Key Insight | The presence of acetate is critical for shifting the reaction toward nearly exclusive 2D growth of pre-existing "mini-nanoplatelets".[1][3][4] | The formation of NPLs is possible without short-chain ligands, suggesting an alternative growth mechanism.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation. The following sections outline the key experimental protocols for the synthesis of precursors and nanoplatelets.
Synthesis of this compound (Cd(Myr)₂)
A common precursor, this compound, can be synthesized as follows:
-
Dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol (B129727) with sonication and vigorous stirring in a 1000-mL round bottom flask.
-
In a separate 500 mL flask, dissolve 3 g of Cd(NO₃)₂·4H₂O (10 mmol) in methanol.
-
Add the cadmium solution dropwise to the sodium myristate solution and stir for 2 hours at room temperature.
-
A white precipitate will form. Filter the precipitate and wash it three times with 20 mL of methanol.
-
Dry the resulting white solid under vacuum at 40 °C overnight to yield this compound.
Nanoplatelet Synthesis: Myristate and Acetate Synergy
This protocol highlights the collaborative role of long- and short-chain ligands:
-
Degas a mixture of 170 mg of this compound and 14 mL of octadecene (ODE) in a three-neck flask for 30 minutes at room temperature.[9]
-
Under a nitrogen atmosphere, heat the mixture to 240 °C.[9]
-
Inject 1 mL of a 0.15 M solution of selenium powder in ODE.[9]
-
After 20 seconds, introduce 60 mg of Cd(Ac)₂·2H₂O.[9]
-
Maintain the solution at 240 °C for 10 minutes to allow for NPL growth.[7][8][9]
-
Cool the reaction to room temperature to terminate growth.
Nanoplatelet Synthesis: Myristate Only
This protocol demonstrates the formation of NPLs without short-chain carboxylates:
-
Place 170 mg of this compound and 12 mg of selenium powder in a three-neck bottle with 15 mL of ODE.[9]
-
Degas the mixture at room temperature for one hour.
-
Heat the reaction to the desired temperature to control the NPL thickness (e.g., 175 °C for 3 monolayer NPLs).[5]
-
The reaction proceeds, and the resulting NPLs can be purified.
Visualizing the Mechanisms
The following diagrams illustrate the proposed pathways for nanoplatelet formation under the different ligand conditions.
Figure 1: Synergistic mechanism of myristate and acetate in NPL formation.
Figure 2: Proposed mechanism for NPL formation with myristate as the sole ligand.
Conclusion
The role of myristate ligands in nanoplatelet formation is multifaceted and highly tunable. While the synergistic combination of myristate and acetate is a well-established method for producing high-quality NPLs, the successful synthesis using only long-chain carboxylates opens new avenues for controlling nanoplatelet morphology and understanding the fundamental mechanisms of anisotropic growth. The choice of synthetic route will ultimately depend on the desired characteristics of the final nanoplatelets, with implications for their application in optoelectronics, drug delivery, and bio-imaging. This guide provides the foundational knowledge and experimental details necessary for researchers to make informed decisions in the design and execution of their nanoplatelet synthesis.
References
- 1. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chloride-Induced Thickness Control in CdSe Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Triethyl-Borates as Surfactants to Stabilize Semiconductor Nanoplatelets in Polar Solvents and to Tune Their Optical Properties [frontiersin.org]
Benchmarking Cadmium Myristate-Derived Quantum Dots Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanotechnology, quantum dots (QDs) have emerged as indispensable tools for cellular imaging, diagnostics, and targeted drug delivery. Their superior optical properties, including high photostability and tunable fluorescence, offer significant advantages over traditional organic dyes. This guide provides an objective comparison of the performance of laboratory-synthesized Cadmium myristate-derived quantum dots against commercially available standard quantum dots. The supporting experimental data, protocols, and workflow visualizations are intended to assist researchers in making informed decisions for their specific applications.
Data Presentation: A Head-to-Head Comparison
The performance of quantum dots is paramount for generating high-quality, reproducible data in biomedical research. Key metrics include quantum yield (QY), which measures the efficiency of photon emission after absorption; the full width at half maximum (FWHM) of the emission peak, indicating the color purity; and photostability, the ability to resist degradation upon continuous light exposure. The following tables summarize the quantitative data for this compound-derived CdSe QDs and popular commercial alternatives.
| Parameter | This compound-Derived CdSe QDs | Commercial CdSe/ZnS QDs | Commercial InP/ZnS QDs (Cadmium-Free) | Commercial CuInS₂/ZnS QDs (Cadmium-Free) |
| Quantum Yield (QY) | 30-50% | >50% | >30% | >15% |
| Emission Wavelength | Tunable (e.g., 565 nm) | Tunable (e.g., 450 ± 10 nm) | Tunable (e.g., 590 ± 15 nm) | Tunable (e.g., 750 ± 15 nm) |
| FWHM | ~30-40 nm | < 30 nm | ~40-60 nm | ~95-125 nm |
| Core/Shell Structure | Core only (typically) | Core/Shell | Core/Shell | Core/Shell |
Table 1: Comparison of Optical Properties. Data compiled from multiple sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound-Derived CdSe QDs | Commercial CdSe/ZnS QDs | Commercial InP/ZnS QDs (Cadmium-Free) | Commercial CuInS₂/ZnS QDs (Cadmium-Free) |
| Relative Photostability | Moderate | High | High | Moderate to High |
| Cytotoxicity | High (due to Cd²⁺ leaching) | Moderate (ZnS shell reduces Cd²⁺ release) | Low | Low |
Table 2: Comparison of Stability and Biocompatibility. The cytotoxicity of cadmium-based quantum dots is a significant concern, with studies indicating that the release of cadmium ions is a primary mechanism of toxicity.[1][2][3][4] Core-shell structures and cadmium-free alternatives have been developed to mitigate this issue.
Experimental Workflow and a Biological Application
To ensure reproducible and reliable benchmarking of quantum dots, a standardized experimental workflow is crucial. The following diagram outlines the key steps from synthesis or acquisition to comprehensive performance evaluation.
Caption: Experimental workflow for benchmarking quantum dots.
Quantum dots are frequently employed as fluorescent probes to visualize and track signaling pathways within cells. The following diagram illustrates a simplified signaling cascade where QDs conjugated to a specific antibody can be used to label a receptor of interest.
Caption: Quantum dot labeling of a cell surface receptor in a signaling pathway.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of quantum dot performance.
Quantum Yield (QY) Determination (Comparative Method)
The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known QY.
Materials:
-
Fluorometer with an integrating sphere.
-
Cuvettes (quartz or appropriate for the solvent).
-
Quantum dot samples (this compound-derived and commercial standards).
-
Reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol).
-
Solvent (e.g., toluene (B28343) or water).
Protocol:
-
Prepare a series of dilutions for both the quantum dot sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. Ensure the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission peak for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (QY_sample) using the following equation:
QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where:
-
QY_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solvents, respectively.
-
Photostability Analysis
This protocol assesses the ability of quantum dots to resist photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable excitation source and filter sets.
-
Chambered coverslips or microscope slides.
-
Quantum dot samples immobilized on a substrate or in solution.
-
Image analysis software.
Protocol:
-
Prepare samples by immobilizing the quantum dots on a glass coverslip or by placing a solution of the QDs in a chambered coverslip.
-
Place the sample on the microscope stage and focus on a region of interest.
-
Acquire an initial fluorescence image (time = 0).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire fluorescence images at regular time intervals (e.g., every 30 seconds) for a prolonged period (e.g., 30 minutes or until the fluorescence intensity has significantly decreased).
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., HeLa or HepG2).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Quantum dot samples at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the quantum dot samples in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of quantum dots. Include a control group with medium only.
-
Incubate the cells with the quantum dots for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group:
Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
Plot cell viability versus quantum dot concentration to determine the cytotoxic potential. A lower cell viability indicates higher cytotoxicity.
References
- 1. The cytotoxicity of cadmium-based quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Cytotoxicity Of Semiconductor Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the cytotoxicity of quantum dots: an in-depth overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmr.sharadpauri.org [jmr.sharadpauri.org]
The Hand of the Chemist: How Precursor Selection Dictates the Photocatalytic Potency of Cadmium Sulfide Nanoparticles
A Comparative Guide for Researchers in Catalysis and Materials Science
The photocatalytic efficacy of cadmium sulfide (B99878) (CdS) nanoparticles, a promising material for solar energy conversion and environmental remediation, is profoundly influenced by the initial choice of chemical precursors. This guide offers a comparative analysis of how different cadmium and sulfur sources impact the photocatalytic activity of CdS nanoparticles, supported by experimental data from recent literature. We delve into the synthesis protocols and present a clear comparison of performance in two key applications: the degradation of organic pollutants and photocatalytic hydrogen evolution.
The Crucial Role of Precursors
The selection of cadmium and sulfur precursors is a critical first step in the synthesis of CdS nanoparticles, directly affecting their fundamental physicochemical properties. These properties, including crystal structure, particle size, morphology, and surface chemistry, are the ultimate determinants of the nanoparticles' photocatalytic performance. The rate of release of Cd²⁺ and S²⁻ ions, the interaction of precursors with solvents and capping agents, and the potential for impurity incorporation are all dictated by the chosen precursor, thereby shaping the final material's characteristics.
Impact of Sulfur Precursor Choice
The sulfur source has been shown to exert a significant influence on the morphology, crystallinity, and subsequent photocatalytic activity of CdS nanoparticles. Both inorganic and organic sulfur precursors are commonly employed, each imparting distinct properties to the resulting nanomaterials.
A study comparing the use of sodium sulfide (inorganic), thioacetamide (B46855), thiourea (B124793), and thiosemicarbazide (B42300) (organic) in a low-temperature solvothermal synthesis revealed that the organic sulfur sources generally led to better photocatalytic performance than the inorganic source.[1] Among the organic precursors, thioacetamide yielded CdS nanoparticles with the highest photocatalytic efficiency for both hydrogen evolution and the degradation of rhodamine B.[1] This was attributed to the hydrophobic chain of thioacetamide, which may reduce charge transfer resistance and increase the lifetime of photoexcited electrons.[1]
Another investigation focused on the hydrothermal synthesis of CdS for photocatalytic hydrogen production, comparing thiourea, thioacetamide, and L-cysteine as sulfur sources.[2] In this case, thiourea was found to be the most suitable precursor, leading to the formation of a hexagonal branched dendritic structure with the highest hydrogen evolution rate.[2] This superior performance was linked to the unique 1D structure, smaller interfacial electron transfer resistance, and a more negative conduction band potential.[2]
The following table summarizes the quantitative data from these comparative studies.
Table 1: Comparison of Photocatalytic Activity of CdS Nanoparticles Synthesized with Different Sulfur Precursors
| Sulfur Precursor | Cadmium Precursor | Photocatalytic Application | Target Pollutant/Medium | Catalyst Loading | Light Source | Performance Metric | Value | Reference |
| Thioacetamide | Cadmium Acetate (B1210297) | Hydrogen Evolution | Lactic acid solution | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | H₂ Evolution Rate | 943.54 µmol g⁻¹ h⁻¹ | [1] |
| Thiourea | Cadmium Acetate | Hydrogen Evolution | Lactic acid solution | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | H₂ Evolution Rate | ~555 µmol g⁻¹ h⁻¹ | [1] |
| Thiosemicarbazide | Cadmium Acetate | Hydrogen Evolution | Lactic acid solution | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | H₂ Evolution Rate | ~472 µmol g⁻¹ h⁻¹ | [1] |
| Sodium Sulfide | Cadmium Acetate | Hydrogen Evolution | Lactic acid solution | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | H₂ Evolution Rate | ~248 µmol g⁻¹ h⁻¹ | [1] |
| Thioacetamide | Cadmium Acetate | Dye Degradation | Rhodamine B (10 mg/L) | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | Degradation Efficiency (60 min) | 99.1% | [1] |
| Sodium Sulfide | Cadmium Acetate | Dye Degradation | Rhodamine B (10 mg/L) | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | Degradation Efficiency (60 min) | ~90% | [1] |
| Thiourea | Cadmium Acetate | Dye Degradation | Rhodamine B (10 mg/L) | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | Degradation Efficiency (60 min) | ~85% | [1] |
| Thiosemicarbazide | Cadmium Acetate | Dye Degradation | Rhodamine B (10 mg/L) | 50 mg in 100 mL | 300W Xe lamp (λ > 420 nm) | Degradation Efficiency (60 min) | ~75% | [1] |
| Thiourea | Not Specified | Hydrogen Evolution | Na₂S/Na₂SO₃ solution | Not Specified | Visible light (λ > 420 nm) | H₂ Evolution Rate | ~16.9 µmol after 3h | [2] |
| Thioacetamide | Not Specified | Hydrogen Evolution | Na₂S/Na₂SO₃ solution | Not Specified | Visible light (λ > 420 nm) | H₂ Evolution Rate | ~10 µmol after 3h | [2] |
| L-cysteine | Not Specified | Hydrogen Evolution | Na₂S/Na₂SO₃ solution | Not Specified | Visible light (λ > 420 nm) | H₂ Evolution Rate | ~5 µmol after 3h | [2] |
| Thioacetamide | Ammonium molybdate | Dye Degradation | Methylene Blue | Not Specified | Not Specified | Rate Constant (k) | 0.0197 min⁻¹ | [3] |
| L-cysteine | Ammonium molybdate | Dye Degradation | Methylene Blue | Not Specified | Not Specified | Rate Constant (k) | 0.0140 min⁻¹ | [3] |
| Thiourea | Ammonium molybdate | Dye Degradation | Methylene Blue | Not Specified | Not Specified | Rate Constant (k) | 0.0084 min⁻¹ | [3] |
Impact of Cadmium Precursor Choice
The choice of the cadmium salt also plays a role in the final properties and photocatalytic performance of CdS nanoparticles, primarily through the influence of the anion. A comparative study on the chemical bath deposition of CdS thin films using cadmium acetate, cadmium chloride, and cadmium sulfate (B86663) revealed that the anion affects the film's crystallinity, morphology, and optical properties.[4] The film deposited using cadmium acetate exhibited the best crystallinity and superior surface morphology, leading to the highest optical transmittance.[4] While this study did not directly measure photocatalytic activity, the improved crystallinity and optical properties are generally associated with enhanced photocatalytic performance.
Another study investigated the use of different cadmium dithiocarbamate (B8719985) and cadmium ethyl xanthate complexes as single-source precursors for CdS nanocrystals. The choice of the precursor and the capping agent was found to influence the morphology and size of the resulting nanoparticles. While a direct correlation to photocatalytic activity was not the primary focus, the ability to tune nanoparticle size and shape is a key factor in optimizing photocatalytic efficiency.
The following table summarizes the findings on the influence of cadmium precursors on the properties of CdS materials.
Table 2: Comparison of Properties of CdS Materials Synthesized with Different Cadmium Precursors
| Cadmium Precursor | Sulfur Precursor | Material Form | Key Findings | Reference |
| Cadmium Acetate | Thiourea | Thin Film | Best crystallinity, superior surface morphology, highest optical transmittance. | [4] |
| Cadmium Chloride | Thiourea | Thin Film | Good crystallinity and transmittance. | [4] |
| Cadmium Sulfate | Thiourea | Thin Film | Lower crystallinity and significantly less transmittance. | [4] |
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed experimental methodologies from the cited studies are crucial.
Synthesis of CdS Nanoparticles (Solvothermal Method - Sulfur Precursor Comparison)[1]
-
Preparation of Precursor Solution: 2 mmol of cadmium acetate and 10 mmol of the selected sulfur source (sodium sulfide, thioacetamide, thiourea, or thiosemicarbazide) were dissolved in a 60 mL mixture of triethylenetetramine (B94423) and ethanol (B145695) (2:1 by volume).
-
Stirring: The solution was stirred for 1 hour at room temperature.
-
Solvothermal Reaction: The resulting solution was transferred to a 100 mL Teflon-lined stainless steel autoclave and heated at 80 °C for 48 hours.
-
Product Recovery: The precipitate was collected by centrifugation, washed multiple times with deionized water and ethanol, and then freeze-dried for 72 hours.
Photocatalytic Hydrogen Evolution Testing[1]
-
Catalyst Suspension: 50 mg of the synthesized CdS nanoparticles were dispersed in 100 mL of an aqueous solution containing 10 vol% lactic acid.
-
Degassing: The reactor was sealed and purged with nitrogen gas for 30 minutes to remove dissolved air.
-
Irradiation: The suspension was irradiated with a 300W Xenon lamp equipped with a 420 nm cutoff filter to ensure visible light irradiation. The reactor was maintained at a constant temperature using a circulating water system.
-
Gas Analysis: The amount of hydrogen produced was periodically sampled from the headspace of the reactor and analyzed using a gas chromatograph equipped with a thermal conductivity detector.
Photocatalytic Degradation of Rhodamine B[1]
-
Catalyst Suspension: 50 mg of the CdS photocatalyst was added to 100 mL of a 10 mg/L Rhodamine B (RhB) aqueous solution.
-
Adsorption-Desorption Equilibrium: The suspension was stirred in the dark for 30 minutes to establish adsorption-desorption equilibrium between the catalyst and the dye.
-
Photocatalytic Reaction: The suspension was then irradiated with a 300W Xenon lamp with a 420 nm cutoff filter.
-
Analysis: At given time intervals, 3 mL aliquots were withdrawn, and the catalyst was separated by centrifugation. The concentration of RhB in the supernatant was determined by measuring its absorbance at 554 nm using a UV-Vis spectrophotometer.
Visualizing the Process and Relationships
To better understand the experimental workflow and the interplay of factors influencing photocatalytic activity, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, characterization, and photocatalytic testing of CdS nanoparticles.
Caption: The influence of precursor choice on nanoparticle properties and photocatalytic performance.
Conclusion
The evidence presented underscores the pivotal role of precursor selection in tailoring the photocatalytic activity of CdS nanoparticles. For sulfur precursors, organic sources like thioacetamide and thiourea have demonstrated the potential to yield highly active photocatalysts, although the optimal choice may depend on the specific synthesis method and target application. Regarding cadmium precursors, salts like cadmium acetate appear to promote better crystallinity and optical properties, which are desirable for efficient photocatalysis.
This guide provides a foundation for researchers to make informed decisions in the design and synthesis of CdS-based photocatalysts. By carefully selecting precursors and understanding their impact on the final material properties, the development of more efficient and robust photocatalytic systems for a range of applications can be accelerated. Further systematic studies directly comparing a wider array of cadmium and sulfur precursors under identical conditions are warranted to build a more comprehensive understanding of these structure-activity relationships.
References
- 1. Effect of the organic sulfur source on the photocatalytic activity of CdS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the precursor of sulfur source for hydrothermal synthesis of high performance CdS for photocatalytic hydrogen production - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effect of sulfur source on photocatalytic degradation performance of CdS/MoS2 prepared with one-step hydrothermal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Dissolution Kinetics of Cadmium Myristate and Cadmium Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dissolution kinetics of cadmium myristate and cadmium oleate (B1233923), two long-chain cadmium carboxylates of significant interest in materials science and pharmaceutical development. While extensive quantitative data on the dissolution rates of these compounds is not widely available in public literature, this document synthesizes existing qualitative and structural knowledge to offer a comparative perspective. Furthermore, a detailed experimental protocol is provided to enable researchers to quantify these dissolution kinetics in their own laboratories.
Executive Summary
The dissolution behavior of this compound and cadmium oleate in organic solvents is a critical factor in their application as precursors for nanoparticle synthesis and in other formulation processes. The primary determinant of their dissolution kinetics appears to be their solid-state structure. This compound consistently exhibits a lamellar crystalline structure, which is associated with a faster dissolution rate. In contrast, cadmium oleate can exist as a mixture of amorphous and lamellar structures.[1][2] The presence of the amorphous form is expected to lead to a slower overall dissolution rate compared to the purely lamellar this compound.
Comparative Data Overview
Due to the limited availability of precise quantitative dissolution rate data, the following table summarizes the key physical and structural properties that influence the dissolution kinetics of this compound and cadmium oleate.
| Property | This compound | Cadmium Oleate | Influence on Dissolution Kinetics |
| Molecular Formula | C₂₈H₅₄CdO₄ | C₃₆H₆₆CdO₄ | The longer oleate chain may slightly decrease solubility in some non-polar solvents compared to myristate. |
| Molecular Weight | 567.14 g/mol | 675.3 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Fatty Acid Chain | Myristic Acid (C14:0) | Oleic Acid (C18:1, cis-9) | The cis-double bond in oleic acid introduces a "kink" in the hydrocarbon chain, which can disrupt crystal packing and potentially affect dissolution. |
| Crystalline Structure | Consistently lamellar[1][2] | Can exist as a mixture of amorphous and lamellar structures[1][2] | The lamellar structure is reported to dissolve faster than the amorphous form.[1][2] This is a key differentiator in their dissolution kinetics. |
| Qualitative Solubility | Soluble in non-polar organic solvents. | Soluble in non-polar organic solvents like toluene, hexane, and chloroform.[3][4] Insoluble in polar protic solvents like water and ethanol.[3][4] | Both compounds follow the "like dissolves like" principle. |
Impact of Crystalline Structure on Dissolution Kinetics
The rate at which a solid dissolves is significantly influenced by its crystalline structure. Crystalline materials have a regular, repeating arrangement of molecules, while amorphous solids lack this long-range order.
-
This compound: Its consistent lamellar structure provides a uniform and ordered arrangement.[1][2] This regularity can facilitate a more predictable and potentially faster dissolution process as solvent molecules interact with the crystal lattice.
-
Cadmium Oleate: The presence of both amorphous and lamellar phases in cadmium oleate introduces heterogeneity.[1][2] The amorphous regions may have different surface energies and molecular packing compared to the crystalline lamellar regions. It is reported that the lamellar structure of cadmium oleate dissolves faster than its amorphous counterpart.[1][2] Therefore, the overall dissolution rate of a given sample of cadmium oleate will depend on the relative proportions of these two forms, which can be influenced by the synthesis method.
The logical relationship between the structure and dissolution rate can be visualized as follows:
Diagram 1: Influence of crystalline structure on dissolution rate.
Experimental Protocol: Determination of Dissolution Kinetics
To obtain quantitative data on the dissolution kinetics of this compound and cadmium oleate, a standardized experimental protocol is necessary. The following method is based on a gravimetric approach for determining solubility and can be adapted to measure dissolution rates.[3]
Objective: To measure and compare the dissolution rates of this compound and cadmium oleate in a selected non-polar organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Cadmium oleate (high purity)
-
Selected non-polar solvent (e.g., toluene, hexane)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Sealed vials
-
Micropipettes
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solutions:
-
Prepare a series of sealed vials, each containing a precise volume of the chosen organic solvent.
-
Add an excess amount of either this compound or cadmium oleate to each respective vial to ensure a saturated solution can be formed.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to allow the solutions to reach equilibrium.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 1, 5, 10, 30, 60, 120 minutes), carefully extract a known volume of the supernatant from each vial using a pre-warmed micropipette.
-
To prevent undissolved solid from being sampled, it is recommended to centrifuge the vials briefly before taking the supernatant.
-
Transfer the collected supernatant to a pre-weighed container.
-
Evaporate the solvent from the container in a vacuum oven until a constant weight of the dissolved cadmium salt is achieved.
-
Record the final weight of the dissolved solid.
-
-
Data Analysis:
-
Calculate the concentration of the dissolved cadmium salt (in g/L or mol/L) at each time point.
-
Plot the concentration versus time for both this compound and cadmium oleate.
-
The initial slope of this curve represents the initial dissolution rate.
-
Compare the initial dissolution rates of the two compounds under identical experimental conditions.
-
The experimental workflow can be visualized with the following diagram:
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. The crystallization of metal soaps and fatty acids in oil paint model systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cadmium Precursors for CdTe Nanoplatelet Synthesis: Cadmium Myristate vs. Cadmium Propionate
For researchers, scientists, and drug development professionals, the choice of precursors is a critical determinant in the synthesis of high-quality cadmium telluride (CdTe) nanoplatelets (NPLs). This guide provides an objective comparison of two common cadmium precursors, cadmium myristate and cadmium propionate (B1217596), supported by experimental data to inform precursor selection for achieving desired NPL characteristics.
The selection of the cadmium precursor significantly influences the growth kinetics, morphology, and optical properties of the resulting CdTe NPLs. Both this compound and cadmium propionate have been successfully employed in the colloidal synthesis of these two-dimensional nanomaterials. Continuous growth of NPLs is observed for both hydrophobic propionate and myristate precursors at low temperatures.[1]
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for CdTe nanoplatelets synthesized using cadmium propionate. While this compound is also used for CdTe NPL synthesis, detailed quantitative performance data from comparative studies is less readily available in the reviewed literature.
| Parameter | Cadmium Propionate | This compound |
| Nanoplatelet Thickness | 3.5 monolayers[2][3] | Data not available from reviewed sources |
| Lateral Dimensions | 22 nm x 12 nm[3] | Data not available from reviewed sources |
| Photoluminescence Quantum Yield (PLQY) | Up to 9 ± 1%[2] | Data not available from reviewed sources |
| Emission Peak | ~515 nm (can be tuned with thickness) | Data not available from reviewed sources |
| Absorption Peaks | Light-hole and heavy-hole transitions observed[2] | Data not available from reviewed sources |
| Crystal Structure | Zinc Blende[1][2] | Zinc Blende[1] |
| Typical Synthesis Temperature | 180 - 250 °C[1] | 180 - 250 °C[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of the cadmium precursors and the subsequent synthesis of CdTe nanoplatelets.
Cadmium Propionate Precursor Synthesis
A common method for preparing cadmium propionate involves the reaction of cadmium acetate (B1210297) with propionic acid.[4]
-
Reaction Setup: 8.07 mmol of cadmium acetate and 10 mL of propionic acid are added to a 50 mL three-neck flask.
-
Degassing: The mixture is stirred at 90 °C and degassed under an argon atmosphere for one hour.
-
Precipitation: After cooling to room temperature, 20 mL of acetone (B3395972) is added to the mixture until the solution becomes turbid, indicating the precipitation of the product.
-
Isolation: The precipitate is filtered and dried to yield white cadmium propionate powder.
This compound Precursor Synthesis
The synthesis of this compound typically involves the reaction of a cadmium salt with sodium myristate.
-
Solution Preparation: Sodium myristate (20 mmol) is dissolved in 250 mL of methanol (B129727) with sonication and vigorous stirring. In a separate flask, cadmium nitrate (B79036) tetrahydrate (10 mmol) is dissolved in methanol.
-
Precipitation: The cadmium nitrate solution is added dropwise to the sodium myristate solution, leading to the formation of a white precipitate.
-
Stirring and Washing: The mixture is stirred for 2 hours at room temperature. The precipitate is then filtered and washed three times with methanol.
-
Drying: The resulting white solid is dried under vacuum at 40 °C overnight to yield this compound.
CdTe Nanoplatelet Synthesis Using Cadmium Propionate
This protocol has been shown to produce CdTe NPLs with a record emission efficiency of 9%.[2][3]
-
Reaction Mixture: In a three-neck flask, cadmium propionate, oleic acid, and 1-octadecene (B91540) (ODE) are combined.
-
Degassing: The mixture is heated and degassed under argon.
-
Tellurium Precursor Injection: A solution of tellurium powder dissolved in tributylphosphine (B147548) (TBP) is swiftly injected into the hot reaction mixture.
-
Growth and Quenching: The reaction is allowed to proceed for a specific duration to achieve the desired NPL dimensions. The reaction is then quenched, for instance, by using cadmium oleate, which also enhances colloidal stability.[3]
Visualizing the Synthesis and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the synthesis and characterization of CdTe nanoplatelets.
Caption: A diagram comparing the attributes of cadmium propionate and this compound for CdTe NPL synthesis.
Conclusion
Based on the available literature, cadmium propionate is a well-characterized precursor for the synthesis of high-quality CdTe nanoplatelets, with studies reporting a record photoluminescence quantum yield of up to 9%.[2] The synthesis protocols are well-documented, providing a reliable pathway for achieving desirable NPL properties.
This compound is also a viable precursor, known to promote continuous growth of NPLs at lower temperatures.[1] However, there is a comparative lack of detailed, quantitative performance data specifically for CdTe NPLs synthesized with this compound in the reviewed scientific literature.
For researchers aiming for high PLQY and leveraging established, quantitatively benchmarked protocols, cadmium propionate appears to be the precursor of choice based on current data. Further research into the systematic comparison of these two precursors under identical conditions would be beneficial to the field to fully elucidate the advantages and disadvantages of each.
References
Safety Operating Guide
Proper Disposal of Cadmium Myristate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING: Cadmium myristate, as with all cadmium compounds, is classified as a hazardous substance and must be handled with extreme caution.[1][2] Cadmium is a known carcinogen and can cause significant harm to the cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems.[1][3] Acute inhalation of cadmium fumes can lead to "metal fume fever," a flu-like illness that may progress to a medical emergency such as pulmonary edema.[1] Therefore, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.
All handling of this compound and its waste should be performed within a designated fume hood to minimize the risk of inhalation.[1][4] Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[3][5] When handling this substance, it is crucial to avoid dust formation and any contact with skin and eyes.[6]
In the event of a spill, personnel should be evacuated from the area. Non-sparking tools should be used to collect the spilled material, which must then be placed in a designated, sealed container for hazardous waste.[3] It is imperative to prevent the chemical from entering drains or waterways.[6]
Occupational Exposure Limits for Cadmium Compounds
To ensure a safe laboratory environment, several governmental and professional organizations have established occupational exposure limits for airborne cadmium. These limits are crucial for assessing and controlling the risk of exposure during the handling and disposal of cadmium-containing compounds.
| Issuing Organization | Limit Type | Value | Notes |
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) | 5 µg/m³ | 8-hour time-weighted average (TWA).[2][5][6][7] |
| Action Level (AL) | 2.5 µg/m³ | TWA at or above which employers must initiate compliance activities like monitoring and medical surveillance.[5][6][7] | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) | 0.01 mg/m³ (10 µg/m³) | TWA for total particulate matter.[1][8] |
| Threshold Limit Value (TLV) | 0.002 mg/m³ (2 µg/m³) | TWA for the respirable fraction.[1][8] | |
| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) | Lowest Feasible Concentration | NIOSH recommends limiting exposure to the lowest concentration possible as cadmium is a potential occupational carcinogen.[1][9] |
| Immediately Dangerous to Life or Health (IDLH) | 9 mg/m³ | This level is considered immediately dangerous to life or health.[3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical process that must be managed through a licensed hazardous waste disposal service, in coordination with your institution's Environmental Health and Safety (EHS) department. The following steps provide a clear and compliant procedure.
Step 1: Waste Characterization and Segregation
-
Identify: Clearly identify all waste streams containing this compound. This includes pure unused product, contaminated labware (e.g., weighing paper, gloves, pipette tips), and solutions.
-
Segregate: This waste must be kept separate from all other laboratory waste, including general trash, sharps, and other chemical waste streams.[3] Do not mix cadmium waste with other chemicals to prevent potentially hazardous reactions.[3] Specifically, keep cadmium-bearing wastes away from mineral acids, cyanides, and organic solvents.[7]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Place dry, solid waste contaminated with trace amounts of this compound (e.g., gloves, paper towels, weighing paper) into a designated, durable, and leak-proof plastic bag or container.[5][9] This container should be clearly labeled as hazardous waste.
-
For larger quantities of solid this compound, use a sturdy, sealed container that is chemically compatible with the compound.[10]
-
-
Liquid Waste:
-
Contaminated Labware:
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
Step 3: Packaging and Labeling
-
Container Integrity: All waste containers must be in good condition, free from leaks or deterioration, and kept securely closed except when adding waste.[8][10]
-
Labeling: Each hazardous waste container must be clearly and accurately labeled.[8] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
A list of all chemical constituents in the waste container.[8]
-
The date when waste was first added to the container (generation start date).[8]
-
The name and contact information of the principal investigator or responsible person.[8]
-
The specific location (building and room number) where the waste was generated.[8]
-
Clear hazard warnings (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[8]
Step 4: Storage Pending Disposal
-
Location: Store hazardous waste in a designated "Satellite Accumulation Area" within the laboratory.[10] This area must be under the control of laboratory personnel.[8]
-
Secondary Containment: All containers of liquid hazardous waste should be placed in a secondary containment system to prevent spills.
-
Segregation: Ensure that incompatible waste types are stored separately.[10]
Step 5: Arranging for Disposal
-
Contact EHS: Once a waste container is full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][10]
-
Documentation: Provide the waste disposal service with a complete and accurate description of the waste, including its composition and known hazards, as detailed on the hazardous waste label and any accompanying manifest.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. osha.gov [osha.gov]
- 3. Cadmium Toxicity: What Are the U.S. Standards for Cadmium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. Table 8-1, Regulations, Advisories, and Guidelines Applicable to Cadmium - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1910.1027 - Cadmium. | Occupational Safety and Health Administration [osha.gov]
- 6. 29 CFR § 1910.1027 - Cadmium. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. nj.gov [nj.gov]
- 8. CADMIUM and COMPOUNDS - ACGIH [acgih.org]
- 9. Cadmium (Cd) (84-116) | NIOSH | CDC [cdc.gov]
- 10. CADMIUM | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Operational Guide for Handling Cadmium Myristate
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of cadmium myristate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this hazardous material.
This compound, a cadmium salt of tetradecanoic acid, presents significant health risks.[1] Cadmium and its compounds are classified as potential occupational carcinogens and can cause lung and kidney damage with prolonged or repeated exposure.[2][3][4][5][6] Acute exposure through inhalation can lead to severe respiratory distress, while ingestion is toxic.[2][7][8] Therefore, strict adherence to the following procedures is mandatory.
Quantitative Exposure Limits and Physical Data
The following table summarizes key quantitative data for cadmium compounds, including occupational exposure limits established by the Occupational Safety and Health Administration (OSHA).
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 5 µg/m³ (8-hour TWA) | [2][9][10] |
| OSHA Action Level (AL) | 2.5 µg/m³ (8-hour TWA) | [2][9][10] |
| NIOSH Recommended Exposure Limit (REL) | 40 µg/m³ | [3] |
| Immediately Dangerous to Life or Health (IDLH) | 9 mg/m³ | [4] |
| Molecular Formula | C₂₈H₅₄CdO₄ | [11] |
| Molecular Weight | 567.1 g/mol | [11] |
TWA: Time-Weighted Average
Operational Plan: Step-by-Step Handling Procedures
Pre-Experiment Preparation
-
Training: All personnel must receive training on the hazards of cadmium compounds, this specific operational plan, and emergency procedures prior to handling this compound.[2]
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood, to minimize contamination.[7][12]
-
Personal Protective Equipment (PPE) Inspection: Before entering the designated area, inspect all PPE for integrity. A dedicated lab coat should be used for cadmium work.[13]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][14]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a full-body lab coat or coveralls.[1][14][15]
-
Respiratory Protection: If there is a risk of dust formation or exceeding the PEL, a full-face respirator with appropriate cartridges is required.[1][9][16] All respirator use must comply with a written respiratory protection program.[9]
Experimental Work
-
Ventilation: All handling of this compound that may generate dust or aerosols must be performed in a certified chemical fume hood or other approved local exhaust ventilation system.[12][13]
-
Spill Prevention: Use disposable mats in the work area to contain any potential spills.[13] Handle the compound carefully to avoid generating dust.[1][7]
-
Wet Methods: Utilize wet cleaning methods for any cleanup of the work area to prevent dust from becoming airborne.[12][13]
Post-Experiment Procedures
-
PPE Removal: Remove all PPE in a designated changing area before exiting the laboratory.[9][14] Contaminated disposable PPE should be placed in a sealed, labeled bag for disposal.[9][14]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[7]
Disposal Plan: Waste Management and Decontamination
Proper disposal of cadmium-containing waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable mats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][12]
-
Liquid Waste: Cadmium-containing liquid waste should be collected in a separate, sealed, and labeled container. Do not pour any cadmium waste down the drain.[1][12]
-
Labeling: All waste containers must be labeled with "DANGER, CONTAINS CADMIUM, CANCER HAZARD, CAN CAUSE LUNG AND KIDNEY DISEASE, AVOID CREATING DUST".[2]
Storage and Disposal
-
Storage: Store hazardous waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[7][13]
-
Disposal: Arrange for the disposal of cadmium waste through a licensed chemical destruction plant or a certified hazardous waste management company.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Cadmium (Cd) (84-116) | NIOSH | CDC [cdc.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. teck.com [teck.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. echemi.com [echemi.com]
- 9. osha.gov [osha.gov]
- 10. govinfo.gov [govinfo.gov]
- 11. This compound|lookchem [lookchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. research.arizona.edu [research.arizona.edu]
- 14. int-enviroguard.com [int-enviroguard.com]
- 15. porvairfiltration.com [porvairfiltration.com]
- 16. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
